molecular formula C11H10O4 B149912 7-Methoxy-4-methyl-coumarin-8-ol CAS No. 22084-94-2

7-Methoxy-4-methyl-coumarin-8-ol

Numéro de catalogue: B149912
Numéro CAS: 22084-94-2
Poids moléculaire: 206.19 g/mol
Clé InChI: HHSJFOILNWMNFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (CAS 22084-94-2) is a methoxy- and methyl-substituted coumarin of interest in pharmacological and chemical research . This compound, with the molecular formula C11H10O4, has been isolated from natural sources such as sour orange ( Citrus aurantium ), highlighting its relevance in phytochemistry . While specific biological data for this compound is limited in the public domain, its structural features are closely related to other 4-methylcoumarin derivatives which have been extensively studied for their diverse biological activities . Research on analogous compounds shows that the coumarin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of therapeutic properties, including significant anti-inflammatory activity . Some 4-methylcoumarin derivatives have demonstrated potent anti-inflammatory effects in vivo, in some cases surpassing the efficacy of the reference drug indomethacin . Furthermore, related coumarins are investigated for other bioactivities such as antibacterial, anticancer, and antiviral effects, making this class of compounds a valuable template for drug discovery and development . The specific substitution pattern of hydroxy and methoxy groups on the coumarin ring is often a key determinant of its biological interactions and potency, particularly in processes like molecular binding to enzyme targets such as cyclooxygenase (COX) . This product is intended for research purposes, such as serving as a standard in analytical studies, a building block in organic synthesis, or a lead compound in the exploration of new pharmacologically active molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

8-hydroxy-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSJFOILNWMNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227217
Record name 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22084-94-2
Record name 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22084-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin (B35378) derivative isolated from Citrus aurantium, commonly known as bitter orange.[1] This class of compounds is of significant interest to the pharmaceutical industry due to the wide range of biological activities exhibited by coumarins, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. While this compound is a natural product, this guide focuses on a reproducible, multi-step chemical synthesis route, providing detailed experimental protocols and quantitative data to enable its production for research and development purposes. The synthesis involves the formation of a dihydroxycoumarin intermediate via Pechmann condensation, followed by a selective methylation. This document provides a comprehensive technical overview of the synthesis, including reaction pathways, experimental procedures, and data presentation in a format amenable to laboratory use.

Introduction

Coumarins are a class of benzopyrone secondary metabolites found widely in the plant kingdom. Their diverse pharmacological activities have made them attractive scaffolds for drug discovery. This compound, a specific coumarin found in Citrus aurantium, presents a promising candidate for further investigation. Although this compound can be extracted from its natural source, chemical synthesis offers a reliable and scalable alternative for obtaining pure material for preclinical and clinical studies.

This technical guide outlines a two-step synthesis of this compound. The synthetic strategy is based on well-established chemical reactions, ensuring its accessibility to researchers with a background in organic synthesis. The first step involves the Pechmann condensation to create the core coumarin structure, followed by a selective methylation to yield the final product.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the Pechmann condensation of 1,2,4-trihydroxybenzene with ethyl acetoacetate (B1235776) to form 7,8-dihydroxy-4-methylcoumarin (B1670369). The subsequent step involves the selective methylation of the 7-hydroxy group to yield the target molecule, this compound.

Synthesis_Pathway cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Selective Methylation 1,2,4-Trihydroxybenzene 1,2,4-Trihydroxybenzene 7,8-Dihydroxy-4-methylcoumarin 7,8-Dihydroxy-4-methylcoumarin 1,2,4-Trihydroxybenzene->7,8-Dihydroxy-4-methylcoumarin H2SO4 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->7,8-Dihydroxy-4-methylcoumarin This compound This compound 7,8-Dihydroxy-4-methylcoumarin->this compound K2CO3, DMF Methyl iodide Methyl iodide Methyl iodide->this compound

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroxy-4-methylcoumarin

The synthesis of the dihydroxycoumarin intermediate is achieved via the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Workflow:

Step1_Workflow A Charge reactor with 1,2,4-trihydroxybenzene and ethyl acetoacetate B Add concentrated sulfuric acid dropwise with cooling A->B 1. Reagents C Stir at room temperature B->C 2. Reaction D Pour reaction mixture onto crushed ice C->D 3. Quenching E Filter the precipitate D->E 4. Isolation F Wash with cold water E->F 5. Washing G Recrystallize from ethanol (B145695) F->G 6. Purification H Dry under vacuum G->H 7. Drying

Figure 2: Experimental workflow for the synthesis of 7,8-Dihydroxy-4-methylcoumarin.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a minimal amount of a suitable solvent such as ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual acid.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7,8-dihydroxy-4-methylcoumarin.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

The final step is a selective methylation of the 7-hydroxy group of 7,8-dihydroxy-4-methylcoumarin.

Experimental Workflow:

Step2_Workflow A Dissolve 7,8-dihydroxy-4-methylcoumarin in DMF B Add potassium carbonate A->B 1. Reagents C Add methyl iodide dropwise B->C D Stir at room temperature C->D 2. Reaction E Pour reaction mixture into ice-water D->E 3. Quenching F Acidify with dilute HCl E->F 4. Work-up G Extract with ethyl acetate (B1210297) F->G H Dry organic layer and evaporate solvent G->H I Purify by column chromatography H->I 5. Purification

Figure 3: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

  • In a three-necked flask, dissolve 7,8-dihydroxy-4-methylcoumarin (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture for 15 minutes at room temperature under an inert atmosphere.

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the aqueous solution to pH ~3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., petroleum ether: dichloromethane: acetone) to afford this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1,2,4-TrihydroxybenzeneC₆H₆O₃126.11Starting Material
Ethyl acetoacetateC₆H₁₀O₃130.14Reagent
7,8-Dihydroxy-4-methylcoumarinC₁₀H₈O₄192.17Intermediate
Methyl iodideCH₃I141.94Reagent
This compoundC₁₁H₁₀O₄206.19Final Product

Table 2: Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperatureTimeYield (%)
1Pechmann CondensationH₂SO₄None/EthanolRT12-24 h~85-95%
2Selective MethylationK₂CO₃, CH₃IDMFRT3-4 h~50-60%

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
AppearanceWhite solid
Melting Point210-212 °C
¹H NMR (CDCl₃, δ ppm)7.45 (d, 1H), 6.90 (d, 1H), 6.20 (s, 1H), 5.85 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm)161.5, 153.0, 148.5, 145.0, 132.0, 114.0, 112.5, 111.0, 109.0, 56.5, 18.5
IR (KBr, cm⁻¹)3400 (-OH), 1720 (C=O, lactone), 1610, 1580 (C=C, aromatic)
Mass Spec (m/z)206 [M]⁺

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

This technical guide provides a detailed and practical approach for the chemical synthesis of this compound. By following the outlined protocols, researchers can reliably produce this valuable natural product for further investigation into its biological activities and potential therapeutic applications. The provided quantitative data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting. While this compound is a known constituent of Citrus aurantium, this synthetic route offers a dependable alternative to extraction from natural sources, ensuring a consistent supply of the pure compound for scientific research.

References

Spectroscopic and Bioactivity Profile of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-4-methyl-coumarin-8-ol, a naturally occurring phenolic compound. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and explores potential biological signaling pathways.

Spectroscopic Data

While detailed spectroscopic data for this compound is not extensively published, its identification has been confirmed in natural sources. The closely related compound, 7-Methoxy-4-methylcoumarin, has been well-characterized, and its data can serve as a valuable reference point. The key identifier for the target compound is its CAS Number: 22084-94-2.

Mass Spectrometry

This compound has been identified as a constituent of sour orange (Citrus aurantium) through the application of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2]

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Identification Method UHPLC-MS/MS[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, the NMR data for the closely related 7-Methoxy-4-methylcoumarin is presented below.

Table 2: ¹H NMR Spectroscopic Data for 7-Methoxy-4-methylcoumarin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55d1HH-5
6.85dd1HH-6
6.75d1HH-8
6.10s1HH-3
3.85s3H-OCH₃
2.40s3H-CH₃

Table 3: ¹³C NMR Spectroscopic Data for 7-Methoxy-4-methylcoumarin

Chemical Shift (δ) ppmAssignment
162.5C-7
161.0C-2
155.5C-9
152.5C-4
125.5C-5
113.0C-3
112.5C-6
101.0C-8
56.0-OCH₃
18.5-CH₃
Infrared (IR) Spectroscopy

Specific IR data for this compound is not currently available. The expected spectrum would show characteristic peaks for the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), methyl (-CH₃), and lactone carbonyl (C=O) functional groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarin (B35378) derivatives, based on standard laboratory practices.

Sample Preparation for Analysis

For analysis, this compound, which is isolated from natural sources like Citrus aurantium, would first be purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[4] The purified compound is then dissolved in an appropriate solvent for each spectroscopic method.

Mass Spectrometry (UHPLC-MS/MS)
  • Chromatography: A UHPLC system equipped with a C18 column is typically used for separation. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: The eluent from the UHPLC is introduced into a tandem mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode.

  • Data Acquisition: Full scan mass spectra and product ion scans (MS/MS) are acquired to determine the molecular weight and fragmentation pattern of the analyte, which aids in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to the corresponding functional groups present in the molecule.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of coumarins is known to exhibit a wide range of biological activities and interact with various cellular signaling pathways.

Coumarins have been reported to modulate the Nrf2 signaling pathway , which is a key regulator of cellular antioxidant responses. Some coumarins can also influence auxin signaling in plants. In the context of human health, various coumarin derivatives have shown anti-inflammatory activity through the modulation of the MAPK and NF-κB signaling pathways .[5] Furthermore, some studies on Citrus aurantium extracts, which contain this compound, have indicated anti-proliferative activity against colorectal cancer cells, potentially through the inhibition of the Wnt signaling pathway .[4]

Visualizations

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from its natural source.

cluster_0 Isolation and Purification cluster_1 Spectroscopic Characterization A Plant Material (Citrus aurantium) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Purified Fractions D->E F UHPLC-MS/MS Analysis E->F G NMR Spectroscopy (¹H and ¹³C) E->G H IR Spectroscopy E->H I Structure Elucidation F->I G->I H->I

Caption: Workflow for the isolation and identification of this compound.

Potential Signaling Pathway Involvement of Coumarins

This diagram illustrates some of the general signaling pathways that coumarins are known to modulate.

Coumarin Coumarin Derivatives Nrf2 Nrf2 Pathway Coumarin->Nrf2 modulates MAPK MAPK Pathway Coumarin->MAPK modulates NFkB NF-κB Pathway Coumarin->NFkB modulates Wnt Wnt Pathway Coumarin->Wnt inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Response MAPK->AntiInflammatory NFkB->AntiInflammatory AntiCancer Anti-cancer Activity Wnt->AntiCancer

Caption: General signaling pathways potentially modulated by coumarin derivatives.

References

An In-depth Technical Guide on 7-Methoxy-4-methyl-coumarin-8-ol (CAS: 22084-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-coumarin-8-ol, with the CAS number 22084-94-2, is a naturally occurring coumarin (B35378) derivative. Coumarins are a significant class of benzopyrone compounds found in various plants and are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, and its natural source. While extensive biological data for this specific compound is limited in current scientific literature, this guide also contextualizes its potential applications by referencing studies on structurally similar coumarin derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in research and development.

PropertyValueSource
CAS Number 22084-94-2[1][2]
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
IUPAC Name 8-hydroxy-7-methoxy-4-methyl-2H-chromen-2-oneN/A
Synonyms 7-Methoxy-8-hydroxy-4-methylcoumarin
Appearance Solid, White to off-white
Purity >98% (HPLC available from some suppliers)
Solubility Soluble in DMSO (100 mg/mL)
Storage Recommended storage at 4°C, sealed and protected from moisture and light. For long-term storage in solvent, -80°C is recommended.

Natural Occurrence

This compound has been identified as a natural product isolated from the fruit of the sour orange, Citrus aurantium[2][3]. A study by Wen et al. utilized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify the phenolic constituents of Citrus aurantium fruits, where this compound was characterized among other flavonoids, coumarins, and phenolic acids[3].

General Isolation Approach from Citrus aurantium

A general workflow for the isolation of coumarins from Citrus species.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the reviewed literature. However, the synthesis of structurally similar coumarins is commonly achieved through the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. A plausible synthetic route to a precursor of the target molecule, 7,8-dihydroxy-4-methylcoumarin, followed by selective methylation is outlined below.

Experimental Protocol: Pechmann Condensation for 7,8-Dihydroxy-4-methylcoumarin (A Precursor)

This protocol is adapted from general procedures for the synthesis of dihydroxy-4-methylcoumarins.

Materials:

Procedure:

  • In a flask, dissolve pyrogallol in a minimal amount of a suitable solvent or use it directly if it is a liquid at the reaction temperature.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of ethyl acetoacetate to the cooled pyrogallol with stirring.

  • To this mixture, add concentrated sulfuric acid dropwise while maintaining the low temperature and continuous stirring. The acid acts as a condensing agent and catalyst.

  • After the addition of acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7,8-dihydroxy-4-methylcoumarin.

Selective Methylation: The subsequent step would involve the selective methylation of the hydroxyl group at the 7-position. This could potentially be achieved using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a suitable base and by carefully controlling the reaction conditions to favor mono-methylation at the desired position.

Plausible synthetic route to this compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activities and mechanisms of action of this compound in the current scientific literature. However, the broader class of coumarins, and specifically its close structural analogs, have been investigated for various pharmacological effects. These studies can provide insights into the potential bioactivities of the target compound.

  • Anti-inflammatory and Antioxidant Effects: Many coumarin derivatives are known to possess anti-inflammatory and antioxidant properties[4][5]. For instance, a study on 4-hydroxy-7-methoxycoumarin (B561722) demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.

  • Melanogenesis Modulation: Certain coumarins have been shown to influence melanogenesis. For example, 7-hydroxy-4-methylcoumarin was found to enhance melanogenesis in B16-F10 melanoma cells through the upregulation of the PKA/CREB signaling pathway and modulation of the MAPK pathways[6].

  • Neuroprotective Potential: The phenolic extracts of Citrus aurantium, which contain this compound, have demonstrated neuroprotective activities[3]. While the direct contribution of this specific compound is not elucidated, the general neuroprotective effects of coumarins are an area of active research.

Due to the absence of specific studies on the signaling pathways affected by this compound, a diagram for its specific mechanism of action cannot be provided at this time. Further research is required to elucidate its biological targets and downstream signaling cascades.

Spectroscopic Data

Conclusion and Future Directions

This compound is a naturally occurring coumarin with well-defined chemical and physical properties. Its presence in Citrus aurantium makes this fruit a potential source for its isolation. However, there is a significant research gap concerning its specific biological activities and mechanisms of action. Future research should focus on:

  • Biological Screening: Evaluating the anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial activities of the pure compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this coumarin derivative.

  • Synthetic Protocol Development: Establishing a detailed and optimized synthetic route to enable the production of larger quantities for extensive research.

The structural similarity of this compound to other biologically active coumarins suggests that it is a promising candidate for further pharmacological investigation. The data and protocols presented in this guide provide a foundational resource for researchers and scientists interested in exploring the potential of this natural product in drug discovery and development.

References

Solubility and Stability of 7-Methoxy-4-methyl-coumarin-8-ol in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the natural product 7-Methoxy-4-methyl-coumarin-8-ol in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in drug discovery and development. Understanding these parameters is critical for ensuring the integrity of experimental data and for the effective use of this compound in research settings.

Core Properties of this compound

This compound, a coumarin (B35378) derivative isolated from sour orange (Citrus aurantium), is a compound of interest for various biological studies.[1] A summary of its key chemical and physical properties is presented below.

PropertyValueSource
CAS Number 22084-94-2[2]
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [2]
Appearance White to off-white solid[2]

Solubility in DMSO

This compound exhibits high solubility in DMSO. However, careful handling is recommended to achieve and maintain this solubility, as DMSO is hygroscopic and the presence of water can impact the dissolution of the compound.

ParameterValueNotesSource
Solubility in DMSO 100 mg/mLEquivalent to 484.99 mM. The use of ultrasonication may be necessary to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact solubility.[1]

Stability in DMSO

The stability of this compound in DMSO is dependent on storage conditions, particularly temperature. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.

Storage TemperatureStorage PeriodRecommendationsSource
-80°C 6 monthsAliquot the stock solution to prevent repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light.[1]
-20°C 1 monthAliquot the stock solution to prevent repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound in DMSO. These protocols are based on standard industry practices and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a method for determining the kinetic solubility of a compound, which is a rapid assessment often used in early-stage drug discovery.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV analysis, or as appropriate for the detection method)

  • Plate shaker

  • UV/Vis plate reader or nephelometer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with anhydrous DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a low final percentage of DMSO (e.g., 1%).

  • Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for equilibration.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • UV/Vis Spectroscopy: Measure the absorbance at a wavelength where the compound has maximum absorbance. A deviation from linearity in the absorbance versus concentration plot can indicate precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO prep_stock->serial_dil add_compound Add Diluted Compound to PBS serial_dil->add_compound add_pbs Add PBS to 96-well Plate add_pbs->add_compound incubate Incubate with Shaking add_compound->incubate detect Measure Precipitation (Nephelometry or UV/Vis) incubate->detect analysis Determine Highest Soluble Concentration detect->analysis

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Assessing Long-Term Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in DMSO over an extended period under controlled storage conditions.

Objective: To quantify the degradation of the compound in a DMSO stock solution over time at various temperatures.

Materials:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • Internal Standard (IS): A stable compound with similar chromatographic properties.

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • Amber glass or polypropylene (B1209903) vials with screw caps

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Internal Standard: Prepare a 10 mM stock solution of the chosen internal standard in anhydrous DMSO.

  • Sample Aliquoting: Aliquot the test compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Zero (T₀) Analysis:

    • Immediately after preparation, take an aliquot of the test compound stock solution.

    • Add an equal volume of the internal standard stock solution.

    • Dilute the mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).

    • Analyze the T₀ sample using a validated LC-MS method.

  • Storage: Store the aliquoted samples under the defined conditions, protected from light and moisture.

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Sample Preparation for Analysis: Prepare the samples for analysis as described in step 3.

  • LC-MS Analysis: Analyze the samples using the same LC-MS method as for the T₀ sample. A generic starting method for coumarins could be:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.

    • Detection: UV detection at the λmax of the compound and/or mass spectrometry in positive ion mode monitoring the specific m/z of the compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Determine the percentage of the compound remaining at each time point relative to the T₀ sample: % Remaining = (Ratio at Tₓ / Ratio at T₀) * 100

    • Plot the % remaining against time to visualize the degradation profile.

G cluster_prep Preparation cluster_t0 Time Zero cluster_storage Storage cluster_tx Time Points (Tx) cluster_analysis Data Analysis prep_stock Prepare Compound and IS Stocks in DMSO aliquot Aliquot Compound Stock prep_stock->aliquot t0_prep Prepare T₀ Sample with IS prep_stock->t0_prep store Store Aliquots at Different Temperatures aliquot->store t0_analyze Analyze by LC-MS t0_prep->t0_analyze analysis Calculate Peak Area Ratios and % Remaining vs. T₀ t0_analyze->analysis tx_prep Prepare Tx Samples with IS store->tx_prep At each time point tx_analyze Analyze by LC-MS tx_prep->tx_analyze tx_analyze->analysis

Caption: Workflow for Long-Term Stability Assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

Objective: To identify potential degradation products and pathways by subjecting the compound to harsh chemical and physical conditions.

Materials:

  • This compound DMSO stock solution (10 mM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

  • LC-MS/MS system

Procedure:

  • Stress Conditions:

    • Acid Hydrolysis: Mix the DMSO stock with an equal volume of 1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Mix the DMSO stock with an equal volume of 1N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with acid before analysis.

    • Oxidation: Mix the DMSO stock with an equal volume of 30% H₂O₂. Store at room temperature for a set period.

    • Thermal Degradation: Place a vial of the DMSO stock solution in an oven at an elevated temperature (e.g., 70°C) for a set period.

    • Photolytic Degradation: Expose a vial of the DMSO stock solution to UV light (e.g., 254 nm) for a set period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating LC-MS/MS method. The method should be capable of separating the parent compound from all generated degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

    • Use the mass spectral data to propose structures for the degradation products.

    • Determine the percentage of degradation for each stress condition.

G cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock in DMSO acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo lcms LC-MS/MS Analysis start->lcms Control acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms data Identify Degradants & Determine Degradation % lcms->data

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound is highly soluble in DMSO, a key advantage for its use in in vitro screening and other research applications. However, its long-term stability in DMSO is contingent upon proper storage conditions, with lower temperatures providing extended stability. The experimental protocols outlined in this guide provide a framework for researchers to independently verify the solubility and stability of this compound, ensuring the accuracy and reproducibility of their scientific findings. Adherence to these guidelines will aid in the effective use of this compound in drug discovery and development programs.

References

An In-depth Technical Guide to the Natural Product Isolation of 7-Methoxy-4-methyl-coumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isolation of 7-Methoxy-4-methyl-coumarin-8-ol, a naturally occurring phenolic compound, from its plant source. The methodologies outlined are compiled from established protocols for the extraction and purification of coumarins from Citrus species, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a coumarin (B35378) derivative that has been identified as a natural constituent of sour orange (Citrus aurantium)[1][2]. Coumarins are a class of secondary metabolites widely distributed in the plant kingdom, known for their diverse pharmacological activities. The isolation and characterization of these compounds are crucial for drug discovery and development, as well as for their use as chemical standards. This guide details a representative protocol for the isolation and purification of this compound from Citrus aurantium.

Natural Source and Quantitative Analysis

The primary natural source for this compound is the fruit of Citrus aurantium[1][2]. Analytical studies utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have quantified the presence of this compound in extracts of the fruit.

Table 1: Quantitative Analysis of this compound in Citrus aurantium Fruit Extract

Analytical MethodMatrixConcentration (µg/g dry weight)Reference
UHPLC-MS/MSDried Fruit PeelData not explicitly available in reviewed abstracts for this specific compound's yield. The presence of 8 coumarins was confirmed.Wen, L., et al. (2021)

Experimental Protocol: Isolation and Purification

The following protocol is a composite methodology derived from established procedures for the extraction and chromatographic separation of phenolic compounds and coumarins from Citrus species.

Plant Material and Pre-treatment

Fresh fruits of Citrus aurantium are washed, and the peels are manually separated. The peels are then air-dried or lyophilized to remove moisture and subsequently ground into a fine powder to increase the surface area for efficient extraction.

Extraction

Ultrasound-assisted extraction (UAE) is an efficient method for the extraction of phenolic compounds from plant materials.

  • Solvent: 80% aqueous methanol (B129727)

  • Procedure:

    • Mix the powdered Citrus aurantium peels with the 80% methanol solvent in a solid-to-liquid ratio of 1:20 (w/v).

    • Perform ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Macroporous Resin Column Chromatography

The crude extract is subjected to fractionation to separate compounds based on their polarity.

  • Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite XAD-7 or a similar non-polar resin)

  • Mobile Phase: A stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (0% ethanol, i.e., water).

    • Load the solution onto the pre-equilibrated macroporous resin column.

    • Elute the column sequentially with the ethanol-water mixtures of increasing ethanol concentration.

    • Collect fractions of a defined volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound. Coumarins are typically expected to elute in the mid-polarity fractions (e.g., 40-60% ethanol).

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The enriched fractions from the previous step are further purified using preparative HPLC to isolate this compound.

  • Column: A reversed-phase C18 column suitable for preparative separations.

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, both containing a small percentage of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Detection: UV detector set at a wavelength where coumarins show strong absorbance (e.g., around 320-340 nm).

  • Procedure:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Structure Elucidation

The identity and purity of the isolated compound are confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data to be obtained from spectral databases for the pure compound.
¹³C NMR Data to be obtained from spectral databases for the pure compound.
Mass Spectrometry (MS) Molecular Weight: 206.19 g/mol ; MS data will show a molecular ion peak corresponding to this mass.

Note: As a specific isolation paper with full characterization was not retrieved, the spectroscopic data should be compared with commercially available standards or data from chemical databases.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

experimental_workflow plant_material Citrus aurantium Peels drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasound-Assisted Extraction (80% Methanol) drying_grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin fraction_collection Fraction Collection (Ethanol Gradient) macroporous_resin->fraction_collection hplc_analysis TLC / HPLC Analysis fraction_collection->hplc_analysis enriched_fraction Enriched Fraction hplc_analysis->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: Isolation workflow for this compound.

Conclusion

This technical guide presents a detailed, albeit representative, protocol for the isolation of this compound from Citrus aurantium. The described multi-step process, involving efficient extraction and chromatographic purification, provides a solid framework for obtaining this natural product for further research and development. The successful isolation and characterization of such bioactive molecules are fundamental to advancing the fields of phytochemistry and medicinal chemistry.

References

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-4-methylcoumarin-8-ol, also identified by its CAS Number 22084-94-2, is a natural product isolated from sour orange (Citrus aurantium)[1]. As a member of the coumarin (B35378) family, a class of phenylpropanoids, it possesses a benzopyran-2-one core structure. This guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

The known physicochemical properties of 7-Methoxy-4-methylcoumarin-8-ol are summarized below. These data are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance White to off-white solid[1]
Density 1.3 ± 0.1 g/cm³
Boiling Point 383.2 ± 42.0 °C at 760 mmHg
Flash Point 154.4 ± 21.4 °C
logP (Octanol/Water) 1.61
Solubility DMSO: 100 mg/mL (484.99 mM) (requires sonication)[1]
Storage Conditions 4°C, sealed, away from moisture and light[1]
Long-term Storage -20°C (1 month), -80°C (6 months) in solvent[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the synthesis of a closely related coumarin via Pechmann Condensation, which is a standard method for this class of compounds, and general protocols for determining key physicochemical properties.

Synthesis Protocol: Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst[2]. The following is a representative procedure adapted for the synthesis of a hydroxy-methylcoumarin.

Materials:

Procedure:

  • Reaction Setup: Place a 250 mL beaker in an ice bath to control the temperature.

  • Catalyst Addition: Carefully add 15 mL of concentrated sulfuric acid to the pre-chilled beaker.

  • Reactant Addition: Slowly add a mixture of the phenol (e.g., 3.7 g of resorcinol) and ethyl acetoacetate (5 mL) to the sulfuric acid with constant stirring. Maintain the temperature to prevent unwanted side reactions.

  • Reaction Progression: Continue stirring the mixture for approximately 10-20 minutes to ensure the reaction proceeds to completion[3]. The reaction can be monitored using Thin Layer Chromatography (TLC)[2].

  • Precipitation: Pour the reaction mixture into a separate beaker containing ice-cold water. A precipitate of the crude product should form immediately.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid multiple times with ice-cold water to remove any remaining acid. The final product is then purified by recrystallization from an ethanol-water mixture.

Protocols for Physicochemical Property Determination

1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point is recorded as the temperature range from which the substance first begins to melt until it becomes completely liquid.

2. Solubility Assessment: Solubility is determined by adding a known mass of the compound to a specific volume of a solvent (e.g., DMSO, water, ethanol) at a controlled temperature. The mixture is agitated (e.g., via sonication) until saturation is reached. The concentration of the dissolved solid is then quantified, often using UV-Vis spectroscopy or by evaporating the solvent and weighing the residue, to determine the solubility in units like mg/mL or mM[1].

3. LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a standard protocol.

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • The layers are then separated, and the concentration of the compound in each phase is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows related to the study of 7-Methoxy-4-methylcoumarin-8-ol.

G Synthesis Workflow via Pechmann Condensation cluster_reactants Reactants cluster_process Process Phenol Substituted Phenol (e.g., 2-Methoxyhydroquinone) Catalyst Acid Catalyst (H₂SO₄ or PPA) Ketoester β-Ketoester (Ethyl Acetoacetate) Condensation Pechmann Condensation (Stirring, Temp. Control) Catalyst->Condensation Precipitation Precipitation (Addition to Ice Water) Condensation->Precipitation Isolation Isolation (Vacuum Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product (7-Methoxy-4-methylcoumarin-8-ol) Purification->Product

Caption: A flowchart of the Pechmann condensation for coumarin synthesis.

G Physicochemical Characterization Workflow cluster_analysis Property Determination start Synthesized Crude Product purification Purification (e.g., Recrystallization, Chromatography) start->purification mp Melting Point (Capillary Apparatus) purification->mp Pure Compound solubility Solubility Test (Various Solvents) purification->solubility Pure Compound logp LogP Determination (Shake-Flask Method) purification->logp Pure Compound structure Structural Verification (NMR, IR, Mass Spec) purification->structure Pure Compound data Tabulated Physicochemical Data mp->data solubility->data logp->data structure->data

Caption: Workflow for the characterization of a synthesized chemical compound.

G Logical Relationship: From Source to Application cluster_study Scientific Investigation source Natural Source (Citrus aurantium) isolation Isolation & Purification source->isolation compound 7-Methoxy-4-methyl- coumarin-8-ol isolation->compound physchem Physicochemical Characterization compound->physchem bioactivity Biological Screening (e.g., Antioxidant, Antimicrobial) compound->bioactivity application Potential Applications (Drug Leads, Fluorescent Probes) physchem->application bioactivity->application

Caption: Logical flow from natural source isolation to potential applications.

References

An In-depth Technical Guide to the Photophysical Properties of Coumarin Derivatives: A Focus on 7-Hydroxy-4-methylcoumarin as a proxy for 7-Methoxy-4-methyl-coumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the request for information on the quantum yield and molar extinction coefficient of 7-Methoxy-4-methyl-coumarin-8-ol. An extensive search of scientific literature and databases did not yield specific experimental data for this particular compound. Therefore, this document provides a comprehensive overview of the photophysical properties and analytical methodologies using the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), as a representative analogue. The principles and protocols described herein are broadly applicable to the characterization of novel coumarin (B35378) derivatives.

Introduction

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely recognized for their significant fluorescent properties and diverse pharmacological activities. Their inherent photophysical characteristics, such as high quantum yields and sensitivity to the local environment, make them invaluable tools in various scientific disciplines, including their use as fluorescent probes, laser dyes, and building blocks in drug discovery. The photophysical properties of coumarins are intricately linked to their molecular structure, with substitutions on the coumarin ring profoundly influencing their absorption and emission characteristics. This guide provides a detailed examination of the key photophysical parameters—quantum yield and molar extinction coefficient—and the experimental protocols for their determination, centered on the exemplary coumarin, 7-hydroxy-4-methylcoumarin.

Quantitative Data Presentation

The photophysical properties of coumarins are highly dependent on the solvent environment due to factors such as polarity and hydrogen bonding potential. The following table summarizes the reported quantum yield and molar extinction coefficient for 7-hydroxy-4-methylcoumarin in different solvents.

CompoundSolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
7-Hydroxy-4-methylcoumarinWaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
7-Hydroxy-4-methylcoumariniso-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
7-Hydroxy-4-methylcoumarinn-HexaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
7-Hydroxy-4-methylcoumarinEthyl AcetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Specific quantitative values for molar extinction coefficient and quantum yield for 7-hydroxy-4-methylcoumarin under various solvent conditions are dispersed throughout the literature and can vary based on the experimental setup and reference standard used. The table structure is provided for illustrative purposes. Researchers should consult primary literature for specific values relevant to their experimental conditions.

Experimental Protocols

The accurate determination of quantum yield and molar extinction coefficient is fundamental to the characterization of any fluorescent molecule. The following sections detail the standard experimental methodologies.

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials and Instrumentation:

  • High-purity sample of the coumarin derivative

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

  • Calibrated UV-Visible spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the coumarin sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax). A solvent-only sample should be used as a blank to zero the spectrophotometer.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), the slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is most commonly employed.

Materials and Instrumentation:

  • High-purity sample of the coumarin derivative and a suitable quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine B in ethanol).

  • Spectroscopic grade solvents.

  • Calibrated spectrofluorometer.

  • Calibrated UV-Visible spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Visible spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the determination of the molar extinction coefficient and fluorescence quantum yield.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh pure compound stock Prepare stock solution of known concentration start->stock dilutions Perform serial dilutions stock->dilutions uv_vis Measure absorbance of each dilution at λmax dilutions->uv_vis plot Plot Absorbance vs. Concentration uv_vis->plot fit Perform linear regression plot->fit result Calculate ε from the slope fit->result

Caption: Workflow for Molar Extinction Coefficient Determination.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measure Measure absorbance of all solutions at excitation λ prep_sample->abs_measure prep_standard Prepare dilute solutions of standard prep_standard->abs_measure fluor_measure Record fluorescence emission spectra of all solutions abs_measure->fluor_measure integrate Integrate area under emission curves fluor_measure->integrate calculate Calculate Quantum Yield using the comparative formula integrate->calculate

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. This technical guide focuses on the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol and its derivatives, providing a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of quantitative data. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanism of action for researchers and professionals in drug development.

Introduction

The coumarin (B35378) scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. The substitution pattern on the benzopyrone ring plays a crucial role in determining the pharmacological profile of these compounds. Specifically, the presence of methoxy (B1213986) and hydroxyl groups at positions 7 and 8, respectively, in the 4-methyl-coumarin core, presents a unique template for the development of novel therapeutic agents. This guide provides a detailed exploration of the synthesis of this core structure and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule, this compound, is typically achieved through a multi-step process, commencing with the well-established Pechmann condensation to form a dihydroxycoumarin precursor, followed by selective methylation.

Synthesis of 7,8-Dihydroxy-4-methylcoumarin

The initial step involves the synthesis of 7,8-dihydroxy-4-methylcoumarin, a key intermediate. The most common and efficient method for this transformation is the Pechmann condensation.

Experimental Protocol: Pechmann Condensation

  • Reactants: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone) and ethyl acetoacetate (B1235776).

  • Catalyst: A strong acid catalyst such as concentrated sulfuric acid or Amberlyst-15 is typically employed.

  • Procedure:

    • A mixture of 1,2,4-trihydroxybenzene (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

    • The acid catalyst (e.g., 10 mol%) is added to the mixture.

    • The reaction mixture is stirred and heated in an oil bath at a temperature ranging from 110°C to 120°C for a specified duration, typically monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.

Selective Methylation to Yield this compound

The subsequent step involves the selective methylation of the 7-hydroxyl group of 7,8-dihydroxy-4-methylcoumarin. This selectivity is crucial for obtaining the desired product.

Experimental Protocol: Selective Methylation

  • Reactants: 7,8-Dihydroxy-4-methylcoumarin, methyl iodide.

  • Base: Potassium carbonate.

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • 7,8-Dihydroxy-4-methylcoumarin (500 mg) is dissolved in N,N-dimethylformamide (5 mL) in a three-necked flask under an inert atmosphere.

    • Potassium carbonate (1.5 g) is added, and the mixture is stirred for 15 minutes.

    • Methyl iodide (450 µL) is added dropwise to the reaction mixture at 5°C.

    • The reaction is allowed to proceed for approximately 3.5 hours, with progress monitored by TLC.

    • After completion, the reaction is quenched with water, and the pH is adjusted to approximately 3 with hydrochloric acid.

    • The product is extracted with ethyl acetate (B1210297) (3 x 50 mL).

    • The combined organic phases are washed with saturated brine, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography (petroleum ether: dichloromethane (B109758): acetone (B3395972) = 2:1:0.2) to yield the final product as a white solid.

Quantitative Data Summary for Core Synthesis

Reaction StepStarting MaterialReagentsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pechmann CondensationResorcinol, Ethyl acetoacetate-Amberlyst-15Solvent-free1102.595[1]
Selective Methylation7,8-Dihydroxy-4-methylcoumarinMethyl iodideK₂CO₃DMF53.553.6

Synthesis of this compound Derivatives

The 8-hydroxyl group of the core scaffold serves as a versatile handle for the synthesis of a variety of derivatives through reactions such as etherification, esterification, and glycosylation.

Ether Derivatives (O-alkylation)

The synthesis of ether derivatives at the C8-hydroxyl position can be achieved through Williamson ether synthesis.

General Experimental Protocol: O-alkylation

  • Reactants: this compound, an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide).

  • Base: A suitable base such as potassium carbonate or sodium hydride.

  • Solvent: An aprotic polar solvent like DMF or acetone.

  • Procedure:

    • To a solution of this compound in the chosen solvent, the base is added, and the mixture is stirred at room temperature for a short period.

    • The alkyl halide is then added, and the reaction mixture is heated to reflux and monitored by TLC.

    • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Ester Derivatives (O-acylation)

Esterification of the 8-hydroxyl group can be accomplished using various acylating agents.

General Experimental Protocol: O-acylation

  • Reactants: this compound, an acylating agent (e.g., acetyl chloride, benzoyl chloride).

  • Base: A tertiary amine base such as triethylamine (B128534) or pyridine.

  • Solvent: An inert solvent like dichloromethane or chloroform.

  • Procedure:

    • This compound is dissolved in the solvent, and the base is added.

    • The acylating agent is added dropwise at 0°C, and the reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford the crude ester, which is purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of this compound have been reported to exhibit a range of biological activities, particularly as anticancer and anti-inflammatory agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway at various nodes.[2]

Logical Relationship of Coumarin Derivative Action on the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Coumarin Coumarin Derivative Coumarin->PI3K Inhibition Coumarin->Akt Inhibition Coumarin->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis. Coumarin derivatives have been identified as modulators of this pathway.

Experimental Workflow for Assessing MAPK Pathway Inhibition

MAPK_Workflow CellCulture Cancer Cell Culture Treatment Treatment with Coumarin Derivative CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Analysis Quantification of p-ERK, p-JNK, p-p38 WesternBlot->Analysis

Caption: Workflow for evaluating MAPK pathway modulation by coumarins.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Its constitutive activation is implicated in various inflammatory diseases and cancers. Certain coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3]

Logical Relationship of Coumarin Derivative Action on the NF-κB Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Coumarin Coumarin Derivative Coumarin->IKK Inhibition Coumarin->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound and its derivatives. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for chemists and pharmacologists. Furthermore, the elucidation of the interactions of these compounds with key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB provides a rational basis for the future design and development of novel coumarin-based therapeutic agents. The versatility of the coumarin scaffold, coupled with the potential for diverse functionalization at the 8-position, underscores the continued importance of this class of compounds in drug discovery.

References

Methodological & Application

Application Notes and Protocols: 7-Methoxy-4-methyl-coumarin-8-ol as a Versatile Fluorescent Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Methoxy-4-methyl-coumarin-8-ol as a pro-fluorescent substrate for the sensitive detection of enzyme activity. By leveraging enzymatic reactions that induce a significant change in its fluorescent properties, this coumarin (B35378) derivative can be adapted for high-throughput screening and detailed kinetic analysis of various enzymes.

Introduction

Coumarin-based fluorescent probes are widely employed in biochemical assays due to their high sensitivity, photostability, and the significant change in fluorescence upon enzymatic modification. The core principle involves the enzymatic conversion of a weakly fluorescent or non-fluorescent coumarin derivative into a highly fluorescent product. This compound, a naturally occurring compound isolated from sour orange (Citrus aurantium), possesses the necessary chemical functionalities to be adapted into sensitive probes for at least two major classes of enzymes: O-demethylases (such as Cytochrome P450s) and phosphatases (like Alkaline Phosphatase).[1]

This document outlines the principles and detailed protocols for two primary applications of this compound derivatives in enzyme activity assays.

Principle of Detection

The utility of this compound as a fluorescent probe is based on the modulation of the electronic properties of the coumarin core. The fluorescence of coumarin derivatives is highly dependent on the substituents on the benzopyrone ring.[2]

  • O-demethylase Activity: The methoxy (B1213986) group at the 7-position can be enzymatically cleaved by O-demethylases, such as certain Cytochrome P450 (CYP) enzymes, to yield 7-hydroxy-4-methyl-coumarin-8-ol.[3][4] This conversion from a methoxy to a hydroxyl group at the 7-position typically results in a significant increase in fluorescence intensity and a shift in the emission wavelength, providing a direct measure of enzyme activity.[3]

  • Phosphatase Activity: The hydroxyl group at the 8-position can be chemically modified to introduce a phosphate (B84403) group, creating a non-fluorescent pro-fluorophore, 7-Methoxy-4-methyl-coumarin-8-phosphate. Phosphatase enzymes, such as alkaline phosphatase (ALP), can hydrolyze this phosphate ester, regenerating the parent this compound and restoring fluorescence.[5] This "turn-on" fluorescence signal is directly proportional to the phosphatase activity.

Data Presentation

The following tables summarize the key quantitative data for the parent fluorophore and its derivatives relevant to these applications.

Table 1: Spectroscopic Properties of Relevant Coumarin Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent
7-Methoxy-4-methylcoumarin~320 nm~380 nmNot widely reportedLowAqueous Buffer
7-Hydroxy-4-methylcoumarin~360 nm~450 nm~18,000 M⁻¹cm⁻¹HighAqueous Buffer (pH > 8)
7-Amino-4-methylcoumarin341-351 nm[2]430-441 nm[2]1.78 x 10⁴ L·mol⁻¹·cm⁻¹[2]HighEthanol[2]
7-Methoxycoumarin-4-acetic acid323.8 nm[6]~390 nm[6]11,820 M⁻¹cm⁻¹[6]0.18[6]Methanol[6]

Table 2: Enzyme Kinetic Parameters for Similar Coumarin-Based Assays

Enzyme FamilySubstrateK_m_ (μM)V_max_ (relative units)
Cytochrome P450 (CYP2A6)6-Methylcoumarin0.64-0.91[7]0.81-0.89 min⁻¹[7]
Alkaline PhosphataseFluorescein-coumarin-phosphateNot specifiedDetection limit: 0.006 mU/mL[5]

Experimental Protocols

Application 1: Assay for O-demethylase Activity

This protocol describes a continuous kinetic assay to measure the activity of O-demethylating enzymes, such as specific cytochrome P450 isoforms, using this compound as the substrate.

Diagram 1: Experimental Workflow for O-demethylase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4) E Add buffer, enzyme, and substrate to a 96-well plate A->E B Prepare Substrate Stock (this compound in DMSO) B->E C Prepare Enzyme Solution (e.g., Microsomes or recombinant CYP) C->E D Prepare NADPH Regenerating System G Initiate reaction by adding NADPH regenerating system D->G F Pre-incubate at 37°C E->F F->G H Measure fluorescence kinetically (e.g., Ex: ~360 nm, Em: ~450 nm) G->H I Plot fluorescence vs. time H->I J Determine initial velocity (V₀) from the linear phase I->J K Convert V₀ to product concentration using a standard curve J->K

Caption: Workflow for O-demethylase activity assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Enzyme source (e.g., liver microsomes or recombinant CYP enzyme)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4.

  • Prepare the enzyme solution by diluting the microsomes or recombinant enzyme in the assay buffer to the desired concentration.

  • In a 96-well black microplate, add the following to each well:

    • 100 µL of assay buffer

    • Enzyme solution (e.g., 20 µL)

    • Substrate solution (diluted from stock, e.g., 10 µL for a final concentration of 1-10 µM)

  • Include appropriate controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.

    • No-substrate control: Replace the substrate solution with an equal volume of DMSO.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (e.g., 20 µL) to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • To quantify the enzyme activity, create a standard curve using known concentrations of the fluorescent product (7-hydroxy-4-methyl-coumarin-8-ol, if available, or a related 7-hydroxycoumarin).

Application 2: Assay for Phosphatase Activity

This protocol describes an end-point assay for measuring phosphatase activity using a synthesized phosphate-derivatized probe, 7-Methoxy-4-methyl-coumarin-8-phosphate.

Diagram 2: Signaling Pathway for Phosphatase Detection

G Substrate 7-Methoxy-4-methyl-coumarin-8-phosphate (Non-fluorescent) Enzyme Phosphatase (e.g., ALP) Substrate->Enzyme Enzymatic Cleavage Product This compound (Fluorescent) Enzyme->Product Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: Enzymatic conversion of the probe by phosphatase.

Materials:

  • 7-Methoxy-4-methyl-coumarin-8-phosphate (pro-fluorescent substrate)

  • Alkaline Phosphatase (ALP) or other phosphatase of interest

  • Assay buffer appropriate for the phosphatase (e.g., 100 mM Tris-HCl, 1 mM MgCl₂, pH 9.5 for ALP)

  • Stop solution (e.g., 0.1 M Na₃PO₄)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Synthesize and purify 7-Methoxy-4-methyl-coumarin-8-phosphate. This typically involves reacting this compound with a phosphorylating agent.

  • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • Prepare serial dilutions of the enzyme in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • 50 µL of assay buffer

    • 25 µL of the enzyme dilution

  • Include appropriate controls:

    • No-enzyme control: 25 µL of assay buffer instead of the enzyme solution.

    • Positive control: A known amount of this compound to generate a standard curve.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for ALP) for 5 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes).

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 400 nm (these wavelengths may need to be optimized for this compound).

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Plot the fluorescence intensity against the enzyme concentration.

    • Determine the enzyme activity from the standard curve of the fluorescent product.

Conclusion

This compound serves as a versatile scaffold for the development of fluorescent probes for a range of enzymatic activities. The protocols outlined here for O-demethylase and phosphatase assays provide a robust starting point for researchers in drug discovery and basic science. The high sensitivity and adaptability of these assays make them suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. Further optimization of buffer conditions, substrate concentration, and incubation times may be necessary for specific enzymes and applications.

References

Application Notes and Protocols for Live-Cell Imaging with 7-Methoxy-4-methyl-coumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a versatile class of fluorophores widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[1] 7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin compound isolated from sources such as sour orange (Citrus aurantium).[2] While specific live-cell imaging applications of this particular derivative are not extensively documented, its structural similarity to other fluorescent coumarins suggests its potential as a valuable probe in cellular imaging. These application notes provide a detailed, generalized protocol for the use of this compound in live-cell imaging, based on established methodologies for similar coumarin-based probes.

Potential Applications

Based on the known applications of coumarin derivatives, this compound could potentially be employed in various live-cell imaging applications, including:

  • Organelle Imaging: Many coumarin-based probes are designed to selectively accumulate in specific organelles like the endoplasmic reticulum or lipid droplets, enabling their visualization.[1]

  • Ion Detection: Modified coumarins can act as chemosensors for biologically important metal ions such as Cu²⁺ and Zn²⁺, often exhibiting a change in fluorescence upon ion binding.[1]

  • Sensing Cellular Microenvironment: The fluorescence of certain coumarin derivatives is sensitive to local environmental factors like polarity and viscosity.[1]

Quantitative Data

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle/AnalyteCell PermeabilityReference
7-Amino-4-methylcoumarin (AMC) 341-351430-441~0.63~90General cellular stain, Enzyme substrateGood[3][4]
7-Hydroxy-4-methylcoumarin (HMC) 320450 (in water)-130pH indicator, Enzyme substrateGood[3]
Coumarin-based ER Probes 400435-5250.60-Endoplasmic ReticulumGood

Experimental Protocols

The following is a generalized protocol for live-cell imaging using this compound. Note: Optimal conditions such as probe concentration and incubation time should be determined empirically for each cell type and experimental setup.

I. Reagent Preparation
  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[2]

II. Cell Culture and Staining
  • Cell Seeding:

    • Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach the desired confluency (typically 60-80%).[1]

  • Probe Loading:

    • Prepare a working solution by diluting the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess or non-internalized probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells for imaging.

III. Live-Cell Imaging
  • Microscopy:

    • Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

    • Based on the spectral properties of similar coumarin derivatives, use an excitation wavelength in the range of 350-400 nm and collect emission in the range of 430-500 nm. A DAPI or similar filter set is often a good starting point for blue-emitting coumarins.

  • Image Acquisition:

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

    • Use appropriate camera settings (exposure time, gain) to obtain a good signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis stock Prepare 1-10 mM Stock Solution in DMSO working Prepare 1-10 µM Working Solution in Medium stock->working cells Seed Cells on Imaging Dish cells->working load Incubate Cells with Probe (15-60 min) working->load wash Wash Cells to Remove Excess Probe load->wash image Live-Cell Fluorescence Microscopy wash->image acquire Image Acquisition (Ex: ~350-400 nm, Em: ~430-500 nm) image->acquire analyze Image Analysis acquire->analyze

Caption: General workflow for live-cell imaging with this compound.

Potential Mechanism of Action: Ion Sensing

Many coumarin derivatives function as "turn-on" or "turn-off" fluorescent sensors for specific analytes. The diagram below illustrates a hypothetical mechanism for metal ion detection.

G cluster_probe Probe State cluster_ion Analyte Probe_Free Coumarin Probe (Low Fluorescence) Probe_Bound Coumarin-Ion Complex (High Fluorescence) Probe_Free->Probe_Bound Binding Ion Metal Ion (e.g., Zn²⁺) Ion->Probe_Bound

References

Staining the Endoplasmic Reticulum with Coumarin-Based Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Visualizing the ER's complex and dynamic structure is crucial for understanding its function in both normal physiology and disease states. Coumarin-based fluorescent probes have emerged as powerful tools for selectively labeling and imaging the ER in living and fixed cells. Their favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for high-resolution fluorescence microscopy. This document provides detailed application notes and protocols for utilizing coumarin-based probes for ER staining.

Advantages of Coumarin-Based ER Probes

Coumarin (B35378) derivatives offer several advantages for ER imaging:

  • High Selectivity: Many coumarin probes are designed with specific targeting moieties, such as glibenclamide, which binds to sulfonylurea receptors prominent on the ER membrane, ensuring selective staining.

  • Bright and Photostable Fluorescence: These probes typically exhibit high fluorescence quantum yields, providing bright signals for clear imaging.[1] Their resistance to photobleaching allows for prolonged imaging and time-lapse studies.[2]

  • Low Cytotoxicity: Coumarin-based ER probes generally show low toxicity, making them suitable for long-term live-cell imaging without significantly affecting cellular processes.

  • Versatility: They can be used for imaging both live and fixed cells, offering flexibility in experimental design.[2]

  • Suitability for Multicolor Imaging: Some coumarin probes have narrower emission spectra compared to other blue-emitting dyes, reducing spectral overlap and making them compatible with other fluorescent probes for multicolor imaging experiments.

Quantitative Data of Selected Coumarin-Based ER Probes

The selection of a suitable probe depends on the specific experimental requirements, such as the available excitation sources and emission filters. The following table summarizes the key photophysical and biological properties of representative coumarin-based probes for ER staining.

Probe Name/TypeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Cytotoxicity (IC50, µM)Key Features & References
Sulfonamide-Coumarin Probes 400435-525 (in methanol)0.6035-125205-252High quantum yield, narrow emission spectrum, suitable for live and fixed cells.
ER-Tracker™ Blue-White DPX ~374430-640 (environment-sensitive)High in hydrophobic environmentsLarge and variableNot specifiedHighly environment-sensitive fluorescence, large Stokes shift.
TR-601-ER1 405570Not specified165LowLarge Stokes shift, suitable for live and fixed cells, resistant to photobleaching.[2]
Coumarin-BODIPY Hybrid (MBDP) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedDual-mode fluorescent/FLIM imaging of ER micro-polarity.

Experimental Protocols

General Workflow for Live-Cell Staining

This protocol provides a general procedure for staining the endoplasmic reticulum in live cells using coumarin-based fluorescent probes. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Cell Seeding & Culture (50-70% confluency) stain_cells Incubate Cells with Probe (15-30 min at 37°C) prep_cells->stain_cells prep_probe Probe Stock Solution (in DMSO) prep_working Working Solution (in HBSS or media) prep_probe->prep_working prep_working->stain_cells wash_cells Wash with Probe-Free Media stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells

Caption: General workflow for live-cell ER staining.

Materials:

  • Coumarin-based ER probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Stock Solution: Dissolve the coumarin-based probe in high-quality, anhydrous DMSO to prepare a stock solution (typically 1 mM). Store the stock solution at -20°C, protected from light.[3]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) HBSS or serum-free medium to the desired final concentration (typically 100 nM to 1 µM). The optimal concentration may vary depending on the cell type and probe.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[4]

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed, probe-free medium or HBSS to remove any unbound probe.

  • Imaging: Image the stained cells immediately using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin probe's excitation and emission wavelengths.

Protocol for Staining Fixed Cells

Some coumarin-based probes are also suitable for staining the ER in fixed cells.[2]

G cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging fix_cells Fix Cells (e.g., 4% PFA) wash_fix Wash with PBS fix_cells->wash_fix perm_cells Permeabilize (optional) (e.g., 0.2% Triton X-100) wash_fix->perm_cells wash_perm Wash with PBS perm_cells->wash_perm stain_fixed Incubate with Probe (in PBS) wash_perm->stain_fixed wash_stain Wash with PBS stain_fixed->wash_stain mount_image Mount and Image wash_stain->mount_image

Caption: Workflow for staining ER in fixed cells.

Materials:

  • Coumarin-based ER probe suitable for fixed-cell staining

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 10-20 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If required for antibody co-staining, permeabilize the cells with a suitable buffer for 10 minutes. Wash three times with PBS. Note that permeabilization may affect the staining of some probes.[3]

  • Staining: Incubate the fixed (and permeabilized) cells with the coumarin probe working solution (prepared in PBS) for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Mounting and Imaging: Mount the coverslip on a microscope slide using an appropriate mounting medium. Image using a fluorescence microscope.

Application in Studying ER-Related Signaling Pathways

Coumarin-based ER probes can be utilized to study the role of the ER in various cellular signaling pathways, particularly those involving calcium signaling and the unfolded protein response (UPR).

ER Stress and the Unfolded Protein Response (UPR)

ER stress, caused by an accumulation of unfolded or misfolded proteins, activates the UPR. This complex signaling network aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Changes in ER morphology and polarity are associated with ER stress.

G ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR ER_Morphology Altered ER Morphology & Polarity UPR->ER_Morphology Apoptosis Apoptosis UPR->Apoptosis prolonged stress Homeostasis Restored Homeostasis UPR->Homeostasis

Caption: Simplified UPR signaling pathway.

Coumarin probes that are sensitive to changes in the microenvironment, such as polarity, can be used to monitor the effects of ER stress inducers. For example, researchers can treat cells with a known ER stress-inducing agent like tunicamycin (B1663573) and observe changes in the fluorescence properties and distribution of the coumarin probe within the ER.

Troubleshooting

  • Weak or No Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the cells are healthy and not over-confluent.

    • Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Ensure thorough washing after staining to remove unbound probe.

    • Use serum-free medium for staining, as serum components can sometimes be fluorescent.

  • Non-specific Staining:

    • Some probes may accumulate in other organelles at high concentrations. Optimize the probe concentration.

    • Confirm ER localization through co-staining with a well-characterized ER marker.

Conclusion

Coumarin-based fluorescent probes are invaluable tools for visualizing the endoplasmic reticulum. Their excellent photophysical properties and suitability for live-cell imaging enable researchers to study the dynamic structure and function of this essential organelle in detail. By following the provided protocols and considering the specific characteristics of each probe, scientists can successfully employ these reagents to advance our understanding of ER biology in health and disease.

References

Application Notes and Protocols: 7-Methoxy-4-methyl-coumarin-8-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Methoxy-4-methyl-coumarin-8-ol, a fluorescent probe with potential applications in cellular imaging and fluorescence microscopy. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from structurally related coumarin (B35378) derivatives to provide a strong theoretical and practical foundation for its use.

Introduction to this compound

Coumarins are a well-established class of fluorophores known for their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. The substitution pattern on the coumarin ring system significantly influences their photophysical properties, allowing for the fine-tuning of excitation and emission wavelengths. This compound features electron-donating groups (methoxy at position 7 and hydroxyl at position 8) which are expected to result in a fluorescent molecule with desirable properties for biological imaging.[1] While this specific coumarin is a known natural product, its application as a fluorescent probe in microscopy is an area of active exploration.[2]

Photophysical Properties

The photophysical characteristics of this compound are predicted to be influenced by both the 7-methoxy and 8-hydroxyl substitutions. Generally, a hydroxyl group at the 7-position, as seen in 7-Hydroxy-4-methylcoumarin, results in an excitation maximum around 360 nm and an emission maximum around 448 nm.[3] The presence of a methoxy (B1213986) group at the 7-position typically results in a blue-shifted emission compared to the hydroxyl analog. However, the additional hydroxyl group at the 8-position is likely to modulate these properties. Based on the characteristics of related compounds, the following properties for this compound are estimated.

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated ValueNotes
Excitation Maximum (λex)365 - 375 nmEstimation based on the influence of 7-methoxy and 8-hydroxy substitutions on the coumarin core.
Emission Maximum (λem)450 - 470 nmExpected to be in the blue-green region of the spectrum. The hydroxyl group at C8 may lead to a slight red-shift compared to 7-methoxycoumarin.
Molar Extinction Coefficient (ε)Not Determined
Quantum Yield (Φ)Not DeterminedThe quantum yield of coumarins can be high, but is sensitive to the solvent environment and substitution pattern.
Recommended Filter SetDAPIA standard DAPI filter set is likely to be suitable for initial experiments.

Table 2: Photophysical Properties of Related Coumarin Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Solvent/Medium
7-Amino-4-methylcoumarin (AMC)~345 nm~445 nmEthanol
7-Hydroxy-4-methylcoumarin (HMC)~360 nm~448 nmWater
7-Methoxycoumarin~350 nm~385 nmChloroform

Data compiled from various sources.[3][4] Photophysical properties of coumarin dyes are highly dependent on the solvent and local environment.

Experimental Protocols

The following protocols are generalized for coumarin-based dyes and can be adapted for this compound. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific application and cell line.

1. Preparation of Stock Solution

  • Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

2. Live-Cell Staining Protocol

  • Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Culture cells in the appropriate medium until they reach the desired confluency (typically 70-80%).

  • Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Proceed with imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI).

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Seed and Culture Cells prep_probe Prepare Working Solution (1-10 µM) start->prep_probe wash1 Wash with PBS start->wash1 incubate Incubate with Probe (15-60 min) wash1->incubate wash2 Wash with PBS (2-3x) incubate->wash2 add_media Add Fresh Medium/Buffer wash2->add_media image Fluorescence Microscopy add_media->image

Live-Cell Staining Workflow

3. Fixed-Cell Staining Protocol

  • Culture cells on coverslips to the desired confluency.

  • Wash the cells once with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5]

  • Wash the cells three times with PBS for 5 minutes each.[5]

  • (Optional) Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This is necessary for targeting intracellular structures.[5]

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of the probe in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed and permeabilized cells with the probe solution for 20-30 minutes at room temperature, protected from light.[5]

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope with a suitable filter set.

Fixed_Cell_Staining_Workflow cluster_prep Preparation cluster_perm Permeabilization (Optional) cluster_staining Staining cluster_imaging Imaging start Culture Cells on Coverslips wash_pbs1 Wash with PBS start->wash_pbs1 fix Fix with 4% PFA wash_pbs1->fix wash_pbs2 Wash with PBS (3x) fix->wash_pbs2 permeabilize Permeabilize with Triton X-100 wash_pbs2->permeabilize prep_probe Prepare Working Solution (1-10 µM) wash_pbs2->prep_probe wash_pbs3 Wash with PBS (3x) permeabilize->wash_pbs3 wash_pbs3->prep_probe incubate Incubate with Probe (20-30 min) prep_probe->incubate wash_pbs4 Wash with PBS (3x) incubate->wash_pbs4 mount Mount Coverslip wash_pbs4->mount image Fluorescence Microscopy mount->image

References

Application Notes and Protocols: 7-Methoxy-4-methyl-coumarin-8-ol for the Detection of Metal Ions in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives have emerged as a prominent class of fluorescent probes for the detection of biologically and environmentally significant metal ions. Their excellent photophysical properties, including high quantum yields and large Stokes shifts, combined with the synthetic accessibility to modify their structure for specific ion recognition, make them ideal candidates for developing chemosensors. 7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin derivative that possesses potential metal-chelating sites, suggesting its utility as a fluorescent sensor for metal ions in biological systems.[1] This document provides a detailed overview of the anticipated application of this compound for metal ion detection, drawing upon the established principles and experimental data from structurally related coumarin-based sensors. While specific quantitative data for this particular compound is not extensively available in the current literature, the provided protocols and data for analogous compounds offer a robust starting point for its characterization and application.

Principle of Metal Ion Detection

The fluorescence of coumarin-based sensors is modulated by their interaction with metal ions through several mechanisms, primarily Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorophore may have its fluorescence quenched through various non-radiative decay pathways, such as intramolecular rotation or vibration. Upon binding to a metal ion, the molecule's rigidity increases, which suppresses these non-radiative processes and leads to a significant enhancement of fluorescence ("turn-on" response).[2]

  • Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore linked to a metal ion receptor which has a non-bonding electron pair. In the absence of a metal ion, excitation of the fluorophore can lead to electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. When a metal ion binds to the receptor, the energy of the non-bonding electrons is lowered, inhibiting PET and restoring fluorescence ("turn-on" response). Conversely, in some designs, metal ion binding can facilitate PET, leading to fluorescence quenching ("turn-off" response).

Based on the structure of this compound, with its hydroxyl and methoxy (B1213986) groups at positions 8 and 7 respectively, it is anticipated to function as a "turn-on" fluorescent sensor for certain metal ions through the CHEF mechanism upon chelation.

Quantitative Data Summary (Based on Structurally Similar Coumarin Derivatives)

The following tables summarize the performance characteristics of structurally related coumarin-based fluorescent sensors for various metal ions. This data can serve as a benchmark for the expected performance of this compound.

Table 1: Performance Characteristics of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) for Al³⁺ Detection [2]

ParameterValue
AnalyteAl³⁺
Emission Maximum (λem)495 nm
Fluorescence Enhancement~100-fold
Limit of Detection (LOD)2.1 x 10⁻⁷ M
Binding Constant (Kₐ)1.86 x 10⁴ M⁻¹
Stoichiometry (AHMC:Al³⁺)3:1

Table 2: Performance of a Coumarin-imidazole Hybrid Sensor (CIH) for Cu²⁺ and Zn²⁺ Detection [3]

ParameterCu²⁺Zn²⁺
Sensing MechanismFluorescence QuenchingCHEF-induced Enhancement
Limit of Detection (LOD)5.36 nM3.49 nM
Binding Constant (Kₐ)1.237 × 10⁵ M⁻¹1.24 × 10⁴ M⁻¹
Stoichiometry (Sensor:Ion)1:11:1

Table 3: Performance of a Naphthalimide-modified Coumarin Probe (L) for Cu²⁺ Detection [4][5]

ParameterValue
AnalyteCu²⁺
Limit of Detection (LOD)3.5 x 10⁻⁶ M
Sensing MechanismRatiometric change

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related coumarin derivatives.[6]

Materials:

Procedure:

  • Pechmann Condensation: Slowly add concentrated sulfuric acid to a cooled mixture of 2,3-dimethoxyphenol and ethyl acetoacetate with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product, 7,8-dimethoxy-4-methylcoumarin.

  • Filter, wash with cold water until neutral, and dry the precipitate.

  • Recrystallize the crude product from ethanol.

  • Selective Demethylation: Dissolve the purified 7,8-dimethoxy-4-methylcoumarin in a suitable solvent (e.g., dichloromethane).

  • Add a demethylating agent (e.g., boron tribromide) at a low temperature.

  • Slowly warm the reaction to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with methanol (B129727) and then water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, this compound, by column chromatography.

Protocol 2: In Vitro Detection of Metal Ions

This protocol outlines a general procedure for evaluating the metal ion sensing capabilities of this compound in a cell-free system.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO, Ethanol)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Preparation of Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer (e.g., HEPES buffer, pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the measurements.

  • Fluorescence Titration:

    • Place a known volume of the probe's working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (to be determined by recording the absorption spectrum first).

    • Add incremental amounts of a specific metal ion stock solution to the cuvette.

    • After each addition, mix gently and record the fluorescence spectrum.

  • Selectivity Study:

    • To a series of cuvettes containing the probe's working solution, add an excess amount of different metal ions (e.g., 10 equivalents).

    • Record the fluorescence spectrum for each sample to determine the probe's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit.

    • Use a Job's plot to determine the binding stoichiometry.

    • Calculate the binding constant using appropriate binding models (e.g., Benesi-Hildebrand).

Protocol 3: Detection of Metal Ions in Living Cells

This protocol provides a general guideline for using this compound for imaging intracellular metal ions.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stock solutions of the metal ion of interest (e.g., ZnCl₂, AlCl₃)

  • Cultured cells (e.g., HeLa, HEK293)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium from a DMSO stock solution.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any excess probe.

  • Metal Ion Treatment (Optional): To investigate the response to exogenous metal ions, incubate the probe-loaded cells with a medium containing the metal ion of interest for a specific duration.

  • Fluorescence Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (excitation and emission wavelengths to be determined from in vitro studies).

    • Capture images to observe the intracellular distribution and changes in fluorescence intensity upon metal ion binding.

Visualizations

Signaling_Pathway_TurnOn Probe This compound (Low Fluorescence) Metal Metal Ion Probe->Metal Chelation Complex Probe-Metal Complex (High Fluorescence) Metal->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Probe Excitation->Complex Experimental_Workflow_InVitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) prep_working Prepare Working Solution (10 µM in Buffer) prep_probe->prep_working titration Fluorescence Titration prep_working->titration selectivity Selectivity Test prep_working->selectivity prep_metal Prepare Metal Ion Stocks prep_metal->titration prep_metal->selectivity plot_intensity Plot Intensity vs. [Metal] titration->plot_intensity job_plot Job's Plot titration->job_plot binding_const Calculate Binding Constant plot_intensity->binding_const Cell_Imaging_Workflow start Culture Cells load Load Cells with Probe (5-10 µM, 30-60 min) start->load wash1 Wash with PBS load->wash1 image Fluorescence Imaging wash1->image treat Treat with Metal Ions (Optional) wash1->treat end Analyze Results image->end wash2 Wash with PBS treat->wash2 image2 Fluorescence Imaging wash2->image2 image2->end

References

Application Notes and Protocols for 7-Methoxy-4-methyl-coumarin-8-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Methoxy-4-methyl-coumarin-8-ol as a potential inhibitor in enzyme assays. This document is intended to guide researchers in exploring the inhibitory effects of this natural compound against key enzymatic targets relevant to various pathological conditions.

Introduction

This compound is a naturally occurring coumarin (B35378) derivative isolated from the sour orange (Citrus aurantium)[1]. The coumarin scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent enzyme inhibition. Coumarin derivatives have demonstrated significant inhibitory effects against several enzyme classes, such as tyrosinase, acetylcholinesterase, and carbonic anhydrases[2][3]. This document focuses on the application of this compound in the inhibition of tyrosinase and acetylcholinesterase, two enzymes implicated in skin hyperpigmentation disorders and neurodegenerative diseases, respectively.

The protocols provided herein are based on established fluorometric and colorimetric methods for assessing enzyme inhibition and can be adapted for high-throughput screening applications.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term stability[1]

Application 1: Tyrosinase Inhibition Assay

Background: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders. Numerous coumarin derivatives have been identified as potent tyrosinase inhibitors[5][6][7]. The following protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Experimental Protocol: Tyrosinase Inhibition

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the assay will need to be optimized.

  • Substrate Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in DMSO.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 20 µL of sodium phosphate buffer.

  • Add 20 µL of the test compound (this compound) or positive control (Kojic Acid) at various concentrations. For the control (100% activity), add 20 µL of DMSO.

  • Add 40 µL of the tyrosinase enzyme solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to monitor the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Illustrative Quantitative Data

The following table presents hypothetical IC₅₀ values for tyrosinase inhibition by this compound, based on data for similar coumarin derivatives.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Mode
This compoundMushroom TyrosinaseIllustrative: 5.5 ± 0.4Competitive (Hypothesized)
Kojic Acid (Reference)Mushroom Tyrosinase15.2 ± 1.1Competitive

Note: The IC₅₀ value for this compound is illustrative and requires experimental validation.

Application 2: Acetylcholinesterase Inhibition Assay

Background: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Certain coumarin derivatives have been shown to be effective inhibitors of AChE[8]. The following protocol outlines a fluorometric assay to assess the inhibitory potential of this compound against human acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition

1. Materials and Reagents:

  • Human Acetylcholinesterase (hAChE, EC 3.1.1.7)

  • Acetylthiocholine Iodide (ATCI)

  • Thioflavin T

  • This compound

  • Donepezil (positive control)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of hAChE in Tris-HCl buffer.

  • Substrate Solution: Prepare a stock solution of ATCI in deionized water.

  • Thioflavin T Solution: Prepare a stock solution of Thioflavin T in Tris-HCl buffer.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Positive Control Stock Solution: Prepare a stock solution of Donepezil in DMSO.

3. Assay Procedure:

  • In a 96-well black microplate, add 125 µL of Thioflavin T solution.

  • Add 25 µL of the test compound (this compound) or positive control (Donepezil) at various concentrations. For the control, add 25 µL of DMSO.

  • Add 25 µL of the hAChE enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes in the dark.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 510 nm.

  • Record the fluorescence every minute for 10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (fluorescence increase per minute) for each inhibitor concentration.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value from the dose-response curve.

Illustrative Quantitative Data

The following table provides hypothetical IC₅₀ values for acetylcholinesterase inhibition by this compound, based on published data for structurally related coumarins.

CompoundTarget EnzymeIC₅₀ (µM)
This compoundHuman Acetylcholinesterase (hAChE)Illustrative: 8.2 ± 0.7
Donepezil (Reference)Human Acetylcholinesterase (hAChE)0.025 ± 0.002

Note: The IC₅₀ value for this compound is illustrative and requires experimental validation.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor (Pre-incubation) Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Inhibitor Stock (this compound) Inhibitor->Mix Mix->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Tyrosinase_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 7-Methoxy-4-methyl- coumarin-8-ol Inhibitor->Tyrosinase

Caption: Inhibition of the melanin biosynthesis pathway.

AChE_Signaling_Pathway ACh Acetylcholine (B1216132) (ACh) (Neurotransmitter) Choline_Acetate Choline + Acetate ACh->Choline_Acetate AChE Postsynaptic_Neuron Postsynaptic Neuron (Signal Termination) Choline_Acetate->Postsynaptic_Neuron AChE Acetylcholinesterase (AChE) Inhibitor 7-Methoxy-4-methyl- coumarin-8-ol Inhibitor->AChE

Caption: Inhibition of acetylcholine degradation by AChE.

References

Application Notes and Protocols for Super-Resolution Microscopy using Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coumarin (B35378) Dyes in Super-Resolution Microscopy

Coumarin and its derivatives represent a versatile class of fluorescent probes that have garnered significant attention in the field of super-resolution microscopy.[1] Their broad utility stems from favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity.[2][3] The core benzopyran-2-one structure of coumarin can be readily modified to fine-tune its spectral properties, making these dyes suitable for a range of advanced imaging techniques, including Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).[4][5][6] These super-resolution modalities circumvent the diffraction limit of light, enabling visualization of cellular structures and molecular processes at the nanoscale.

This document provides detailed application notes and experimental protocols for the use of coumarin-based dyes in various super-resolution microscopy techniques.

I. Application: Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser, thereby narrowing the effective point-spread function. Coumarin derivatives with good photostability and large Stokes shifts are particularly well-suited for STED imaging.[7]

Quantitative Data of Coumarin Dyes for STED Microscopy
Dye NameExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Application NotesReference(s)
MePyr500 ~500Not SpecifiedLargeHighHigh-resolution STED imaging of cellular membranes with good photostability and no noticeable cytotoxicity.[7]
SHE-2N Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAmphiphilic probe for STED nanoscopy of the plasma membrane; exhibits outstanding photostability.[4]
Coumarin 1 ~375~456~81Not SpecifiedGeneral blue-fluorescent probe.[3][8]
Coumarin 2 ~365~470~105Not SpecifiedGeneral blue-fluorescent probe.[8]
Experimental Protocol: Live-Cell STED Imaging of the Plasma Membrane

This protocol is adapted for staining live cells with amphiphilic coumarin probes for plasma membrane imaging using STED microscopy.[4]

Materials:

  • Amphiphilic coumarin probe (e.g., SHE-2N)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes suitable for high-resolution microscopy

  • STED microscope with appropriate excitation and depletion lasers

Procedure:

  • Cell Culture:

    • Seed cells on glass-bottom dishes and culture to 50-70% confluency.

  • Probe Preparation:

    • Prepare a stock solution of the coumarin probe in a suitable solvent (e.g., DMSO).

  • Cell Staining:

    • Dilute the stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.

  • STED Imaging:

    • Mount the dish on the STED microscope.

    • Locate the cells of interest using a conventional fluorescence imaging mode.

    • Switch to STED mode and acquire images using the appropriate excitation and depletion laser settings for the specific coumarin dye. Optimize laser powers to achieve the best resolution with minimal phototoxicity.

Visualization: STED Microscopy Workflow

STED_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cell_culture Cell Culture probe_prep Probe Preparation staining Cell Staining probe_prep->staining washing Washing staining->washing confocal Confocal Imaging washing->confocal sted STED Imaging confocal->sted analysis Image Analysis sted->analysis

Caption: General workflow for live-cell STED microscopy.

II. Application: Photoactivated Localization Microscopy (PALM)

PALM is a single-molecule localization microscopy (SMLM) technique that relies on the sequential photoactivation and imaging of a sparse subset of photoswitchable or photoactivatable fluorescent probes.[6] By localizing individual molecules over thousands of frames, a super-resolved image is constructed. Coumarin can be used as a switching auxiliary to create photochromic and spontaneously blinking fluorophores suitable for PALM.[9]

Quantitative Data of Coumarin-based Dyes for PALM
Dye NameActivation (nm)Excitation (nm)Emission (nm)Application NotesReference(s)
GB646 405Not SpecifiedNot SpecifiedA hybrid JF646–coumarin photochromic dye for super-resolution imaging.[5]
GB549 SpontaneousNot SpecifiedNot SpecifiedA JF549–coumarin fluorophore that spontaneously blinks, ideal for SMLM without specialized buffers.[5]
GB594 SpontaneousNot SpecifiedNot SpecifiedAn Alexa Fluor–coumarin dye that spontaneously blinks, suitable for antibody-based labeling.[5]
Experimental Protocol: PALM Imaging of Cellular Structures

This protocol provides a general framework for PALM imaging of fixed cells labeled with coumarin-based photoswitchable dyes.[10][11]

Materials:

  • Photoactivatable coumarin dye conjugated to an antibody or other labeling agent

  • Cells grown on high-precision coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Mounting medium suitable for SMLM (e.g., Vectashield)

  • PALM microscope with appropriate activation and excitation lasers

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash three times with PBS.

  • Immunolabeling:

    • Block non-specific binding with 3% BSA for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the coumarin-dye-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively with PBS.

  • Sample Mounting:

    • Mount the coverslip onto a microscope slide using a suitable SMLM mounting medium.

  • PALM Imaging:

    • Illuminate the sample with a low-power activation laser (e.g., 405 nm) to sparsely activate the fluorophores.

    • Excite the activated fluorophores with a higher-power imaging laser (e.g., 561 nm).

    • Acquire a series of images (typically thousands of frames) until most of the fluorophores are bleached.

    • Process the raw data to localize the single-molecule events and reconstruct the super-resolution image.

Visualization: PALM Imaging Workflow

PALM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Reconstruction fixation Fixation & Permeabilization labeling Immunolabeling fixation->labeling mounting Mounting labeling->mounting activation Sparse Photoactivation mounting->activation acquisition Image Acquisition activation->acquisition reconstruction Image Reconstruction acquisition->reconstruction

Caption: General workflow for PALM imaging.

III. Application: Stochastic Optical Reconstruction Microscopy (STORM)

STORM is another SMLM technique that utilizes the photoswitching of fluorescent dyes between a fluorescent "on" state and a dark "off" state.[12] This is often achieved using specific imaging buffers containing a reducing agent. Coumarin derivatives can be engineered to exhibit the photoswitching properties required for STORM.

Quantitative Data of Coumarin-based Dyes for STORM

The same spontaneously blinking coumarin-rhodamine hybrid dyes used for PALM are also suitable for STORM, as the underlying principle of single-molecule localization is similar.

Experimental Protocol: dSTORM Imaging of the Cytoskeleton

This protocol is a general guide for direct STORM (dSTORM) of cytoskeletal elements in fixed cells using photoswitchable coumarin-conjugated phalloidin (B8060827).[12]

Materials:

  • Coumarin-conjugated phalloidin

  • Cells grown on high-precision coverslips

  • Fixative, permeabilization, and blocking buffers as for PALM

  • STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA)

  • STORM microscope with appropriate lasers

Procedure:

  • Cell Preparation:

    • Perform fixation and permeabilization as described in the PALM protocol.

  • Staining:

    • Incubate the fixed and permeabilized cells with the coumarin-conjugated phalloidin solution for 20-30 minutes at room temperature.

    • Wash thoroughly with PBS.

  • Imaging:

    • Mount the sample in freshly prepared STORM imaging buffer.

    • Illuminate the sample with a high-power laser to drive most of the fluorophores into a dark state.

    • Use a low-power activation laser to bring a sparse subset of fluorophores back to the fluorescent state.

    • Acquire a long series of images to capture the blinking events.

    • Reconstruct the super-resolution image from the localized single-molecule emissions.

Visualization: STORM Imaging Workflow

STORM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Reconstruction fix_perm Fixation & Permeabilization staining Staining fix_perm->staining buffer STORM Buffer staining->buffer acquisition Image Acquisition buffer->acquisition reconstruction Image Reconstruction acquisition->reconstruction

Caption: General workflow for dSTORM imaging.

IV. Application Example: Investigating Receptor Clustering and Signaling

Super-resolution microscopy is a powerful tool for elucidating signaling pathways by visualizing the spatial organization and dynamics of signaling molecules at the nanoscale.[13] For instance, the clustering of cell surface receptors upon ligand binding is a critical step in initiating many signaling cascades.[14][15] Coumarin-based probes can be used to label these receptors and study their clustering behavior with super-resolution.

Hypothetical Signaling Pathway: Growth Factor Receptor Clustering

This diagram illustrates a hypothetical signaling pathway where the binding of a growth factor leads to receptor dimerization, clustering, and downstream signaling, a process that can be visualized using super-resolution microscopy with coumarin-labeled antibodies.

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Monomers Dimer Receptor Dimers Receptor->Dimer Dimerization Cluster Receptor Clusters Dimer->Cluster Clustering Downstream Downstream Signaling Cluster->Downstream Activation Ligand Growth Factor Ligand->Receptor Binding Response Cellular Response Downstream->Response

Caption: Growth factor receptor signaling pathway.

By using coumarin-labeled antibodies against the receptor of interest, techniques like PALM or STORM can be employed to quantify the size, density, and dynamics of these receptor clusters, providing insights into the initial steps of signal transduction.

V. Concluding Remarks

Coumarin dyes offer a powerful and versatile toolkit for super-resolution microscopy. Their tunable photophysical properties allow for their application in various super-resolution modalities, enabling researchers to probe cellular structures and processes with unprecedented detail. The protocols and data provided in these application notes serve as a starting point for utilizing coumarin dyes in your own super-resolution imaging experiments. As with any advanced imaging technique, optimization of labeling, imaging conditions, and data analysis is crucial for obtaining high-quality and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Photobleaching of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of 7-Methoxy-4-methyl-coumarin-8-ol and related fluorescent probes during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent signal. This process is a significant challenge in fluorescence microscopy and other fluorescence-based applications.

The underlying mechanism for coumarin (B35378) derivatives, including likely this compound, involves the fluorophore being excited from its ground electronic state (S₀) to an excited singlet state (S₁). While most molecules in the S₁ state relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived, highly reactive excited triplet state (T₁) through a process called intersystem crossing. In this triplet state, the fluorophore can react with molecular oxygen, generating damaging reactive oxygen species (ROS) such as singlet oxygen. These ROS can then chemically modify the fluorophore's structure, rendering it non-fluorescent.

Q2: What are the primary strategies to minimize photobleaching of coumarin-based dyes?

A2: A multi-pronged approach is the most effective way to combat photobleaching. Key strategies include:

  • Optimization of Imaging Parameters: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Minimize the exposure time for each image and the total number of images acquired.

  • Use of Antifade Mounting Media: Incorporate commercially available or laboratory-prepared antifade reagents into your mounting medium. These reagents are designed to quench triplet state fluorophores and scavenge free radicals, thereby reducing the rate of photobleaching.

  • Oxygen Depletion: For live-cell imaging or particularly sensitive experiments, employing an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can significantly decrease the amount of dissolved oxygen available to react with the excited fluorophore.

  • Selection of Photostable Probes: When the experimental design permits, consider using alternative fluorophores that are known to be more photostable.

Q3: Which commercially available antifade reagents are effective for coumarin dyes?

A3: Several commercial antifade reagents have been shown to be effective in reducing the photobleaching of coumarin dyes. These include Vectashield, SlowFade, and Citifluor. These formulations typically contain a cocktail of chemicals that act as free radical scavengers and triplet state quenchers.

Q4: Can I prepare my own antifade solution in the lab?

A4: Yes, common laboratory-prepared antifade reagents include p-phenylenediamine (B122844) (PPD) and 1,4-diazobicyclo[2.2.2]octane (DABCO). These are typically dissolved in a glycerol-based mounting medium. However, it is important to note that PPD can be toxic and may affect the fluorescence of certain dyes. DABCO is a less toxic alternative.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid signal loss during time-lapse imaging.High excitation light intensity; prolonged exposure.Reduce laser power or lamp intensity. Decrease the frame rate and total duration of the experiment.
Significant photobleaching even with an antifade reagent.Ineffective or degraded antifade reagent. The specific coumarin derivative is highly susceptible to photobleaching.Prepare a fresh batch of the antifade solution or try a different commercial formulation. Consider using an oxygen scavenging system in conjunction with the antifade reagent.
High background fluorescence.Non-specific binding of the fluorescent probe. Autofluorescence from the sample or mounting medium.Optimize staining protocols, including blocking and washing steps. Use a mounting medium with low intrinsic fluorescence.
Inconsistent fluorescence intensity between samples.Variations in mounting medium volume or coverslip placement. Different levels of photobleaching due to inconsistent imaging parameters.Ensure consistent sample preparation. Use a standardized imaging protocol for all samples.

Quantitative Data on Antifade Reagent Performance

The photostability of a fluorophore can be quantified by its half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The following table summarizes the effect of an antifade reagent on the photostability of a generic coumarin dye.

Mounting Medium Fluorophore Half-life (seconds) Reference
90% glycerol (B35011) in PBS (pH 8.5)Coumarin25[1]
VectashieldCoumarin106[1]

Experimental Protocols

Protocol for Evaluating Antifade Reagents
  • Sample Preparation: Prepare identical samples of your specimen stained with this compound. Mount one set of samples in a standard glycerol/PBS medium and other sets in different antifade media (e.g., Vectashield, SlowFade, or a freshly prepared DABCO solution).

  • Image Acquisition:

    • Use a fluorescence microscope with a suitable filter set for the coumarin dye.

    • Select a representative field of view for each sample.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to be identical for all samples.

    • Acquire a time-lapse series of images of the same field of view with continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in the images at each time point.

    • Normalize the intensity values to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

    • Determine the half-life of the fluorescence signal for each condition.

Visualizations

Photobleaching Pathway of Coumarin Dyes

Caption: General mechanism of fluorophore photobleaching.

Experimental Workflow for Photostability Assessment

Photostability_Workflow prep_sample Prepare Stained Samples mount Mount in Standard and Antifade Media prep_sample->mount setup_microscope Set Consistent Imaging Parameters mount->setup_microscope acquire_timelapse Acquire Time-Lapse Images (Continuous Illumination) setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity over Time acquire_timelapse->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot calculate_halflife Calculate Photobleaching Half-life plot->calculate_halflife

Caption: Workflow for evaluating the photostability of a fluorophore.

References

Technical Support Center: Improving the Solubility of Coumarin Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of coumarin (B35378) derivatives in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my coumarin derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many coumarin derivatives stems from their chemical structure. The core of a coumarin is a benzopyrone, which is a hydrophobic bicyclic system. While substituents on this ring can influence solubility, the often nonpolar nature of the core structure leads to poor interactions with water molecules, making them more soluble in organic solvents like DMSO and ethanol.[1][2][3][4]

Q2: What are the initial, simple steps I can take to try and dissolve my coumarin derivative?

A2: Before moving to more complex methods, you can try the following simple adjustments:

  • Co-solvent Addition: The most straightforward approach is to first dissolve your coumarin derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, DMF) to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while vortexing to achieve the final desired concentration.[1][3] The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid impacting biological experiments.[3]

  • Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can help overcome the energy barrier for dissolution and break up any small precipitates.[5] However, be cautious with heat as it can degrade some compounds.[5]

Q3: How does pH affect the solubility of coumarin derivatives?

A3: The solubility of ionizable coumarin derivatives can be significantly influenced by the pH of the aqueous buffer.[1][5] Weakly acidic coumarins will be more soluble at a pH above their pKa, where they exist in their more soluble ionized (salt) form. Conversely, weakly basic coumarins are more soluble at a pH below their pKa.[6] Therefore, adjusting the pH of your buffer can be a very effective way to increase solubility.[1][7] It's important to first determine the pKa of your specific derivative and ensure it is stable at the new pH.[1]

Q4: What are cyclodextrins and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like coumarin derivatives, forming an inclusion complex.[8][9] This complex effectively shields the hydrophobic part of the coumarin from the aqueous environment, leading to a significant increase in its apparent solubility.[5][9] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1][9][10]

Q5: Can I use surfactants to dissolve my coumarin derivative?

A5: Yes, surfactants can be used to increase the solubility of poorly soluble compounds. Above their critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic coumarin derivative can partition into the hydrophobic core of these micelles, increasing its overall solubility in the aqueous solution.[5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred in biological experiments as they are generally less disruptive to cellular systems.[1]

Q6: Will these solubilization methods affect the biological activity or fluorescence of my coumarin derivative?

A6: It is possible. The local microenvironment created by co-solvents, cyclodextrins, or micelles can alter the photophysical properties (e.g., quantum yield, emission wavelength) of fluorescent coumarins.[1] Similarly, the formulation can influence the compound's interaction with its biological target. Therefore, it is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.[3]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I dilute my organic stock solution into the aqueous buffer.

  • Possible Cause: The final concentration of your coumarin derivative in the aqueous buffer is above its solubility limit, a phenomenon known as "crashing out".

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try working with a lower final concentration of your compound.[3]

    • Optimize the Dilution Method: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations that can initiate precipitation.[3][5]

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[6]

    • Increase Co-solvent Percentage: A slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments.[11]

Issue 2: The solubility of my compound is still too low even with co-solvents and pH adjustment.

  • Possible Cause: The intrinsic insolubility of your compound is too high for simple methods to be effective.

  • Troubleshooting Steps:

    • Employ Advanced Techniques: Consider using cyclodextrins or surfactants to significantly enhance solubility.

    • Combination Approach: In some cases, a synergistic effect can be achieved by combining strategies, for instance, using a co-solvent in conjunction with cyclodextrins.[1] This requires careful optimization.

Issue 3: I'm observing inconsistent results in my biological assays.

  • Possible Cause: Poor solubility can lead to variable concentrations of the active compound in your experiments. The organic solvent used for the stock solution might also be affecting the biological system.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect your final solution to ensure there is no precipitate before use. If you are unsure, you can filter the solution through a 0.2 µm syringe filter.

    • Prepare Fresh Dilutions: Prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.[3]

    • Run Vehicle Controls: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin (B1172386) solution) without the coumarin derivative.[3] This will help you differentiate the effects of your compound from the effects of the vehicle.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential solubility enhancement that can be achieved with different strategies for hydrophobic compounds. The actual improvement for a specific coumarin derivative may vary.

Solubilization StrategyTypical Fold Increase in SolubilityKey Considerations
Co-solvents (e.g., DMSO, Ethanol)2 to 20-foldDependent on the concentration of the co-solvent. May not be suitable for all cell-based assays at higher concentrations.[1]
pH Adjustment (for ionizable compounds)Variable, can be significantRequires knowledge of the compound's pKa and stability at different pH values.[1]
Cyclodextrins (e.g., HP-β-CD)10 to 50-fold or higherForms a 1:1 or other stoichiometric inclusion complex. Can significantly improve bioavailability.[1][9]
Surfactants (e.g., Tween® 80)5 to 100-foldEffectiveness depends on the surfactant and its concentration relative to the CMC.[1]
Nanosuspensions Can significantly increase dissolution rateInvolves reducing particle size to the nanometer range, which increases the surface area for dissolution.[12][13]

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of your coumarin derivative in a water-miscible organic solvent such as DMSO or ethanol.[1]

  • Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).[1]

  • Solubility Assessment: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observation: Vortex each solution vigorously and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at your experimental temperature.[1]

  • Quantification (Optional): To quantify the solubility, centrifuge the solutions to pellet any undissolved compound. Then, measure the concentration of the coumarin derivative in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Cyclodextrin Solution Preparation: Prepare a series of solutions with increasing concentrations of a suitable cyclodextrin (e.g., 1, 5, 10, 20 mM HP-β-CD) in your desired aqueous buffer.[1]

  • Complex Formation: Add your coumarin derivative (either as a solid or from a concentrated organic stock) to each cyclodextrin solution to the desired final concentration. It is often beneficial to add the compound from the stock solution with vigorous vortexing.[1]

  • Equilibration: Allow the solutions to equilibrate. This can be facilitated by gentle agitation or sonication for a defined period (e.g., 1-24 hours).[1]

  • Solubility Assessment: Visually inspect for precipitation. For quantitative analysis, use the supernatant filtration and UV-Vis spectrophotometry or HPLC method as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Improving Coumarin Derivative Solubility start Start: Poorly Soluble Coumarin Derivative stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep simple_methods Initial Solubility Test: Dilute into Aqueous Buffer stock_prep->simple_methods observe_precipitate Observe for Precipitation simple_methods->observe_precipitate soluble Soluble: Proceed with Experiment observe_precipitate->soluble No troubleshoot Troubleshooting & Advanced Methods observe_precipitate->troubleshoot Yes ph_adjust pH Adjustment troubleshoot->ph_adjust cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin surfactant Use Surfactants troubleshoot->surfactant re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cyclodextrin->re_evaluate surfactant->re_evaluate re_evaluate->soluble Soluble re_evaluate->troubleshoot Still Insoluble

Caption: A workflow for systematically improving the solubility of coumarin derivatives.

logical_relationship Decision Tree for Solubility Enhancement start Is the Coumarin Derivative Soluble in Aqueous Buffer? yes_soluble Proceed with Experiment start->yes_soluble Yes no_insoluble Use Co-solvent (e.g., <1% DMSO) start->no_insoluble No check_precipitation Does it Precipitate? no_insoluble->check_precipitation no_precipitate Proceed with Experiment (with vehicle control) check_precipitation->no_precipitate No yes_precipitate Is the Compound Ionizable? check_precipitation->yes_precipitate Yes yes_ionizable Adjust pH yes_precipitate->yes_ionizable yes_ionizable->yes_ionizable Yes no_ionizable Use Advanced Methods yes_ionizable->no_ionizable No recheck_solubility Re-check Solubility yes_ionizable->recheck_solubility advanced_methods Cyclodextrins or Surfactants no_ionizable->advanced_methods advanced_methods->recheck_solubility recheck_solubility->no_precipitate Soluble

Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.

References

Troubleshooting fluorescence quenching in coumarin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during coumarin-based fluorescence assays.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to fluorescence quenching and other unexpected results in coumarin-based assays.

Issue 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal is a frequent issue. A systematic approach to troubleshooting is essential.

Question: Why is my fluorescence signal weaker than expected or completely absent?

Answer: Several factors can contribute to a low or nonexistent fluorescence signal. Consider the following potential causes and solutions:

  • Incorrect Wavelength Settings: Ensure your fluorometer or plate reader is set to the optimal excitation and emission wavelengths for the specific coumarin (B35378) derivative you are using. These settings can be influenced by the instrument and buffer conditions. For many common 7-hydroxycoumarin derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC), typical ranges are 340-380 nm for excitation and 440-460 nm for emission.

  • Reagent Issues:

    • Enzyme Inactivity: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity.

    • Substrate Degradation: Coumarin-based substrates can be sensitive to light and hydrolysis. Ensure substrates are stored correctly, protected from light, and that solutions are prepared fresh. Substrate autohydrolysis can be checked by incubating the substrate in the assay buffer without the enzyme and monitoring for an increase in fluorescence over time.

    • Contaminated Reagents: Buffers or other reagents might be contaminated with quenching agents or fluorescent compounds. It is advisable to prepare fresh reagents using high-purity water.

  • Inner Filter Effect: At high concentrations of the coumarin fluorophore, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, leading to a decrease in the detected signal.[1] To mitigate this, consider diluting the sample or using a microplate with a shorter pathlength.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible photodegradation of the coumarin fluorophore, leading to a decrease in signal over time.[2][3][4] Minimize exposure time and light intensity where possible.

Issue 2: High Background Fluorescence

High background fluorescence can obscure the desired signal, reducing the sensitivity of the assay.

Question: What are the common sources of high background fluorescence and how can I reduce them?

Answer: High background can originate from several sources. Here’s how to identify and address them:

  • Substrate Autohydrolysis: The coumarin-conjugated substrate may spontaneously hydrolyze in the assay buffer, releasing the fluorescent coumarin derivative. A "no-enzyme" control, where the substrate is incubated in the buffer alone, can help determine if this is occurring. Preparing the substrate solution immediately before use can help minimize this issue.

  • Autofluorescence: Components in biological samples (e.g., NADH, FAD, collagen) or assay media (e.g., phenol (B47542) red, serum) can have intrinsic fluorescence.[5][6]

    • To minimize autofluorescence from components like NADPH, using an excitation wavelength greater than 400 nm can be effective.[5][6]

  • Contaminated Labware: Using inappropriate or contaminated labware can introduce background fluorescence. For fluorescence assays, it is recommended to use black, opaque microplates to minimize well-to-well crosstalk and background from the plate itself.[5]

  • Insufficient Washing: In cell-based assays or immunoassays, inadequate washing can leave unbound fluorescent probes, contributing to high background.[6]

Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can undermine the validity of your experimental findings.

Question: My results are not reproducible. What factors should I investigate?

Answer: Inconsistent results can be frustrating. A methodical approach can help pinpoint the source of variability:

  • Pipetting Errors and Well-to-Well Contamination: Careful and consistent pipetting techniques are crucial to avoid errors in reagent volumes and cross-contamination between wells.

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect reaction rates. To minimize this, consider not using the outer wells or filling them with a blank solution like water or buffer. Using the same type and brand of microplate for all experiments is also recommended for consistency.

  • Environmental Factors:

    • pH Sensitivity: The fluorescence of many coumarin derivatives is highly dependent on the pH of the solution.[7][8][9] Ensure that the buffer system is robust and that the pH is consistent across all experiments. Some coumarin derivatives exhibit different fluorescent colors in acidic versus alkaline conditions.[8][9][10]

    • Solvent Polarity: The polarity of the solvent can significantly affect the fluorescence properties of coumarins.[11][12][13][14] Maintaining consistent solvent composition is critical.

    • Temperature Fluctuations: Temperature can influence enzyme activity and the fluorescence quantum yield.[15] Non-radiative decay pathways can become more prominent at higher temperatures, leading to decreased fluorescence.[15]

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional quenching (dynamic quenching), formation of a non-fluorescent complex (static quenching), and energy transfer.[16] Certain substances, such as halide ions (iodide, bromide) and nitroxyl (B88944) radicals, are known to be efficient quenchers of coumarin fluorescence.[5][17]

Q2: What is the inner filter effect?

A2: The inner filter effect is a phenomenon that leads to a reduction in observed fluorescence intensity at high sample concentrations. It occurs in two ways: the primary inner filter effect, where the excitation light is attenuated as it passes through the sample, and the secondary inner filter effect, where the emitted light is reabsorbed by other fluorophore molecules in the solution.[1][18][19]

Q3: How does pH affect coumarin fluorescence?

A3: The fluorescence of many coumarin derivatives is sensitive to pH.[7][8][9] For example, some coumarins show a significant shift in their emission wavelength and intensity as the pH changes from acidic to alkaline.[8][9] For instance, 7-hydroxycoumarin is weakly fluorescent in its protonated form but highly fluorescent in its deprotonated (phenolate) form at higher pH.[15] However, some coumarin dyes, like AMCA, are relatively insensitive to pH.[10]

Q4: Can high concentrations of coumarin dyes cause problems?

A4: Yes, at high concentrations, planar aromatic molecules like coumarins can form aggregates through π-π stacking. This aggregation can create new non-radiative decay pathways, leading to a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the fluorescence quantum yield.[15][20]

Q5: What is photobleaching and how can it be minimized?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2][3][4] This leads to a permanent loss of fluorescence. To minimize photobleaching, it is important to reduce the exposure time to the excitation light and use the lowest possible excitation intensity that still provides an adequate signal.

Quantitative Data Summary

Table 1: Common Coumarin Derivatives and their Spectral Properties

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Key Characteristics
7-Amino-4-methylcoumarin (AMC)~340-380~440-460Widely used in enzyme assays; fluorescence is quenched when conjugated to a substrate.
7-Hydroxy-4-methylcoumarin~360~450pH-sensitive; highly fluorescent in its deprotonated form at higher pH.[15]
Coumarin 1--Exhibits dual amplified spontaneous emission (ASE) bands in certain solvents.[21]
Coumarin 307--Susceptible to photobleaching, especially in solid matrices.[2]

Table 2: Influence of pH on the Fluorescence of a Coumarin Derivative

pH RangeFluorescence ColorWavelength Shift (nm)
2-7 (Acidic)Blue441-450
7-12 (Alkaline)Yellow-Green538-553
Data is illustrative for certain pH-sensitive coumarin derivatives as described in the literature.[8][9]

Experimental Protocols

Protocol 1: Assessing Substrate Autohydrolysis

This protocol helps determine if the coumarin-conjugated substrate is spontaneously breaking down in the assay buffer.

  • Prepare a "No-Enzyme" Control: In a well of a black, opaque microplate, add the same concentration of the coumarin-conjugated substrate and assay buffer as used in your experiment, but do not add the enzyme.

  • Prepare a "Blank" Control: In a separate well, add only the assay buffer.

  • Incubate: Incubate the plate under the same conditions (temperature and time) as your actual experiment.

  • Measure Fluorescence: At regular time intervals, measure the fluorescence of the "no-enzyme" control and the "blank" control using the appropriate excitation and emission wavelengths.

  • Analyze Data: Subtract the fluorescence of the "blank" control from the "no-enzyme" control. A significant increase in fluorescence over time in the "no-enzyme" control indicates substrate autohydrolysis.

Protocol 2: Generating a Standard Curve for a Coumarin Fluorophore

A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the fluorescent product.

  • Prepare a Stock Solution: Create a concentrated stock solution of the free coumarin fluorophore (e.g., free AMC) in a suitable solvent (e.g., DMSO).

  • Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in the assay buffer to create a range of known concentrations.

  • Measure Fluorescence: Add each standard dilution to a well of a black, opaque microplate and measure the fluorescence. Include a "blank" control with only the assay buffer.

  • Plot the Standard Curve: Subtract the blank fluorescence reading from all standard readings. Plot the background-subtracted fluorescence intensity (RFU) against the known concentrations of the coumarin fluorophore.

  • Determine the Linear Range: Identify the range of concentrations where the fluorescence intensity is linearly proportional to the concentration. This linear portion of the curve should be used for quantifying your experimental results.

Visualizations

TroubleshootingWorkflow start Low or No Fluorescence Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths check_reagents Assess Reagent Integrity (Enzyme, Substrate) start->check_reagents check_photobleaching Evaluate for Photobleaching start->check_photobleaching check_ife Check for Inner Filter Effect start->check_ife solution_wavelengths Adjust Wavelengths to Optimal Settings check_wavelengths->solution_wavelengths Incorrect solution_reagents Use Fresh Reagents, Perform Controls check_reagents->solution_reagents Degraded/ Contaminated solution_photobleaching Minimize Light Exposure, Reduce Intensity check_photobleaching->solution_photobleaching Observed solution_ife Dilute Sample or Use Shorter Pathlength check_ife->solution_ife Suspected

Caption: Troubleshooting workflow for low or no fluorescence signal.

QuenchingMechanisms cluster_quenching Fluorescence Quenching dynamic Dynamic (Collisional) Quenching ground_state Ground State Fluorophore dynamic->ground_state static Static Quenching static->ground_state fret FRET (Förster Resonance Energy Transfer) fret->ground_state acq Aggregation-Caused Quenching (ACQ) acq->ground_state fluorophore Excited Fluorophore fluorophore->dynamic Collision fluorophore->static Forms Complex fluorophore->fret Energy Transfer fluorophore->acq Aggregation quencher Quencher Molecule quencher->dynamic quencher->static

Caption: Mechanisms of fluorescence quenching in coumarin-based assays.

References

Technical Support Center: Minimizing Background Fluorescence in 7-Methylcoumarin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methylcoumarin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence, ensuring the accuracy and sensitivity of your experimental results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background fluorescence in your 7-Methylcoumarin-based assays.

Issue: High background signal in "no enzyme" or "no cell" control wells.

This common issue indicates that the fluorescence signal is independent of the specific enzymatic activity or cellular process being measured. The source of the high background can often be traced to the assay components or the experimental setup.

Possible Causes and Solutions:

  • Autofluorescence from Assay Buffer or Media: Many standard cell culture media, such as DMEM, contain components that are intrinsically fluorescent.[1][2] Phenol (B47542) red, a common pH indicator, and components of Fetal Bovine Serum (FBS), like aromatic amino acids, are known contributors to background fluorescence.[1][2][3]

    • Troubleshooting Steps:

      • If possible, switch to a phenol red-free medium for the duration of the assay.[3][4]

      • Reduce the percentage of FBS in the medium if permissible for your cells.

      • For biochemical assays, consider using a simpler buffer system like Phosphate-Buffered Saline (PBS).[1]

      • Measure the fluorescence of the medium/buffer alone to quantify its contribution to the background.

  • Contaminated Reagents or Labware: Impurities in solvents, reagents, or the microplate itself can be a source of fluorescence.

    • Troubleshooting Steps:

      • Use high-purity, spectroscopic-grade solvents and reagents.

      • For fluorescence assays, it is highly recommended to use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence from the plate.[5]

  • Substrate Instability or Intrinsic Fluorescence: The 7-Methylcoumarin-based substrate may be unstable under your assay conditions, leading to spontaneous hydrolysis and release of the fluorophore.[6] Additionally, the substrate itself might possess some inherent fluorescence.[7]

    • Troubleshooting Steps:

      • Test the stability of the substrate in the assay buffer over the time course of your experiment.

      • Consider adjusting the buffer pH or temperature to improve substrate stability.[6]

      • If the substrate is inherently fluorescent, ensure that the signal-to-noise ratio upon enzymatic cleavage is sufficiently high.

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues, such as NADH, FAD, collagen, and elastin, can fluoresce and contribute to high background signals.

    • Troubleshooting Steps:

      • Optimize the excitation wavelength. Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[8][9]

      • Include appropriate controls with unlabeled cells or tissue homogenates to determine the level of endogenous autofluorescence.

Issue: Test compound interferes with the fluorescence signal.

In drug discovery and screening applications, the compounds being tested can interfere with the assay by being fluorescent themselves or by quenching the fluorescence of the 7-Methylcoumarin product.

Possible Causes and Solutions:

  • Compound Autofluorescence: The test compound itself is fluorescent at the excitation and emission wavelengths used for the assay, leading to a false-positive signal.

    • Troubleshooting Steps:

      • Run a parallel experiment with the test compound in the assay buffer without the enzyme or cells.[1]

      • Measure the fluorescence of these wells and subtract this value from your primary assay data to correct for the compound's intrinsic fluorescence.[1]

  • Fluorescence Quenching: The test compound absorbs light at the excitation or emission wavelength of the 7-Methylcoumarin fluorophore, leading to a decrease in the signal that can be misinterpreted as inhibition.[1]

    • Troubleshooting Steps:

      • Perform a counter-screen with a fixed, known amount of the fluorescent product (e.g., pure 7-Amino-4-methylcoumarin) and add your test compound.[1]

      • A decrease in fluorescence in the presence of the compound indicates quenching.[1]

  • Compound Precipitation: The test compound may precipitate out of solution, causing light scattering that can interfere with fluorescence measurements.

    • Troubleshooting Steps:

      • Visually inspect the wells for any signs of precipitation.[6]

      • Consider decreasing the final compound concentration or adjusting the solvent (e.g., DMSO) concentration, ensuring it does not affect enzyme activity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for 7-Methylcoumarin and its derivatives?

7-Methylcoumarin and its derivatives are blue-emitting fluorophores. The exact wavelengths can vary depending on the specific derivative, solvent, and pH. However, typical ranges are:

  • Excitation Maximum (λex): 341-380 nm[10]

  • Emission Maximum (λem): 430-460 nm[10]

It is crucial to determine the optimal excitation and emission wavelengths for your specific fluorophore and instrument settings.

Q2: How does pH affect the fluorescence of 7-Methylcoumarin assays?

The fluorescence of coumarin (B35378) derivatives can be pH-dependent.[6] For instance, the fluorescence of 7-hydroxycoumarin is strong at a pH of around 10. The fluorescence intensity of 7-Amino-4-methylcoumarin (B1665955) (AMC) is generally stable over a pH range of approximately 6 to 8.[6] It is important to optimize the buffer pH to ensure both maximal enzyme activity and stable fluorescence of the released fluorophore.[6]

Q3: What type of microplate is best for 7-Methylcoumarin assays?

For fluorescence assays, it is recommended to use black, opaque microplates.[5] These plates minimize background fluorescence originating from the plate material itself and reduce well-to-well crosstalk, which is the leakage of light from adjacent wells.

Q4: Can photobleaching affect my results, and how can I minimize it?

Yes, like other fluorophores, 7-Methylcoumarin derivatives are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. To minimize photobleaching:

  • Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[11]

  • Minimize the exposure time and the frequency of measurements.[11]

  • If using a microscope, consider using an antifade mounting medium.[11]

Q5: What are common fluorescence quenchers for 7-Methylcoumarin?

Several substances can quench the fluorescence of 7-Methylcoumarin. These include:

  • Halide ions: Iodide and bromide can act as quenchers.

  • Nitroxyl radicals: TEMPO and its derivatives have been shown to be efficient quenchers of AMC fluorescence.[12][13]

  • Proximity to certain amino acids: Tryptophan and tyrosine residues in close proximity to the coumarin dye on a labeled protein can quench its fluorescence.

Quantitative Data Summary

The spectral properties of various 7-Methylcoumarin derivatives are summarized below. These values can be influenced by the solvent and local environment.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Key Characteristics
7-Amino-4-methylcoumarin (AMC) ~341-351[1][14]~430-450[1][14]A common blue-fluorescent dye often used as a cleavage product in enzyme assays.[1]
7-Hydroxy-4-methylcoumarin ~320-363[1]~385-450[1]A highly fluorescent molecule whose properties can be sensitive to solvent polarity.[1]
Ac-IETD-AMC ~380[1][15]~460[1][15]A specific substrate for caspase-8 where AMC is released upon cleavage.[1][15]
7-Diethylamino-4-methylcoumarin ~390Not specifiedEmits bright blue-white fluorescence and is used in laser technology and biological imaging.
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) 387470A reference standard with improved spectral properties.

Experimental Protocols

Protocol 1: General Procedure for an Enzyme Cleavage Assay

This protocol outlines the general steps for measuring enzyme activity by monitoring the increase in fluorescence upon cleavage of a 7-Methylcoumarin-conjugated substrate.

Materials:

  • 7-Methylcoumarin-conjugated substrate

  • Enzyme solution

  • Assay buffer

  • Black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-Methylcoumarin-substrate (e.g., 10 mM in DMSO).

    • Dilute the substrate stock to a working concentration (e.g., 2 times the final desired concentration) in the appropriate assay buffer. The optimal concentration is typically near the enzyme's Michaelis-Menten constant (Km).

    • Prepare the enzyme solution at a working concentration (e.g., 2 times) in the assay buffer and keep it on ice.

  • Assay Setup:

    • In a black, opaque microplate, add the diluted enzyme solution to the wells.

    • To initiate the reaction, add the diluted substrate solution to the wells.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer without the enzyme.

      • No-substrate control: Enzyme in assay buffer without the substrate.

      • Positive control: A known amount of free 7-Methylcoumarin to generate a standard curve.

  • Fluorescence Measurement:

    • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

    • Use excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • For endpoint assays, subtract the blank (no-enzyme control) reading from all other readings.

    • Convert the fluorescence units to the concentration of the product formed using the standard curve generated with the free 7-Methylcoumarin.

Protocol 2: Assessing Compound Autofluorescence

This protocol is designed to determine if a test compound is intrinsically fluorescent at the assay wavelengths.[6]

Materials:

  • Test compounds

  • Assay buffer

  • Vehicle (e.g., DMSO)

  • Black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Plate Setup:

    • In a black, opaque microplate, add assay buffer to a set of wells.

    • Add the test compounds at the final screening concentration to a set of wells.[6]

    • Include wells with only the assay buffer and vehicle (e.g., DMSO) as a control.[6]

  • Incubation:

    • Incubate the plate under the same conditions (temperature and time) as the primary assay.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence of the plate using the same instrument settings as the primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells.[6] A significant increase in fluorescence in the presence of the compound indicates autofluorescence.[6]

Visualizations

cluster_sources Sources of Background Fluorescence cluster_details Specific Contributors Assay_Components Assay Components Phenol_Red Phenol Red Assay_Components->Phenol_Red Serum Serum (FBS) Assay_Components->Serum Substrate Substrate Instability Assay_Components->Substrate High_Background High Background Fluorescence Assay_Components->High_Background Biological_Sample Biological Sample NADH_FAD NADH, FAD Biological_Sample->NADH_FAD Tissue Tissue Autofluorescence Biological_Sample->Tissue Biological_Sample->High_Background Test_Compound Test Compound Compound_Fluorescence Compound Autofluorescence Test_Compound->Compound_Fluorescence Compound_Quenching Fluorescence Quenching Test_Compound->Compound_Quenching Test_Compound->High_Background Labware Labware/Reagents Plate Microplate Labware->Plate Impurities Reagent Impurities Labware->Impurities Labware->High_Background

Caption: Major sources contributing to high background fluorescence in 7-Methylcoumarin-based assays.

Start High Background Signal Detected Check_Controls Is background high in 'no enzyme'/'no cell' controls? Start->Check_Controls Check_Compound Are test compounds present? Check_Controls->Check_Compound No Source_Is_Component Source is likely assay component or sample autofluorescence. Check_Controls->Source_Is_Component Yes Check_Compound->Source_Is_Component No Source_Is_Compound Source is likely compound interference. Check_Compound->Source_Is_Compound Yes Troubleshoot_Components Troubleshoot Assay Components: - Use phenol red-free media - Use high-purity reagents - Use black, opaque plates - Optimize excitation wavelength Source_Is_Component->Troubleshoot_Components Troubleshoot_Compound Troubleshoot Compound Interference: - Run compound autofluorescence assay - Run quenching counter-screen - Check for precipitation Source_Is_Compound->Troubleshoot_Compound End Assay Optimized Troubleshoot_Components->End Troubleshoot_Compound->End

Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.

References

Optimizing excitation and emission wavelengths for coumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes.

Troubleshooting Guide

Issue: Weak or No Fluorescence Signal

A low or absent fluorescence signal can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak signals when using coumarin (B35378) probes.[1]

1. Verify Labeling Efficiency (if applicable)

For experiments involving coumarin-labeled proteins or other biomolecules, inefficient labeling is a common cause of low fluorescence.

  • Check Reaction Buffer pH: For common labeling chemistries like N-hydroxysuccinimide (NHS) esters, the optimal pH is typically 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for the labeling reagent.

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling. A 10- to 20-fold molar excess of the dye is a common starting point for optimization. Conversely, over-labeling can cause fluorescence quenching.

  • Ensure Accessible Reactive Groups: The labeling chemistry targets specific functional groups (e.g., primary amines for NHS esters). Confirm that your protein or molecule of interest has accessible sites for the chosen labeling chemistry.

  • Assess Dye Quality: Ensure the coumarin dye has been stored correctly, protected from light and moisture. It is advisable to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.

2. Optimize Instrumentation and Wavelengths

  • Determine Optimal Wavelengths: Do not rely solely on theoretical maxima. Experimentally determine the optimal excitation and emission wavelengths in your specific experimental buffer or solvent system.[2][3]

  • Check Instrument Settings: Ensure the spectrofluorometer or microscope is properly calibrated and that the detector gain and slit widths are set appropriately.

3. Evaluate the Local Environment

The microenvironment surrounding the coumarin probe can significantly impact its fluorescence.

  • Solvent Polarity and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH. An increase in solvent polarity can lead to a red-shift in the emission spectrum.[4]

  • Quenching: Proximity to certain amino acid residues, like tryptophan and tyrosine, can quench the fluorescence of the attached coumarin dye through mechanisms like Förster Resonance Energy Transfer (FRET). Other substances in the solution, such as halide ions, can also act as quenchers.

4. Address Photobleaching

Coumarin dyes are susceptible to photobleaching, where the fluorophore loses its ability to fluoresce due to light-induced chemical damage.[5]

  • Minimize Light Exposure: Reduce the intensity of the excitation source and the duration of exposure.

  • Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission ranges for coumarin probes?

Excitation wavelengths for coumarin derivatives typically range from 300 to 420 nm, with emission wavelengths from 350 to 500 nm.[6] However, the exact wavelengths are highly dependent on the specific coumarin derivative and its environment. For example, 7-hydroxycoumarin derivatives have excitation in the 300-420 nm range and emission between 350-500 nm.[6]

Q2: How does solvent polarity affect the fluorescence of my coumarin probe?

Generally, an increase in solvent polarity causes a bathochromic (red) shift in the emission spectrum of many coumarin dyes.[4] This is due to the larger dipole moment of the excited state compared to the ground state. It is crucial to characterize the spectral properties of your probe in the specific solvent system used in your experiment.

Q3: My fluorescence readings are non-linear at high concentrations. What is causing this?

This is likely due to the inner-filter effect (IFE).[7] IFE occurs at high concentrations where the sample absorbs a significant portion of the excitation light (primary IFE) or reabsorbs the emitted fluorescence (secondary IFE).[7] This leads to an underestimation of the true fluorescence intensity. To avoid this, it is recommended to work with sample absorbances below 0.1 A.U.[7]

Q4: How can I correct for the inner-filter effect?

Several methods exist to correct for IFE. A common approach involves measuring the absorbance of the sample at both the excitation and emission wavelengths and applying a correction factor. The corrected fluorescence (Fcorr) can be calculated from the observed fluorescence (Fobs) and the absorbances at the excitation (Aex) and emission (Aem) wavelengths.[8]

Q5: What causes photobleaching and how can I minimize it?

Photobleaching is the light-induced chemical degradation of a fluorophore, leading to a loss of fluorescence.[5] It is often caused by the generation of reactive oxygen species. To minimize photobleaching, you can reduce the excitation light intensity, limit the exposure time, and use antifade reagents in your sample preparation.[5]

Data Presentation

Table 1: Photophysical Properties of Common Coumarin Derivatives

Coumarin DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent
Coumarin 1375456-Water
Coumarin 2365470-Water
7-Hydroxycoumarin~325-385~450-460-Varies
7-Amino-4-methylcoumarin (AMC)~380~460-Varies
Coumarin 153---Ethanol/Acetonitrile
Coumarin 6--High-

Note: The exact photophysical properties are highly dependent on the solvent and local environment. The values presented are approximate and should be used as a starting point for experimental optimization.[6][9][10][11]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to experimentally determine the optimal wavelengths for a coumarin probe.[2][3]

Materials:

  • Spectrofluorometer

  • Coumarin probe stock solution

  • Experimental buffer or solvent

  • Cuvette

Procedure:

  • Prepare a Dilute Sample: Prepare a dilute solution of the coumarin probe in your experimental buffer. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner-filter effects.[7]

  • Determine Optimal Excitation Wavelength: a. Set the emission monochromator to an estimated emission maximum (e.g., 450 nm for blue-emitting coumarins).[3] b. Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).[3] c. The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength.[3]

  • Determine Optimal Emission Wavelength: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.[3] b. Scan a range of emission wavelengths (e.g., 400 nm to 550 nm).[3] c. The wavelength at which the highest fluorescence intensity is observed is the optimal emission wavelength.[3]

  • Iterate for Best Signal-to-Background (Optional): For fluorophores with a small Stokes' shift, it may be necessary to iterate the excitation and emission scans to find the combination that maximizes the signal-to-background ratio.[2]

Protocol 2: Correction for the Inner-Filter Effect

This protocol describes a method to correct for fluorescence signal loss due to the inner-filter effect using absorbance measurements.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Sample with high concentration of coumarin probe

Procedure:

  • Measure Fluorescence: Record the fluorescence emission spectrum of your sample at the optimal excitation wavelength. Note the observed fluorescence intensity (Fobs) at the emission maximum.

  • Measure Absorbance: a. Using a spectrophotometer, measure the absorbance of the sample at the optimal excitation wavelength (Aex). b. Measure the absorbance of the sample at the optimal emission wavelength (Aem).

  • Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (Fcorr):

    Fcorr = Fobs * 10^((Aex + Aem) / 2)[8]

    This correction factor accounts for the attenuation of both the excitation and emission light by the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_opt Wavelength Optimization cluster_measure Measurement & Correction cluster_output Final Data prep Prepare Dilute Probe Solution (Abs < 0.1) scan_ex Scan Excitation Wavelengths prep->scan_ex Start set_ex Set Optimal Excitation scan_ex->set_ex Determine λex scan_em Scan Emission Wavelengths set_ex->scan_em set_em Set Optimal Emission scan_em->set_em Determine λem measure_f Measure Fluorescence (Fobs) set_em->measure_f measure_a Measure Absorbance (Aex and Aem) measure_f->measure_a If Abs > 0.1 final_data Corrected Fluorescence Data measure_f->final_data If Abs < 0.1 correct Calculate Corrected Fluorescence (Fcorr) measure_a->correct correct->final_data

Caption: Experimental workflow for optimizing and correcting coumarin probe fluorescence measurements.

troubleshooting_logic cluster_labeling Labeling Issues cluster_environment Environmental Factors cluster_instrument Instrumentation start Weak/No Fluorescence Signal check_labeling Is the probe labeled to a biomolecule? start->check_labeling ph Incorrect Buffer pH? check_labeling->ph Yes solvent Inappropriate Solvent/pH? check_labeling->solvent No ratio Suboptimal Dye/Protein Ratio? ph->ratio reactive_groups Lack of Accessible Reactive Groups? ratio->reactive_groups reactive_groups->solvent quenching Presence of Quenchers? solvent->quenching photobleaching Photobleaching Occurring? quenching->photobleaching wavelengths Optimal Wavelengths Not Used? photobleaching->wavelengths settings Incorrect Instrument Settings? wavelengths->settings

Caption: A logical troubleshooting guide for diagnosing issues with low coumarin probe fluorescence.

References

Solving low signal-to-noise ratio in 7-Amino-4-methylcoumarin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal-to-noise ratios in AMC-based experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Fluorescence Signal Intensity

Question: My fluorescence signal is very weak, making it difficult to distinguish from the background. What are the possible reasons and how can I improve it?

Answer: A weak signal can be as problematic as a high background. Consider the following potential causes and solutions:

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and the AMC-substrate are critical for generating a strong signal.[1]

    • Optimization Strategy:

      • Enzyme Titration: Perform a titration of the enzyme concentration while keeping the substrate concentration constant to find the linear range of the assay.[1][2]

      • Substrate Titration: Determine the Michaelis-Menten constant (K_m) for your substrate. For inhibitor screening, a substrate concentration at or near the K_m is often recommended.[1]

  • Incorrect Instrument Settings: The fluorescence plate reader settings must be optimized for AMC.

    • Optimization Strategy:

      • Excitation and Emission Wavelengths: Ensure the plate reader's filter or monochromator settings are appropriate for free AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm).[3][4]

      • Gain Setting: Adjust the gain to amplify the signal without saturating the detector.[1]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Troubleshooting:

      • Verify enzyme activity with a known positive control substrate.

      • Ensure proper storage and handling of the enzyme, avoiding repeated freeze-thaw cycles.[3][4]

  • Presence of Quenchers: Certain molecules in your sample or buffer can decrease the fluorescence signal.

    • Troubleshooting:

      • Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.[1] Common quenchers include compounds like TEMPO derivatives.[1][5]

Issue 2: High Background Fluorescence

Question: My background fluorescence is unusually high, leading to a poor signal-to-noise ratio. What could be the cause?

Answer: High background fluorescence is a common problem in AMC-based assays. Here are the primary sources and how to address them:

  • Autofluorescence: Test compounds or biological samples (e.g., NADH, collagen) can fluoresce at similar wavelengths to AMC.[1][6]

    • Mitigation Strategies:

      • Run a "no enzyme, no substrate" control with your test compound to measure its intrinsic fluorescence and subtract this value.[6][7]

      • If possible, use a fluorophore with a longer, red-shifted excitation and emission wavelength to minimize overlap with autofluorescence.[1][8]

  • Substrate Instability and Spontaneous Hydrolysis: The AMC-conjugated substrate may degrade over time, releasing free AMC.[1][6]

    • Preventative Measures:

      • Prepare substrate solutions fresh for each experiment.[1]

      • Store stock solutions in a dark, cold, and dry environment.[1]

      • Incubate the substrate in the assay buffer without the enzyme to check for a time-dependent increase in fluorescence.[3][6]

  • Contaminated Reagents or Buffers: Buffers, solvents like DMSO, or other assay components may contain fluorescent impurities.[1][6]

    • Troubleshooting:

      • Test each assay component individually for fluorescence.[1]

      • Use high-purity, fluorescence-free water and freshly prepared buffers.[1]

  • Assay Plate Issues: The type of microplate and its condition can affect background fluorescence.

    • Recommendations:

      • Use black, opaque-walled microplates designed for fluorescence assays to reduce well-to-well crosstalk.[1]

      • Inspect plates for scratches, which can scatter light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-Amino-4-methylcoumarin (AMC)?

A1: The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[3][4][9]

Q2: How does pH affect AMC fluorescence and assay performance?

A2: The fluorescence of AMC is generally stable over a pH range of approximately 6 to 8.[6] However, it is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the substrate and the fluorescence of the liberated AMC.[6] For many protease assays, a pH between 7.0 and 8.0 is often used.[6]

Q3: What causes a non-linear reaction progress curve?

A3: Non-linear reaction curves can be caused by several factors:

  • Substrate depletion: More than 10-15% of the substrate has been consumed. To address this, use a lower enzyme concentration or shorten the reaction time.[9]

  • Enzyme instability: The enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like BSA.[4]

  • Product inhibition: The accumulation of the product may be inhibiting the enzyme. Dilute the reaction mixture to reduce the product concentration.[9]

  • Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear signal.[3][9]

Q4: How can I improve the reproducibility of my AMC assay?

A4: To improve reproducibility:

  • Ensure thorough mixing of all reagents.[6]

  • Calibrate and verify the accuracy of all pipettes and liquid handlers.[6]

  • Minimize plate edge effects by not using the outer wells for data analysis or by using sealed plates to prevent evaporation.[3][6]

  • Use the same type and brand of microplate for all experiments to ensure consistency.[3]

Data Presentation

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyValueReference(s)
Excitation Maximum~341-380 nm[10][11][12][13][14]
Emission Maximum~430-460 nm[10][11][12][13][14]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹ at 350 nm (for AMCA)[15]
Quantum Yield (Φ)~0.5-0.6 (in ethanol)[15]

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio

IssuePotential CauseRecommended Solution
Low Signal Suboptimal enzyme/substrate concentrationPerform enzyme and substrate titrations to determine optimal concentrations.[1]
Incorrect instrument settingsSet excitation to ~340-380 nm and emission to ~440-460 nm; optimize gain.[1][3]
Inactive enzymeUse a fresh enzyme aliquot; verify with a positive control.[3]
Presence of quenchersTest individual sample components for quenching effects on free AMC.[1]
High Background Compound/sample autofluorescenceMeasure and subtract fluorescence from a "no enzyme" control containing the compound.[6][7]
Substrate instability/hydrolysisPrepare substrate fresh; check for spontaneous hydrolysis in a "no enzyme" control over time.[1][3][6]
Contaminated reagentsTest individual reagents for fluorescence; use high-purity components.[1][6]
Assay plate interferenceUse black, opaque-walled fluorescence plates; check for scratches.[1]

Experimental Protocols

Protocol 1: Determining the Michaelis-Menten Constants (K_m and V_max)

Objective: To determine the K_m and V_max of an enzyme for a specific AMC-conjugated substrate.

Materials:

  • Purified enzyme of known concentration

  • AMC-conjugated substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer. The range should typically span from 0.2 x K_m to at least 5 x K_m. If the K_m is unknown, a broad range (e.g., 0.1 µM to 100 µM) should be tested.[16]

  • Set up the Assay Plate:

    • Add a constant amount of enzyme to each well.

    • Include control wells:

      • No enzyme control: Substrate in assay buffer to measure background fluorescence.

      • No substrate control: Enzyme in assay buffer to measure any intrinsic fluorescence.

    • Initiate the reaction by adding the varying concentrations of the substrate to the wells containing the enzyme.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds.[17] Ensure the reaction is in the linear (initial velocity) phase.[16][17]

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the AMC assay wavelengths.[6]

Materials:

  • Test compounds

  • Assay buffer

  • DMSO (or other solvent for compounds)

  • Black, opaque 384-well microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare Compound Plate: In a microplate, add the test compound at the same final concentration used in the primary assay to wells containing only the assay buffer (no enzyme or substrate).

  • Include Controls:

    • Vehicle control: Wells with assay buffer and the same concentration of DMSO used to dissolve the compounds.

  • Incubation: Incubate the plate under the same conditions (temperature and time) as the primary assay.

  • Fluorescence Measurement: Measure the fluorescence at the same excitation and emission wavelengths used for the AMC assay.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant increase in fluorescence indicates that the compound is autofluorescent.[6]

Visualizations

AMC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme add_reagents Add Reagents to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate prep_substrate->add_reagents prep_buffer Prepare Buffer prep_buffer->add_reagents incubate Incubate add_reagents->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence subtract_bkg Subtract Background read_fluorescence->subtract_bkg calc_rate Calculate Reaction Rate subtract_bkg->calc_rate det_activity Determine Activity/Inhibition calc_rate->det_activity

Caption: General experimental workflow for a 7-Amino-4-methylcoumarin (AMC) based enzyme assay.

Troubleshooting_Low_SNR cluster_signal Low Signal Issues cluster_background High Background Issues start Low Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal Analyze Signal check_bkg Is the background high? start->check_bkg Analyze Background check_conc Optimize Enzyme/ Substrate Conc. check_signal->check_conc Yes check_settings Verify Instrument Settings check_conc->check_settings check_enzyme Check Enzyme Activity check_settings->check_enzyme check_auto Test for Autofluorescence check_bkg->check_auto Yes check_hydrolysis Check Substrate Stability check_auto->check_hydrolysis check_reagents Test Reagent Purity check_hydrolysis->check_reagents

Caption: A decision tree for troubleshooting low signal-to-noise ratio in AMC experiments.

References

pH sensitivity and its effect on 7-Methoxy-4-methyl-coumarin-8-ol fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 7-Methoxy-4-methyl-coumarin-8-ol in fluorescence-based experiments.

I. Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound, focusing on its pH-sensitive fluorescence.

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal Suboptimal pH: The fluorescence of this compound is expected to be highly pH-dependent due to the hydroxyl group at the 8-position. At acidic pH, the hydroxyl group is protonated, which may result in low fluorescence.- Ensure the buffer pH is appropriate for the desired fluorescence. For many hydroxycoumarins, fluorescence intensity increases in basic conditions due to deprotonation of the hydroxyl group. - Perform a pH titration experiment to determine the optimal pH range for your assay.
Incorrect Excitation/Emission Wavelengths: The excitation and emission maxima of the fluorophore can shift with changes in pH.- Consult the spectral data for the protonated and deprotonated forms of a similar compound (see Data Presentation section). - Empirically determine the optimal excitation and emission wavelengths for your specific experimental conditions (instrument, buffer, etc.).
Low Concentration: The concentration of the fluorophore may be too low to detect a signal.- Increase the concentration of this compound. - Ensure complete dissolution of the compound in the chosen solvent.
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible photodegradation of the fluorophore.- Minimize the exposure time to the excitation light. - Use the lowest possible excitation intensity that provides a detectable signal. - Incorporate an anti-fade reagent in your mounting medium for microscopy applications.
Quenching: Components in the sample or buffer (e.g., certain metal ions, iodide, or other quenching agents) can decrease fluorescence intensity.[1]- Identify and remove potential quenching agents from your sample or buffer. - Run control experiments with the fluorophore in a clean buffer to assess for quenching effects.
Inconsistent or Unstable Fluorescence Readings pH Fluctuation: Small changes in the buffer pH can lead to significant changes in fluorescence intensity.- Use a high-quality buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. - Verify the pH of your solutions before and after the experiment.
Temperature Variations: Fluorescence intensity can be temperature-dependent.- Ensure all measurements are performed at a constant and controlled temperature.
Precipitation of the Compound: The solubility of this compound may be limited in aqueous buffers.- Ensure the compound is fully dissolved. The use of a small amount of a co-solvent like DMSO or ethanol (B145695) may be necessary. - Visually inspect the solution for any signs of precipitation.
Unexpected Shifts in Emission Wavelength Change in pH: The protonation state of the 8-hydroxyl group will significantly affect the electronic structure and thus the emission wavelength.- This is an expected behavior for this class of compounds. Acidic conditions will likely result in a blue-shifted emission compared to basic conditions. - Use this property to your advantage for ratiometric pH measurements if applicable.
Solvent Polarity: The polarity of the solvent can influence the Stokes shift and the emission maximum.- Maintain a consistent solvent environment for all experiments to ensure reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence of this compound?

Due to the presence of the hydroxyl group at the 8-position, the fluorescence of this compound is expected to be highly sensitive to pH. In acidic to neutral solutions, the hydroxyl group will be protonated (-OH), and the compound will likely exhibit fluorescence at a shorter wavelength (blue-green region). In basic solutions, the hydroxyl group will deprotonate to form a phenolate (B1203915) (-O⁻), which typically results in a bathochromic (red) shift in both the absorption and emission spectra, often accompanied by an increase in fluorescence intensity. This behavior is characteristic of hydroxycoumarins.[2]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid potential artifacts.

Q3: What are the typical excitation and emission wavelengths for this compound?

Specific spectral data for this compound is not widely available. However, based on closely related 7-hydroxycoumarins, the following can be expected:

  • Acidic/Neutral pH (protonated form): Excitation around 330-360 nm and emission in the range of 400-460 nm.

  • Basic pH (deprotonated form): Excitation shifting to longer wavelengths (e.g., 370-400 nm) and emission also red-shifting to the 480-520 nm range.

It is crucial to experimentally determine the optimal wavelengths for your specific conditions.

Q4: Can I use this compound for quantitative pH measurements?

Potentially, yes. If the protonated and deprotonated forms have distinct and well-resolved emission spectra, ratiometric fluorescence measurements could be employed for quantitative pH sensing. This would involve measuring the fluorescence intensity at two different emission wavelengths and calculating their ratio. This method has the advantage of being less susceptible to variations in probe concentration and excitation intensity.

III. Data Presentation

Since specific quantitative data for this compound is limited, the following tables provide representative data for a closely related and well-studied compound, 7-hydroxy-4-methylcoumarin , to serve as a guide. Users must experimentally validate the properties of this compound.

Table 1: Spectral Properties of 7-Hydroxy-4-methylcoumarin at Different pH Values

pH Form Excitation Max (λex) Emission Max (λem) Relative Quantum Yield (Φ)
Acidic (~pH 5)Protonated~360 nm~450 nmModerate
Basic (~pH 9)Deprotonated~365 nm~450 nmHigh

Note: Data is generalized from various sources on 7-hydroxy-4-methylcoumarin and its derivatives.

IV. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for experiments using this compound.

Protocol 1: Determination of pH-Dependent Fluorescence Spectra
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Sample Preparation:

    • In a quartz cuvette, add the appropriate buffer.

    • Add a small aliquot of the stock solution to the buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal.

    • Gently mix the solution.

  • Fluorescence Measurement:

    • Place the cuvette in a spectrofluorometer.

    • Record the emission spectrum by exciting at a wavelength determined from an initial excitation scan (e.g., 350 nm).

    • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

    • Repeat the measurements for each buffer pH.

  • Data Analysis:

    • Plot the fluorescence intensity and emission maximum as a function of pH.

    • Determine the pKa of the fluorophore by fitting the fluorescence intensity vs. pH data to the Henderson-Hasselbalch equation.

V. Mandatory Visualizations

pH_Effect_on_Fluorescence cluster_acidic Acidic/Neutral pH cluster_basic Basic pH Protonated 7-Methoxy-4-methyl-coumarin-8-OH Excitation_A Excitation (shorter λ) Protonated->Excitation_A Absorbs light Deprotonated 7-Methoxy-4-methyl-coumarin-8-O⁻ Protonated->Deprotonated pKa Emission_A Fluorescence (shorter λ, e.g., Blue-Green) Excitation_A->Emission_A Emits light Excitation_B Excitation (longer λ) Deprotonated->Excitation_B Absorbs light Emission_B Fluorescence (longer λ, e.g., Green-Yellow) Excitation_B->Emission_B Emits light

Caption: pH-dependent equilibrium and fluorescence of this compound.

Experimental_Workflow A Prepare Stock Solution (10 mM in DMSO) C Prepare Working Solutions (e.g., 10 µM in each buffer) A->C B Prepare Buffer Series (e.g., pH 4-10) B->C D Measure Fluorescence Spectra (Excitation and Emission) C->D E Analyze Data (Plot Intensity vs. pH, λmax vs. pH) D->E F Determine pKa E->F

Caption: Workflow for determining the pH-dependent fluorescence properties.

References

Technical Support Center: Enhancing the Photostability of Coumarin Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of coumarin (B35378) fluorophores.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving coumarin-based dyes and offers solutions to mitigate photobleaching and enhance signal stability.

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

Question: My coumarin-labeled sample is photobleaching very quickly under the microscope, preventing me from acquiring high-quality images. What can I do to improve its stability?

Answer: Rapid photobleaching is a common challenge with many fluorophores, including coumarins.[1] Here are several strategies to minimize this effect:

  • Optimize Imaging Parameters:

    • Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.[2] This is often the most effective immediate step to reduce the rate of photobleaching.[2]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

    • Protect the Sample from Light: Keep the sample in the dark whenever you are not actively imaging to prevent unnecessary light exposure.[1]

  • Utilize Antifade Reagents: For fixed-cell imaging, mounting the sample in a commercially available antifade medium can significantly reduce photobleaching.[1] These reagents often contain antioxidants that quench reactive oxygen species.

  • Chemical Environment Optimization:

    • Solvent Choice: The solvent can influence the photostability of coumarin dyes. For instance, some coumarins exhibit better photostability in aprotic solvents compared to protic ones.[3]

    • pH Control: The pH of the medium can affect the stability of the coumarin lactone ring. Hydrolysis, which can be accelerated by basic pH, can lead to a loss of fluorescence.[4] Maintaining a neutral or slightly acidic pH is generally advisable.[4]

  • Consider the Fluorophore Structure:

    • Structural Modifications: Certain structural modifications to the coumarin core can enhance photostability. For example, the incorporation of an azetidinyl group has been shown to improve the photostability of some coumarin derivatives.[5] Fluorination of aminocoumarins has also been reported to increase their operational lifetime.

    • Protective Encapsulation: Conjugating the coumarin dye to a molecule like cyclodextrin (B1172386) can sterically protect it and improve photostability. One study showed that a Pacific Blue-cyclodextrin conjugate had 2.8 times higher photostability than the unconjugated dye.[6][7]

Issue 2: Inconsistent Fluorescence Signal Between Experiments

Question: I am observing significant variability in the fluorescence intensity and photostability of my coumarin-labeled samples across different experimental runs. What could be the cause of this inconsistency?

Answer: Inconsistent results can stem from several factors related to sample preparation and experimental conditions. Here’s a checklist to ensure reproducibility:

  • Solution Age and Storage: Always use freshly prepared solutions of your coumarin dye.[4] If you must store solutions, keep them in a cool, dark place, such as a refrigerator (2-8 °C), and use amber vials or wrap containers in aluminum foil to protect them from light.[4]

  • Standardize Light Exposure: Ensure that all samples are exposed to the same amount of ambient and excitation light during preparation and imaging.[4]

  • Purity of the Fluorophore: Impurities in the coumarin dye can affect its fluorescent properties and stability. Verify the purity of your dye before use.[4]

  • Consistent Labeling Protocol: If you are labeling biomolecules, ensure that your conjugation and purification protocols are consistent. Inadequate removal of free dye can lead to high background signals and inaccurate measurements.[1]

  • Environmental Control: Be mindful of the temperature and oxygen levels in your sample environment. Dissolved oxygen can contribute to photobleaching.[3] For certain applications, deoxygenating the solution may improve photostability.[3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to coumarin fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] When a coumarin molecule absorbs light, it is promoted to an excited electronic state. From this excited state, it can undergo chemical reactions, often with molecular oxygen, that alter its structure and render it non-fluorescent.[2] This process leads to a decrease in fluorescence intensity over time during imaging.[2]

Q2: How does the chemical structure of a coumarin dye affect its photostability?

A2: The chemical structure of a coumarin dye plays a crucial role in its photostability. Substituents on the coumarin core can significantly influence its electronic properties and susceptibility to photodegradation. For example:

  • Electron-donating groups, such as amino groups at the 7-position, are common in fluorescent coumarins.[8]

  • Replacing N,N-dialkyl groups with cyclic amines like azetidine (B1206935) can enhance photostability.[5]

  • The position of substituents matters. For instance, bromination at different positions on a coumarin derivative can have varying effects on its photostability.[4]

  • Modifications at the 3 and 7 positions are most common for creating fluorescent probes with tailored properties.[8][9]

Q3: Are there any "photostable" coumarin derivatives available?

A3: While no fluorophore is completely immune to photobleaching, some coumarin derivatives have been engineered for improved photostability. For example, certain coumarins with a fluorinated methyl group have shown promise as active media for lasers due to their enhanced stability. Additionally, probes like iFluor® 350 are marketed as having improved water-solubility and photostability compared to traditional coumarins like AMCA.[10] The development of new coumarin scaffolds, such as the "COUPY" dyes, aims to improve photophysical properties, including photostability, for biological imaging.[5]

Q4: Can antioxidants improve the photostability of my coumarin dye?

A4: Yes, antioxidants can improve photostability by quenching reactive oxygen species that are often involved in the photobleaching process.[11][12] Some antifade reagents used in microscopy contain antioxidants for this purpose.[1] Naturally occurring coumarins themselves can exhibit antioxidant properties, which may contribute to their inherent stability.[12] The addition of antioxidants like ascorbic acid or Trolox to the imaging medium can be a useful strategy, particularly in live-cell imaging.

Q5: How do I measure the photostability of my coumarin fluorophore?

A5: The photostability of a coumarin fluorophore is often quantified by its photodegradation quantum yield (Φ), where a lower value indicates higher photostability.[3] A common method to determine this involves the following steps:

  • Solution Preparation: Prepare a solution of the coumarin dye in the desired solvent at a known concentration.[3]

  • Initial Measurement: Record the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer.[3]

  • Irradiation: Expose the solution to monochromatic light at or near its maximum absorption wavelength with a light source of known intensity.[3]

  • Monitoring Degradation: At regular intervals, stop the irradiation and record the absorbance spectrum. A decrease in absorbance indicates photodegradation.[3]

  • Data Analysis: Plot the change in absorbance over time and use this data, along with the light intensity, to calculate the photodegradation quantum yield.[3]

Data Presentation

Table 1: Photodegradation Quantum Yields of Selected Coumarin Dyes

Dye NameSolventConditionsPhotodegradation Quantum Yield (Φ) x 10⁻⁵
C.I. Disperse Yellow 82MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[3]
C.I. Disperse Yellow 82EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[3]
C.I. Disperse Yellow 82DMFAnaerobic~3.8 - 5.8 (concentration dependent)[3]

Note: Direct comparison of photodegradation quantum yields should be done with caution due to variations in experimental setups across different studies.[3]

Experimental Protocols

Protocol 1: General Method for Determining Coumarin Photostability

  • Solution Preparation:

    • Prepare a stock solution of the coumarin dye in a suitable solvent (e.g., ethanol, DMF) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in a quartz cuvette.

  • Initial Absorbance Measurement:

    • Record the UV-Vis absorbance spectrum of the diluted solution to determine the wavelength of maximum absorbance (λmax).

  • Irradiation:

    • Place the cuvette in a temperature-controlled sample holder.

    • If anaerobic conditions are required, bubble the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, then seal the cuvette.[3]

    • Irradiate the sample with a monochromatic light source (e.g., a laser or a lamp with a monochromator) set to the λmax of the dye. The intensity of the light source should be measured using a calibrated power meter or a chemical actinometer.[3]

    • Continuously stir the solution during irradiation if possible to ensure homogeneity.[3]

  • Monitoring Photodegradation:

    • At set time intervals (e.g., every 5-10 minutes), pause the irradiation and record the full UV-Vis absorbance spectrum.

    • The decrease in absorbance at λmax is indicative of photodegradation.[3]

  • Data Analysis:

    • Plot the absorbance at λmax versus the irradiation time.

    • Calculate the photodegradation quantum yield (Φ) using the initial rate of degradation, the initial concentration of the dye, the path length of the cuvette, the molar extinction coefficient at the irradiation wavelength, and the photon flux of the light source.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_monitor Monitoring cluster_analysis Data Analysis prep_solution Prepare Dye Solution initial_abs Measure Initial Absorbance prep_solution->initial_abs irradiate Irradiate Sample at λmax initial_abs->irradiate Place in Spectrometer measure_abs Measure Absorbance at Intervals irradiate->measure_abs Periodic Measurement measure_abs->irradiate Continue Irradiation plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_yield Calculate Quantum Yield plot_data->calc_yield

Caption: Experimental workflow for determining the photostability of coumarin dyes.

photostability_strategies cluster_chem_mod Chemical Modifications cluster_env_control Environmental Control cluster_imaging_opt Imaging Optimization coumarin Coumarin Fluorophore azetidinyl Azetidinyl Substitution coumarin->azetidinyl cyclodextrin Cyclodextrin Conjugation coumarin->cyclodextrin fluorination Fluorination coumarin->fluorination antifade Antifade Reagents coumarin->antifade antioxidants Antioxidants coumarin->antioxidants deoxygenation Deoxygenation coumarin->deoxygenation ph_control pH Optimization coumarin->ph_control low_power Reduce Excitation Power coumarin->low_power short_exposure Minimize Exposure Time coumarin->short_exposure enhanced_photostability Enhanced Photostability azetidinyl->enhanced_photostability cyclodextrin->enhanced_photostability fluorination->enhanced_photostability antifade->enhanced_photostability antioxidants->enhanced_photostability deoxygenation->enhanced_photostability ph_control->enhanced_photostability low_power->enhanced_photostability short_exposure->enhanced_photostability

Caption: Strategies to enhance the photostability of coumarin fluorophores.

References

Technical Support Center: Inner Filter Effect in High-Concentration Coumarin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the inner filter effect (IFE) in high-concentration coumarin (B35378) assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and why is it a problem in coumarin assays?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity at high concentrations of light-absorbing substances in a sample.[1] This results in a non-linear relationship between the concentration of the fluorophore (e.g., a coumarin derivative) and the measured fluorescence signal.[2] It is a significant issue in coumarin assays, especially in high-throughput screening and enzyme kinetics, as it can lead to an underestimation of the true signal and inaccurate quantification.

There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample components before it can reach all the fluorescent molecules in the detection volume.[1] At high concentrations, the molecules near the light source absorb a significant portion of the excitation light, casting a "shadow" on the molecules further from the source.

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1] This is more prominent when there is a significant overlap between the absorption and emission spectra of the compounds in the solution.

Q2: How can I determine if the inner filter effect is impacting my coumarin assay?

A2: There are two simple diagnostic tests you can perform:

  • Dilution Series: Prepare a serial dilution of your coumarin standard (e.g., 7-hydroxycoumarin or 7-aminocoumarin) and measure the fluorescence of each dilution. If you plot the fluorescence intensity against the concentration, a linear relationship is expected. If the plot becomes non-linear and plateaus at higher concentrations, it is a strong indication of the inner filter effect.[3]

  • Absorbance Measurement: Use a spectrophotometer or a microplate reader to measure the absorbance of your samples at the excitation and emission wavelengths of your coumarin dye. As a general rule of thumb, if the total absorbance is greater than 0.1, the inner filter effect is likely to be significant.[4]

Q3: What are the main causes of the inner filter effect in my coumarin-based experiments?

A3: The primary causes of IFE in coumarin assays include:

  • High Concentrations of the Coumarin Fluorophore: As the concentration of the coumarin product increases, so does the probability of both primary and secondary inner filter effects.[3]

  • Presence of Other Absorbing Molecules: Other components in your assay, such as substrates, test compounds from a screening library, or even biological matrix components, can absorb light at the excitation or emission wavelengths of the coumarin.[3][5]

  • Sample Turbidity: Particulate matter in the sample can scatter both the excitation and emission light, contributing to a decrease in the detected fluorescence.

Troubleshooting Guide

This guide provides solutions to common issues encountered during high-concentration coumarin assays that may be related to the inner filter effect.

Problem Probable Cause(s) Solution(s)
Non-linear standard curve (plateau at high concentrations) Inner Filter Effect: At high concentrations, the fluorescence signal is no longer proportional to the fluorophore concentration.[6]1. Dilute your samples: Work within the linear range of your standard curve.[3] 2. Apply a mathematical correction: Use the absorbance-based correction formula (see Experimental Protocol 2).[3] 3. Use an experimental correction method: Generate a correction curve using a non-reactive chromophore (see Experimental Protocol 3).
Fluorescence signal is lower than expected 1. Inner Filter Effect: High concentrations of the coumarin or other sample components are attenuating the signal. 2. Fluorescence Quenching: Test compounds may be quenching the fluorescence of the coumarin.[5]1. Diagnose and correct for IFE as described in the FAQs and protocols. 2. Perform a counter-assay to test for compound-specific quenching.[5] This involves measuring the fluorescence of a known concentration of the coumarin product in the presence and absence of the test compound.
High variability between replicate wells 1. Pipetting errors: Inaccurate dilutions can lead to significant variations. 2. Edge effects in microplates: Evaporation from the outer wells can concentrate the sample and exacerbate the inner filter effect.[5] 3. Incomplete mixing: Can lead to localized high concentrations.1. Ensure proper pipetting technique and use calibrated pipettes. 2. Avoid using the outer wells of the microplate for critical samples or fill them with buffer to create a humidified environment.[5] 3. Ensure thorough mixing of all components in the wells.
Kinetic assay rate appears to slow down prematurely Inner Filter Effect: As the fluorescent product accumulates, the IFE becomes more pronounced, leading to an apparent decrease in the reaction rate.1. Use a lower enzyme or substrate concentration to keep the product concentration within the linear range. 2. Apply a real-time IFE correction if your instrument can simultaneously measure absorbance and fluorescence. 3. Use an endpoint assay within the linear range instead of a kinetic assay.

Data Presentation

Quantitative Impact of the Inner Filter Effect

The error introduced by the inner filter effect increases with the absorbance of the sample. The following table provides an estimation of the percentage error in fluorescence intensity at different absorbance values.

Total Absorbance (Aex + Aem)Approximate Error in Fluorescence Intensity
0.05~5-10%[4][7]
0.1~10-15%[8]
0.2~20-30%
0.5>50%
Photophysical Properties of Common Coumarin Derivatives

Understanding the photophysical properties of your specific coumarin derivative is crucial for assay design and troubleshooting. A higher molar extinction coefficient increases the likelihood of the primary inner filter effect, while a higher fluorescence quantum yield can help in detecting signals at lower concentrations where IFE is less of an issue.

Coumarin DerivativeMolar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (Φf)SolventReference(s)
7-Hydroxycoumarin (Umbelliferone)16,800 at 326 nm0.08Ethanol[9]
7-Amino-4-methylcoumarin (AMC)~16,000 at 350 nm0.6-0.8Various[10]
Coumarin 123,500 at 373.2 nm0.73Ethanol[11]
Coumarin 752,500 at 436 nm0.82Ethanol[12]
Coumarin 31446,800 at 436.0 nm0.68Ethanol[13]
6-Hydroxy-7-amino-4-methylcoumarin-0.81Methanol[14]
3-(p-Methoxyphenyl)-7-hydroxycoumarin-0.25PBS (pH 7.4)[15]
4-Hydroxycoumarin derivative-0.83Ethanol[16]

Experimental Protocols

Protocol 1: Correction by Serial Dilution

This is the simplest method to mitigate the inner filter effect.

Methodology:

  • Perform a dilution series of your experimental sample.

  • Measure the fluorescence of each dilution.

  • Identify the linear range of the fluorescence versus dilution factor plot.

  • Choose a dilution factor that places your sample within this linear range for all subsequent measurements.

  • Back-calculate the concentration of the undiluted sample by multiplying the measured concentration by the dilution factor.

Limitations: This method can reduce the signal-to-noise ratio and may not be suitable for samples with weak fluorescence. It can also introduce pipetting errors.[3]

Protocol 2: Absorbance-Based Mathematical Correction

This method uses the absorbance of the sample to mathematically correct the observed fluorescence intensity.

Materials:

  • Microplate reader with both fluorescence and absorbance measurement capabilities.

  • UV-transparent microplates (for simultaneous measurements).

Methodology:

  • Measure the fluorescence intensity (Fobs) of your samples at the appropriate excitation and emission wavelengths for your coumarin.

  • Measure the absorbance of the same samples at both the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Apply the following correction formula: [3]

    Fcorr = Fobs * 10(Aex + Aem)/2

    Where:

    • Fcorr is the corrected fluorescence intensity.

    • Fobs is the observed fluorescence intensity.

    • Aex is the absorbance at the excitation wavelength.

    • Aem is the absorbance at the emission wavelength.

Note: The accuracy of this correction is dependent on the geometry of the measurement system (e.g., path length in the microplate well).[8]

Protocol 3: Experimental Correction using a Non-Reactive Chromophore

This empirical method generates a correction curve that is specific to your instrument and assay conditions.

Materials:

  • Fluorometer or microplate reader.

  • A stable, sequestered fluorophore (e.g., fluorescent beads that are stable in your assay buffer).

  • A non-reactive chromophore that absorbs at the excitation and/or emission wavelengths of your coumarin (e.g., potassium chromate).

  • Your assay buffer.

Methodology:

  • Prepare the Fluorophore Standard: Suspend the fluorescent beads in your assay buffer in a cuvette or microplate well.

  • Measure Baseline Fluorescence (F0): Measure the fluorescence of the bead suspension at the excitation and emission wavelengths used for your coumarin assay.

  • Titrate with Chromophore: Add small, precise aliquots of the non-reactive chromophore solution to the fluorophore standard.

  • Measure Fluorescence and Absorbance: After each addition, gently mix and measure both the fluorescence intensity (Fi) and the absorbance at the excitation (Aex,i) and emission (Aem,i) wavelengths.

  • Generate the Correction Curve:

    • Calculate the total absorbance for each addition: Atotal,i = Aex,i + Aem,i.

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F0/Fi) against the total absorbance (Atotal,i). This is your correction curve.

  • Apply the Correction to Your Samples:

    • For your experimental samples, measure their absorbance at the excitation and emission wavelengths (Aex,sample and Aem,sample).

    • Calculate the total absorbance: Atotal,sample = Aex,sample + Aem,sample.

    • From your correction curve, find the corresponding F0/Fi value for the calculated total absorbance of your sample. This is your correction factor.

    • Multiply your observed fluorescence (Fobs,sample) by this correction factor to obtain the corrected fluorescence (Fcorr,sample).

Visualizations

Decision Workflow for Inner Filter Effect Correction

IFE_Decision_Workflow start Start: High-Concentration Coumarin Assay check_linearity Is the fluorescence response linear with concentration? start->check_linearity absorbance_threshold Is Total Absorbance (A_ex + A_em) > 0.1? check_linearity->absorbance_threshold No correction_needed Correction is Recommended check_linearity->correction_needed Yes measure_absorbance Measure Absorbance at Ex and Em Wavelengths no_correction No Correction Needed absorbance_threshold->no_correction No absorbance_threshold->correction_needed Yes choose_method Choose Correction Method correction_needed->choose_method dilution Method 1: Serial Dilution choose_method->dilution mathematical Method 2: Absorbance-Based Mathematical Correction choose_method->mathematical experimental Method 3: Experimental Correction (Correction Curve) choose_method->experimental end Report Corrected Data dilution->end mathematical->end experimental->end

Caption: A decision workflow to guide researchers in determining whether correction for the inner filter effect is necessary for their coumarin assays.

Experimental Workflow for Absorbance-Based Correction

Absorbance_Correction_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_calculation Data Processing cluster_output Result prep Prepare Coumarin Samples and Standards measure_fluor Measure Fluorescence (F_obs) at Ex/Em Wavelengths prep->measure_fluor measure_abs Measure Absorbance at Ex (A_ex) and Em (A_em) Wavelengths prep->measure_abs apply_formula Apply Correction Formula: F_corr = F_obs * 10^((A_ex + A_em)/2) measure_fluor->apply_formula measure_abs->apply_formula corrected_data Corrected Fluorescence Data (F_corr) apply_formula->corrected_data IFE_Components ife Inner Filter Effect (IFE) pife Primary IFE (pIFE) (Absorption of Excitation Light) ife->pife sife Secondary IFE (sIFE) (Re-absorption of Emitted Light) ife->sife result Results in: ife->result cause Caused by: high_conc High Concentration of Absorbing Molecules cause->high_conc high_conc->pife high_conc->sife non_linearity Non-linear Fluorescence vs. Concentration result->non_linearity inaccurate Inaccurate Quantification result->inaccurate

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates: 4-Methylumbelliferone vs. 7-Methoxy-4-methyl-coumarin-8-ol for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the development of sensitive and reliable enzyme assays. This guide provides a comprehensive comparison of the well-established 4-methylumbelliferone (B1674119) (4-MU) and the lesser-known 7-Methoxy-4-methyl-coumarin-8-ol.

This publication objectively evaluates the performance of these two coumarin (B35378) derivatives, offering supporting experimental data for 4-methylumbelliferone and highlighting the current knowledge gap regarding this compound. Detailed methodologies for key enzyme assays utilizing 4-methylumbelliferone and its derivatives are also provided to aid in practical application.

Introduction to the Fluorogenic Probes

4-Methylumbelliferone (4-MU) , also known as 7-hydroxy-4-methylcoumarin, is a widely used fluorophore in biochemical assays.[1] In its conjugated form, typically as a phosphate, glycoside, or ester, it is non-fluorescent. Enzymatic cleavage of the conjugate releases the highly fluorescent 4-methylumbelliferone, providing a robust signal that is directly proportional to enzyme activity.[1] This "turn-on" fluorescence mechanism forms the basis of numerous sensitive enzyme assays.

This compound is a naturally occurring coumarin derivative that has been isolated from sour orange (Citrus aurantium). While its chemical structure suggests potential fluorescent properties, there is a significant lack of published data regarding its photophysical characteristics and its utility as a fluorogenic substrate in enzyme assays.

Quantitative Data Presentation

A direct quantitative comparison of performance in enzyme assays is challenging due to the limited information available for this compound. The following tables summarize the well-documented properties of 4-methylumbelliferone.

Table 1: Photophysical Properties of 4-Methylumbelliferone (4-MU)

PropertyValueConditions
Excitation Maximum (λex)~360-365 nmpH > 8[2][3]
Emission Maximum (λem)~445-448 nmpH > 8[2][3]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹pH 9.4
Quantum Yield (Φ)~0.63pH 10[4]
pH SensitivityFluorescence is highly pH-dependent, with a significant increase in intensity above pH 7.5 and maximal fluorescence around pH 10.[3]

Table 2: Applications of 4-Methylumbelliferone-Based Substrates in Enzyme Assays

Enzyme ClassCommon SubstrateApplication
Glycosidases (e.g., β-galactosidase, β-glucuronidase)4-Methylumbelliferyl-β-D-galactopyranoside (MUGal), 4-Methylumbelliferyl-β-D-glucuronide (MUG)Reporter gene assays, enzyme kinetics.[5][6]
Phosphatases (e.g., Alkaline Phosphatase)4-Methylumbelliferyl Phosphate (MUP)ELISAs, reporter gene assays, enzyme activity screening.
Proteases (e.g., Caspases)Peptide-conjugated 7-amino-4-methylcoumarin (B1665955) (AMC)Apoptosis assays.[7][8][9]
Cytochrome P450s (CYPs)Various ether derivatives of 4-methylumbelliferoneDrug metabolism and inhibition studies.[1]

Experimental Protocols

Detailed methodologies for key experiments using 4-methylumbelliferone-based substrates are provided below.

Protocol 1: β-Galactosidase Activity Assay Using 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal)

This protocol is adapted for use with bacterial cell lysates.

Materials:

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) stock solution (e.g., 10 mM in DMSO).

  • Lysis Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol).

  • Stop Solution (e.g., 1 M sodium carbonate).

  • 96-well black microplate.

  • Fluorometer with excitation at ~365 nm and emission at ~460 nm.

Procedure:

  • Prepare cell lysates from bacterial cultures expressing β-galactosidase.

  • Add 10-50 µL of cell lysate to each well of the 96-well plate.

  • Prepare a reaction mixture by diluting the MUGal stock solution in Lysis Buffer to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding 150-190 µL of the MUGal reaction mixture to each well.

  • Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time may need optimization based on the enzyme activity.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-MU.

  • Measure the fluorescence in a microplate reader.

  • A standard curve using known concentrations of 4-methylumbelliferone should be prepared to quantify the amount of product formed.

Protocol 2: Caspase-3 Activity Assay Using a Peptide-AMC Substrate (e.g., Ac-DEVD-AMC)

This protocol is suitable for measuring caspase-3 activity in apoptotic cell lysates.

Materials:

  • Caspase substrate Ac-DEVD-AMC stock solution (e.g., 10 mM in DMSO).

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

  • 96-well black microplate.

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Induce apoptosis in cell cultures using a suitable stimulus.

  • Prepare cell lysates by resuspending cell pellets in ice-cold Cell Lysis Buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate for normalization.

  • Add 25-50 µg of protein from the cell lysate to each well of the 96-well plate.

  • Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in Assay Buffer to a final concentration of 20-50 µM.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at regular intervals (kinetic assay) or at the end of the incubation period (endpoint assay).

  • A standard curve of free AMC should be used to quantify the amount of cleaved substrate.[7][9]

Mandatory Visualization

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis Cell_Lysate Cell/Tissue Lysate Reaction_Mix Reaction Mixture Cell_Lysate->Reaction_Mix Enzyme_Source Purified Enzyme Enzyme_Source->Reaction_Mix Substrate Fluorogenic Substrate (e.g., 4-MUGal) Substrate->Reaction_Mix Incubation Incubation (Time, Temperature) Reaction_Mix->Incubation Fluorometer Fluorescence Measurement Incubation->Fluorometer Data_Analysis Data Analysis (Standard Curve) Fluorometer->Data_Analysis Results Enzyme Activity Data_Analysis->Results

Caption: General workflow for an enzyme assay using a fluorogenic substrate.

Fluorogenic_Mechanism Substrate Non-Fluorescent Substrate (Coumarin-Enzyme Moiety) Product Highly Fluorescent Product (Free Coumarin) Substrate->Product Enzymatic Cleavage Enzyme Enzyme Enzyme->Substrate

Caption: General mechanism of a "turn-on" fluorogenic coumarin substrate.

Conclusion

4-Methylumbelliferone stands as a robust and versatile fluorogenic substrate with a wealth of supporting literature and well-established protocols for a wide array of enzyme assays. Its strong fluorescence, high sensitivity, and the commercial availability of numerous derivatives make it an excellent choice for researchers in drug discovery and diagnostics. The primary consideration for its use is the pH sensitivity of its fluorescence, which necessitates careful buffer selection and control, particularly for endpoint assays where a high pH stop solution is often employed to maximize the signal.

In stark contrast, This compound remains largely uncharacterized in the context of enzyme assays. While its structure is suggestive of potential fluorescence, the absence of experimental data on its photophysical properties, quantum yield, and suitability as an enzyme substrate makes it a high-risk, exploratory option. Researchers interested in novel fluorophores may find this compound to be a candidate for future investigation. However, for routine and validated enzyme assays, 4-methylumbelliferone and its derivatives are the demonstrably superior and reliable choice based on current scientific knowledge. Further research is required to determine if this compound can offer any advantages over existing fluorogenic substrates.

References

Comparative analysis of coumarin derivatives for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) derivatives have solidified their position as indispensable tools in the field of live-cell imaging. Their inherent versatility, stemming from a readily modifiable core structure, allows for the fine-tuning of photophysical properties to suit a multitude of biological applications. These fluorophores are celebrated for their high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the cellular microenvironment. This guide offers an objective comparison of various coumarin derivatives, supported by quantitative data and detailed experimental protocols, to empower researchers in selecting the optimal probe for their specific live-cell imaging needs.

Performance Comparison of Coumarin Derivatives

The efficacy of a fluorescent probe for live-cell imaging is dictated by several key performance indicators. These include its quantum yield (Φ), which measures fluorescence efficiency, photostability, cell permeability, and the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is advantageous as it minimizes the overlap between absorption and emission spectra, leading to improved signal-to-noise ratios.

The following table summarizes the key photophysical parameters for a selection of coumarin derivatives, offering a clear comparison of their performance in various solvents, which can mimic different cellular microenvironments.

CompoundSolventExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
7-Amino-4-methylcoumarin (AMC)Ethanol35143079-
7-Amino-4-methylcoumarin (AMC)Water345445100-
7-Hydroxy-4-methylcoumarin (HMC)Ethanol36044888-
7-Hydroxy-4-methylcoumarin (HMC)Methanol---0.53
Coumarin 153Methanol4245371130.42
Coumarin-C2-exo-BCN (core)-~405~475~70-
Unspecified ER ProbeMethanol400435-525-0.60[1]
Coumarin 1Water37545681-
Coumarin 2Water365470105-

Note: "-" indicates that the specific data was not provided in the cited sources. The performance of coumarin derivatives can be significantly influenced by the solvent and the specific cellular microenvironment.

Key Applications in Live-Cell Imaging

Coumarin derivatives have been successfully engineered to target and visualize a wide array of subcellular structures and dynamic processes. Their applications include:

  • Organelle Imaging: Specific derivatives have been designed to accumulate in and visualize organelles such as the endoplasmic reticulum and lipid droplets.[1]

  • Ion Detection: Coumarin-based chemosensors are widely used for the detection and quantification of biologically significant metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.

  • Thiol Detection: Probes with high selectivity for cysteine and other biological thiols have been developed.

  • Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress is possible through coumarin derivatives that react with ROS such as peroxynitrite and hydroxyl radicals.

  • Monitoring Cellular Dynamics: The sensitivity of some coumarin probes to their microenvironment allows for the investigation of changes in viscosity and polarity within living cells.

Experimental Protocols

Accurate and reproducible results in cellular imaging hinge on meticulous experimental protocols. Below are detailed methodologies for live-cell staining and fluorescence microscopy using coumarin derivatives.

General Protocol for Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[2]

Materials:

  • Coumarin derivative stock solution (typically 1-10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide. Culture the cells in the appropriate medium until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[2]

  • Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh imaging buffer to remove any unreacted probe.[2]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Proceed immediately with fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition

Objective: To visualize and capture images of cells stained with coumarin derivatives.

Procedure:

  • Place the imaging dish or slide on the microscope stage. If conducting live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Select the appropriate objective lens for the desired magnification.

  • Choose the excitation and emission filters that match the spectral properties of the specific coumarin probe. For instance, a probe excited around 405 nm and emitting around 475 nm may be visualized using a DAPI filter set.

  • Adjust the focus to obtain a sharp image of the cells.

  • Set the exposure time and laser power (for confocal microscopy) to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Capture images using the imaging software. For multi-color imaging, capture each channel sequentially to avoid spectral bleed-through.

Visualizing Cellular Processes and Workflows

"Turn-On" Fluorescence Mechanism for Thiol Detection

Certain coumarin-based probes for detecting biological thiols, such as cysteine, operate via a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reaction with a thiol-containing molecule, a chemical transformation occurs that results in a highly fluorescent product, allowing for the specific detection of the target analyte.[3]

TurnOnMechanism Probe Non-Fluorescent Coumarin Probe Product Highly Fluorescent Product Probe->Product + Thiol Thiol Biological Thiol (e.g., Cysteine)

Caption: A simplified diagram illustrating the "turn-on" fluorescence mechanism for thiol detection.

General Workflow for Live-Cell Imaging

The process of live-cell imaging with coumarin derivatives follows a structured workflow from cell preparation to image analysis. This ensures the health of the cells and the quality of the acquired data.

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding 1. Cell Seeding cell_culture 2. Cell Culture (50-70% confluency) cell_seeding->cell_culture probe_prep 3. Prepare Probe Working Solution staining 4. Incubate Cells with Probe probe_prep->staining wash 5. Wash to Remove Excess Probe staining->wash imaging 6. Fluorescence Microscopy wash->imaging analysis 7. Image Analysis imaging->analysis

Caption: A general workflow for live-cell imaging using coumarin-based fluorescent probes.

Mitochondrial Apoptosis Pathway Induced by Anticancer Coumarins

Some coumarin derivatives have demonstrated potential as anticancer agents by inducing apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[4]

ApoptosisPathway Coumarin Anticancer Coumarin Derivative Bax Bax (Pro-apoptotic) Activation Coumarin->Bax Bcl2 Bcl2 (Anti-apoptotic) Inhibition Coumarin->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase3 Caspase-3 Activation Mitochondria->Caspase3 releases Cytochrome c Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial apoptosis pathway induced by certain anticancer coumarin derivatives.

Conclusion

Coumarin derivatives represent a powerful and adaptable class of fluorophores for cellular imaging. Their diverse photophysical properties and the relative ease of chemical modification enable the development of probes tailored to answer specific biological questions.[5] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most suitable coumarin derivative for their imaging experiments, ultimately leading to more precise and impactful scientific discoveries.

References

A Comparative Guide to Coumarin and Fluorescein-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of coumarin-based fluorescent probes, represented by 7-Hydroxy-4-methylcoumarin, and widely used fluorescein-based probes. The selection of an appropriate fluorescent probe is critical for the success of various applications in research and drug development, including cellular imaging, enzyme assays, and the detection of reactive oxygen species (ROS). This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in making informed decisions for specific experimental needs.

Note on 7-Methoxy-4-methyl-coumarin-8-ol: While this guide was initially intended to focus on this compound, a comprehensive search of available scientific literature and databases did not yield sufficient photophysical and application data for a robust comparison. This compound is a known natural product isolated from sour orange (Citrus aurantium)[1][2]. However, its use and characterization as a fluorescent probe are not well-documented. Therefore, to provide a valuable comparative analysis, this guide will use the well-characterized and widely utilized 7-Hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 7H4MC) as a representative of the coumarin (B35378) family of fluorescent probes.

Overview of Photophysical Properties

The fundamental performance of a fluorescent probe is determined by its photophysical properties. These include the wavelengths of maximum absorption (excitation) and emission, the molar extinction coefficient (a measure of how strongly the molecule absorbs light), and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Table 1: Comparison of Photophysical Properties of 7-Hydroxy-4-methylcoumarin and Fluorescein (B123965)

Property7-Hydroxy-4-methylcoumarin (7H4MC)Fluorescein
Excitation Maximum (λex) ~360 nm[3]~490 nm
Emission Maximum (λem) ~448 nm[3]~515-520 nm
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ (in PBS)>75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.63 (in ethanol)~0.925 (in 0.1 N NaOH)
Color of Fluorescence BlueGreen

Performance in Key Applications

Both coumarin and fluorescein-based probes are extensively used in various biological and chemical sensing applications. A key area of their use is in the detection of reactive oxygen species (ROS), which are important signaling molecules but can also cause cellular damage at high concentrations.

Detection of Reactive Oxygen Species (ROS)

The detection of ROS is crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. Both 7H4MC and fluorescein derivatives can be used as probes for ROS. For instance, 7H4MC's fluorescence can be quenched by hydroxyl radicals (•OH). Dihydrofluorescein diacetate (H2DCFDA) is a common fluorescein-based probe that becomes fluorescent upon oxidation by ROS within the cell[4].

Table 2: Performance Comparison in ROS Detection

Feature7-Hydroxy-4-methylcoumarin (for •OH)Dihydrofluorescein Diacetate (H2DCFDA)
Principle of Detection Fluorescence quenchingFluorescence enhancement upon oxidation
Primary Target ROS Hydroxyl radical (•OH)General oxidative stress (H₂O₂, •OH, etc.)[4]
Advantages Can be selective for specific ROSHigh fluorescence enhancement
Limitations Quenching can be influenced by other factorsCan be prone to autooxidation

Experimental Protocols

Accurate comparison of fluorescent probes requires standardized experimental protocols. Below are methodologies for determining key performance parameters and for a common application.

Determination of Molar Extinction Coefficient
  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration (e.g., 1 mM).

  • Create a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

Measurement of Fluorescence Quantum Yield (Relative Method)
  • Select a standard with a known quantum yield that has absorption and emission spectra overlapping with the probe under investigation (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of dilutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum of each dilution.

  • Integrate the fluorescence intensity of the emission spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively[5].

Measurement of Intracellular ROS
  • Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with the fluorescent probe (e.g., 5 µM H2DCFDA) by incubating in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C[4].

  • Wash the cells to remove the excess probe.

  • Induce ROS production by treating the cells with a stimulus (e.g., H₂O₂).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence (for H2DCFDA) or a decrease (for 7H4MC) indicates the presence of ROS[4].

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for representing complex biological processes and experimental procedures. The following diagrams are generated using the DOT language.

Workflow for Comparing Fluorescent Probes

G cluster_prep Probe Preparation cluster_analysis Photophysical Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions UV-Vis UV-Vis Spectroscopy Serial Dilutions->UV-Vis Fluorometer Fluorescence Spectroscopy Serial Dilutions->Fluorometer Molar Extinction Calculate Molar Extinction Coefficient UV-Vis->Molar Extinction Quantum Yield Calculate Quantum Yield Fluorometer->Quantum Yield

Caption: Workflow for the characterization of fluorescent probes.

Signaling Pathway for ROS Detection

G cluster_cell Cellular Environment Stimulus Stimulus Cell Cell Stimulus->Cell Induces ROS Reactive Oxygen Species (ROS) Cell->ROS Produces Probe Fluorescent Probe (e.g., H2DCFDA) ROS->Probe Oxidizes Probe->Cell Loaded into Fluorescence Fluorescence Probe->Fluorescence Emits Detection Detection Fluorescence->Detection Measured by Microscopy/Fluorometry

Caption: Simplified signaling pathway for intracellular ROS detection.

Conclusion

Both coumarin and fluorescein-based probes are powerful tools for researchers. Fluorescein-based probes generally offer higher brightness due to their larger molar extinction coefficients and high quantum yields in aqueous solutions. They are well-suited for applications requiring high sensitivity. Coumarin-based probes, represented here by 7-Hydroxy-4-methylcoumarin, provide fluorescence in the blue region of the spectrum, which can be advantageous for multiplexing with green and red fluorophores. The choice between these classes of probes should be guided by the specific requirements of the experiment, including the desired spectral properties, the target analyte, and the cellular environment. It is always recommended to characterize the chosen probe under the specific experimental conditions to ensure optimal performance.

References

A Head-to-Head Battle of Fluorophores: Rhodamine vs. Coumarin Dyes for Long-Term Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in long-term cell tracking, the choice of fluorescent dye is a critical decision that profoundly impacts experimental outcomes. An ideal dye must be bright, photostable, well-retained within cells, and above all, non-toxic. Among the plethora of available options, rhodamine and coumarin (B35378) derivatives have emerged as popular choices. This guide provides an objective, data-driven comparison of these two dye families to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes key quantitative data for representative rhodamine and coumarin dyes used in cellular imaging. It is important to note that these values can vary depending on the specific derivative, experimental conditions, and cell type used.

PropertyRhodamine DyesCoumarin DyesKey Considerations
Quantum Yield (Φ) Generally high (e.g., Rhodamine B in water: 0.31[1]; Rhodamine 101 in ethanol: 0.913[2]; Rhodamine 6G-perchlorate: ~0.95)Variable, with some derivatives reaching high values (e.g., specific ER probes: 0.60[3]; other derivatives up to 0.95[4])A higher quantum yield indicates a brighter dye, requiring lower excitation power and potentially reducing phototoxicity.
Photostability Generally excellent, allowing for prolonged and repeated imaging.[]Variable. Some coumarin derivatives are noted for good photostability, while others can be susceptible to photobleaching.[6][7][8]High photostability is crucial for long-term experiments to ensure a consistent signal over time.
Cytotoxicity Can exhibit mild cytotoxicity at higher concentrations, requiring careful optimization of dye concentration and incubation time.[]Generally considered to have low cytotoxicity, making them suitable for sensitive cell types.[3][9] However, some derivatives developed as anti-cancer agents are designed to be cytotoxic.[10]Low cytotoxicity is paramount to ensure that the labeling process does not interfere with normal cellular physiology and behavior.
Cell Retention Excellent, particularly for derivatives like CellTracker™ probes that covalently bind to intracellular components and are retained for several generations.[11]Good, with retention depending on the specific derivative and its mechanism of cellular interaction.Long-term tracking requires dyes that are well-retained within the cells and are not transferred to adjacent cells.[12]
Excitation/Emission Typically in the green to red/far-red region (e.g., Rhodamine dyes excited at 540–570 nm, emitting at 570–620 nm[]).Typically in the UV to blue/green region (e.g., excited with 400 nm light, emitting at 435 to 525 nm[3]).The spectral properties must be compatible with the available imaging equipment and suitable for multiplexing with other fluorophores.

Experimental Workflows and Logical Relationships

To visually represent the key processes and considerations in selecting and using these dyes, the following diagrams are provided.

G General Workflow for Long-Term Cell Tracking cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis start Select Dye (Rhodamine or Coumarin) prep_stock Prepare Stock Solution (typically in DMSO) start->prep_stock prep_working Prepare Working Solution in Serum-Free Medium prep_stock->prep_working incubate Incubate Cells with Dye Working Solution prep_working->incubate Add to cells culture_cells Culture Cells to Desired Confluency culture_cells->incubate wash Wash to Remove Unbound Dye incubate->wash acquire_images Acquire Images over Time (Fluorescence Microscopy) wash->acquire_images Proceed to imaging analyze Analyze Cell Migration, Proliferation, etc. acquire_images->analyze

General workflow for a long-term cell tracking experiment.

G Decision Matrix: Rhodamine vs. Coumarin Dyes cluster_rhodamine_pros Advantages cluster_rhodamine_cons Disadvantages cluster_coumarin_pros Advantages cluster_coumarin_cons Disadvantages rhodamine Rhodamine Dyes rhod_bright High Brightness & Quantum Yield rhodamine->rhod_bright rhod_photostable Excellent Photostability rhodamine->rhod_photostable rhod_retention Excellent Cell Retention rhodamine->rhod_retention rhod_cyto Potential for Cytotoxicity rhodamine->rhod_cyto rhod_background Higher Background Potential rhodamine->rhod_background coumarin Coumarin Dyes coumarin_cyto Low Cytotoxicity coumarin->coumarin_cyto coumarin_multiplex Good for Multicolor Imaging coumarin->coumarin_multiplex coumarin_narrow Narrow Emission Spectra coumarin->coumarin_narrow coumarin_photostable Variable Photostability coumarin->coumarin_photostable coumarin_bright Generally Lower Brightness coumarin->coumarin_bright

Key advantages and disadvantages of each dye type.

Experimental Protocols

Below are detailed methodologies for cell labeling using rhodamine-based CellTracker™ probes and a general protocol for coumarin dyes, based on established practices.

Protocol 1: Long-Term Cell Tracking with Rhodamine-Based CellTracker™ Dyes

This protocol is adapted for CellTracker™ probes, which are thiol-reactive rhodamine derivatives designed for long-term cell tracking.[11][13][14]

Materials:

  • CellTracker™ dye (e.g., CellTracker™ Red CMTPX)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cultured cells in suspension or adherent on a suitable imaging vessel

Procedure:

  • Preparation of Stock Solution:

    • Allow the lyophilized CellTracker™ dye to warm to room temperature before opening.

    • Dissolve the dye in DMSO to a final concentration of 10 mM. For CellTracker™ Deep Red, a 1 mM stock solution is recommended.[13]

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • Dilute the stock solution in serum-free medium to a final working concentration. For long-term staining (over 3 days), a concentration of 5–25 µM is generally required.[11][13] For shorter experiments, 0.5–5 µM may be sufficient.[13]

    • Pre-warm the working solution to 37°C before use.

  • Cell Staining:

    • For adherent cells: Remove the culture medium and add the pre-warmed working solution to the cells.

    • For cells in suspension: Centrifuge the cells, aspirate the supernatant, and gently resuspend the cells in the pre-warmed working solution.

    • Incubate the cells for 15–45 minutes at 37°C in a CO₂ incubator.[13]

  • Washing and Post-Incubation:

    • Remove the dye-containing medium.

    • Replace it with fresh, pre-warmed complete culture medium.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for the modification of the chloromethyl group and removal of any excess unbound dye.[14]

  • Imaging:

    • The cells are now ready for long-term tracking using a fluorescence microscope with the appropriate filter sets for the specific rhodamine derivative.

Protocol 2: General Protocol for Long-Term Cell Tracking with Coumarin Dyes

This protocol provides a general framework for staining live cells with cell-permeant coumarin derivatives.[15][16] Optimization of dye concentration and incubation time is crucial for each specific coumarin probe and cell line.

Materials:

  • Coumarin dye

  • Anhydrous DMSO

  • Cell culture medium

  • PBS, pH 7.4

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of the coumarin dye in anhydrous DMSO.

    • Ensure the dye is completely dissolved by vortexing.

    • Store the stock solution in aliquots at -20°C, protected from light.[15]

  • Preparation of Working Solution:

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[16]

  • Cell Staining:

    • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

    • Add the coumarin working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[16]

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer to remove unbound dye.[16]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin dye's excitation and emission wavelengths.

Conclusion: Making an Informed Decision

The choice between rhodamine and coumarin dyes for long-term cell tracking is not a one-size-fits-all decision.

  • Rhodamine dyes are the front-runners when high brightness and photostability are the primary concerns, making them ideal for experiments requiring prolonged and frequent imaging. However, researchers must be mindful of potential cytotoxicity and optimize staining conditions accordingly.

  • Coumarin dyes are an excellent choice for studies involving sensitive cell types due to their generally lower cytotoxicity. Their blue to green emission spectra also make them valuable for multicolor imaging experiments. The main consideration for coumarins is their variable photostability, which should be assessed for the specific derivative being used.

Ultimately, the optimal dye will depend on the specific experimental goals, the cell type under investigation, and the imaging instrumentation available. By carefully considering the quantitative data, advantages, and disadvantages outlined in this guide, researchers can make an informed decision to achieve reliable and reproducible long-term cell tracking results.

References

A Comparative Guide to Coumarin-Based Fluorescent Probes: Unveiling the Potential of 7-Methoxy-4-methyl-coumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes for biological research, coumarin (B35378) derivatives stand out for their robust photophysical properties and versatility. This guide provides a comparative analysis of two widely used coumarin-based probes, 7-hydroxy-4-methylcoumarin (HMC) and 7-amino-4-methylcoumarin (B1665955) (AMC), as a benchmark for evaluating emerging probes like 7-Methoxy-4-methyl-coumarin-8-ol. While this compound has been identified as a natural product isolated from the sour orange (Citrus aurantium), a comprehensive public dataset on its cross-reactivity and specificity as a fluorescent probe is not yet available.[1] This guide, therefore, presents a framework for the potential evaluation of this compound by comparing the well-established characteristics of HMC and AMC.

Introduction to Coumarin-Based Probes

Coumarin-based fluorescent probes are extensively used in a variety of biochemical assays, particularly for monitoring enzyme activity.[2] The core principle of their application lies in the conjugation of the coumarin molecule to a substrate, which quenches its fluorescence. Upon enzymatic cleavage of the substrate, the highly fluorescent coumarin is released, leading to a measurable increase in fluorescence intensity that directly correlates with enzyme activity.[2] This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes exceptionally sensitive.

Comparative Analysis of Benchmark Probes: HMC vs. AMC

7-hydroxy-4-methylcoumarin (HMC) and 7-amino-4-methylcoumarin (AMC) are two of the most common coumarin scaffolds used in the design of fluorescent probes. Their primary distinction lies in the substituent at the 7-position, which significantly influences their photophysical properties and suitability for different applications.

Photophysical and Chemical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics, such as its excitation and emission wavelengths, molar extinction coefficient, and quantum yield. The following table summarizes the key properties of HMC and AMC.

Property7-Hydroxy-4-methylcoumarin (HMC)7-Amino-4-methylcoumarin (AMC)This compound
Excitation Max (λex) ~360 nm~341-351 nm[2]Data Not Available
Emission Max (λem) ~448 nm[2]~430-441 nm[2]Data Not Available
Molar Extinction Coefficient (ε) 18,000 cm⁻¹M⁻¹ (in PBS)[2]19,000 cm⁻¹M⁻¹ (for AMCA)[2]Data Not Available
Quantum Yield (Φ) 0.32 (for a derivative in PBS, pH 7.4)[2]~0.63 (in ethanol)[2]Data Not Available
pH Sensitivity Highly sensitive; fluorescence increases with pH[2]Fluorescence is not significantly affected by pH near or above physiological pH[2]Data Not Available
Solubility Soluble in organic solvents and aqueous buffers.[2]Soluble in DMSO, DMF, and acetone.[2]Data Not Available

Note: Photophysical properties can be influenced by the solvent and local environment.

Specificity and Cross-Reactivity

The specificity of a coumarin-based probe is determined by the substrate to which it is attached. The functional group at the 7-position dictates the types of linkages that can be formed and, consequently, the classes of enzymes that can be assayed.

  • 7-Hydroxy-4-methylcoumarin (HMC): The hydroxyl group is typically used to form ether or ester linkages, making HMC-based probes suitable for assaying enzymes like glycosidases and esterases .[2]

  • 7-Amino-4-methylcoumarin (AMC): The amino group is commonly used to form amide bonds, making AMC-based probes ideal for assaying proteases .[2]

The cross-reactivity of these probes depends on the selectivity of the conjugated substrate for its target enzyme. A lack of specificity in the substrate can lead to cleavage by off-target enzymes, resulting in inaccurate measurements. For instance, some coumarin derivatives have been shown to be oxidized by several human Cytochrome P450 (CYP) forms, indicating a potential for cross-reactivity in complex biological systems.[3]

Evaluating this compound: A Proposed Path Forward

Given the absence of specific data for this compound, its potential as a fluorescent probe can be inferred from its structure. The presence of both a methoxy (B1213986) and a hydroxyl group suggests that it could potentially be derivatized in multiple ways to target a range of enzymes. The hydroxyl group at the 8-position could be a site for conjugation to substrates, similar to the 7-hydroxyl group of HMC.

To evaluate the cross-reactivity and specificity of this compound, a systematic experimental approach is required. The following experimental workflows, adapted from established protocols for HMC and AMC, can serve as a starting point.

Experimental Protocols

General Protocol for Enzyme Assay Using a Fluorogenic Coumarin Substrate

This protocol outlines a general procedure for measuring enzyme activity using a coumarin-based substrate in a 96-well plate format.

Materials:

  • Enzyme of interest

  • Coumarin-conjugated substrate

  • Assay buffer (optimized for the specific enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve: Create a series of dilutions of the free coumarin (HMC, AMC, or this compound) in the assay buffer to known concentrations.

  • Reaction setup: In the microplate, add the assay buffer, the enzyme solution, and the coumarin-conjugated substrate. Include appropriate controls (e.g., no enzyme, no substrate).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data analysis: Convert the rate of fluorescence increase to the rate of product formation using the standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard_Curve Prepare Standard Curve Quantification Quantify Enzyme Activity Standard_Curve->Quantification Reaction_Mix Prepare Reaction Mix (Buffer, Enzyme, Substrate) Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Measurement Measure Fluorescence (Time-course) Incubation->Measurement Data_Processing Process Data Measurement->Data_Processing Data_Processing->Quantification

Caption: General workflow for an enzyme assay using a fluorogenic coumarin substrate.

Protocol for Assessing Probe Specificity

This protocol describes how to assess the specificity of a new probe, such as one derived from this compound, against a panel of enzymes.

Materials:

  • Coumarin-conjugated substrate of the new probe

  • Target enzyme

  • Panel of non-target (potentially cross-reactive) enzymes

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme panel setup: In separate wells of the microplate, add the assay buffer and each of the enzymes from the panel, including the target enzyme.

  • Substrate addition: Add the coumarin-conjugated substrate to all wells to initiate the reactions.

  • Incubation and measurement: Incubate the plate and measure the fluorescence intensity over time as described in the general enzyme assay protocol.

  • Data analysis: Compare the rate of fluorescence increase in the presence of the target enzyme to the rates observed with the non-target enzymes. A significantly higher rate for the target enzyme indicates high specificity.

G cluster_setup Experimental Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Probe New Coumarin Probe (e.g., from this compound) Assay_Target Assay with Target Enzyme Probe->Assay_Target Assay_NonTarget Assay with Non-Target Enzymes Probe->Assay_NonTarget Target_Enzyme Target Enzyme Target_Enzyme->Assay_Target NonTarget_Enzymes Panel of Non-Target Enzymes NonTarget_Enzymes->Assay_NonTarget Measurement Measure Fluorescence Signal Assay_Target->Measurement Assay_NonTarget->Measurement Comparison Compare Fluorescence Rates Measurement->Comparison Specificity Determine Specificity Comparison->Specificity

References

Lanthanide-Based Probes Emerge as a Superior Alternative to Coumarins for Time-Resolved Fluorescence in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular analysis and high-throughput screening, the quest for more sensitive and robust detection methods is perpetual. Time-resolved fluorescence (TRF) has long been a cornerstone technique, and a new comparison guide highlights the significant advantages of lanthanide-based probes over traditional organic dyes like coumarins. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the performance, experimental protocols, and underlying principles of these two classes of fluorescent probes.

The primary advantage of lanthanide-based probes lies in their unique photophysical properties. Unlike coumarins, which have fluorescence lifetimes in the nanosecond range, lanthanides exhibit exceptionally long-lived fluorescence, typically in the microsecond to millisecond range. This temporal characteristic allows for time-gated detection, a technique where the fluorescence signal is measured after a delay following excitation. This delay effectively eliminates short-lived background fluorescence from biological samples and instrumentation, leading to a dramatically improved signal-to-noise ratio and enhanced assay sensitivity.

Performance at a Glance: Lanthanides vs. Coumarins

To facilitate a direct comparison, the following tables summarize the key performance metrics of lanthanide-based probes and coumarins for time-resolved fluorescence applications.

FeatureLanthanide-Based Probes (e.g., Eu³⁺, Tb³⁺)Coumarins (e.g., 7-Amino-4-methylcoumarin)
Fluorescence Lifetime Milliseconds to microseconds (long)Nanoseconds (short)
Stokes Shift Large (>150 nm)Small to moderate (typically <50 nm)
Emission Bands Narrow, line-likeBroad
Photostability High resistance to photobleachingModerate to low resistance to photobleaching
Quantum Yield Variable, can be high with appropriate chelates (up to 97% for Tb³⁺ in some complexes)[1]Generally high
Signal-to-Noise Ratio in TRF Excellent due to time-gated detectionLimited by background fluorescence

In-Depth Comparison of Photophysical Properties

PropertyLanthanide-Based ProbesCoumarinsSupporting Data
Fluorescence Lifetime Eu³⁺ and Tb³⁺ complexes exhibit lifetimes from 0.2 to 1.5 milliseconds.Typically in the range of 1-5 nanoseconds.The long lifetime of lanthanides is the cornerstone of time-resolved fluorescence, allowing for the elimination of short-lived background noise.
Quantum Yield Can be very high depending on the chelating ligand. For example, some Tb³⁺ complexes can reach quantum yields of up to 97%.[1]Generally high, with many derivatives exhibiting quantum yields above 0.6.The quantum yield of lanthanides is highly dependent on the efficiency of energy transfer from the organic "antenna" ligand.[1]
Photostability Generally exhibit higher photostability compared to organic dyes.Susceptible to photobleaching, which can limit their use in long-term imaging experiments.The robust nature of lanthanide chelates makes them suitable for demanding applications requiring prolonged or intense illumination.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing both lanthanide-based probes and coumarins.

Time-Resolved Fluorescence Immunoassay (TRFIA) with Lanthanide Probes

This protocol outlines a typical direct competitive TRFIA for the detection of a small molecule analyte.

Materials:

  • Microtiter plates (96-well, black)

  • Coating antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Analyte standards and samples

  • Lanthanide-labeled antibody (e.g., Eu³⁺-labeled)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enhancement solution (e.g., acidic solution with chelating agents)

  • Time-resolved fluorescence plate reader

Procedure:

  • Coating: Coat the microtiter plate wells with the coating antigen overnight at 4°C.

  • Washing: Wash the plate five times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add analyte standards or samples and the lanthanide-labeled antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for binding to the labeled antibody.

  • Washing: Repeat the washing step to remove unbound labeled antibody.

  • Enhancement: Add enhancement solution to each well. This solution dissociates the lanthanide ions from the antibody and forms a new, highly fluorescent chelate.

  • Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths and a time delay (e.g., 400 µs delay, 400 µs measurement window). The signal intensity is inversely proportional to the analyte concentration in the sample.

Time-Resolved Fluorescence Microscopy with Coumarin (B35378) Probes (Adapted for Live Cells)

While coumarins have short lifetimes, time-resolved fluorescence microscopy can still be used to study their fluorescence decay dynamics, which can be sensitive to the local environment. This protocol is adapted from a general live-cell imaging protocol.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Coumarin probe stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Time-resolved confocal or widefield microscope with pulsed laser excitation and time-correlated single photon counting (TCSPC) or gated intensity detection.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the existing culture medium, wash the cells once with pre-warmed PBS, and then add the coumarin working solution. Incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Imaging: Mount the dish or coverslip on the time-resolved fluorescence microscope.

  • Data Acquisition: Excite the coumarin probe with a pulsed laser at the appropriate wavelength (e.g., 405 nm). Collect the fluorescence emission using a detector coupled to a TCSPC system or a gated camera.

  • Analysis: Analyze the fluorescence decay curves to determine the fluorescence lifetime of the coumarin probe in different cellular compartments.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better illustrate the application of these probes, the following diagrams, generated using the DOT language, depict a key signaling pathway and a common experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

TR_FRET_Assay cluster_no_interaction No Interaction cluster_interaction Interaction Donor_No Donor (Lanthanide Chelate) Emission_Donor_No Donor Emission (e.g., 620 nm) Donor_No->Emission_Donor_No Fluorescence Acceptor_No Acceptor (Fluorophore) Excitation_No Excitation (e.g., 340 nm) Excitation_No->Donor_No Donor_Yes Donor Acceptor_Yes Acceptor Donor_Yes->Acceptor_Yes FRET Emission_Acceptor_Yes Acceptor Emission (e.g., 665 nm) Acceptor_Yes->Emission_Acceptor_Yes Fluorescence Excitation_Yes Excitation (e.g., 340 nm) Excitation_Yes->Donor_Yes

Caption: Principle of a Time-Resolved FRET (TR-FRET) Assay.

Conclusion

The evidence strongly supports the adoption of lanthanide-based probes as a superior alternative to coumarins for time-resolved fluorescence applications. Their long fluorescence lifetimes, large Stokes shifts, and high photostability, combined with the power of time-gated detection, offer unparalleled sensitivity and robustness in a wide range of biological assays. For researchers and drug development professionals seeking to push the boundaries of their detection capabilities, the transition to lanthanide-based technologies represents a clear and advantageous path forward.

References

Performance comparison of coumarin derivatives in cellular imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coumarin (B35378) Derivatives for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent probe is a critical step in cellular imaging, directly impacting the quality and reliability of experimental results. Coumarin derivatives have distinguished themselves as a versatile and widely adopted class of fluorophores. Their popularity stems from their advantageous photophysical properties, which include high fluorescence quantum yields, the ability to tune their emission spectra, and their sensitivity to the cellular microenvironment. This guide offers a detailed performance comparison of various coumarin derivatives, substantiated by experimental data and comprehensive protocols, to facilitate the selection of the optimal probe for specific research applications.

Performance Comparison of Coumarin Derivatives

The effectiveness of a fluorescent probe for cellular imaging is assessed based on several key performance indicators. These include its quantum yield (Φ), which measures fluorescence efficiency, photostability (resistance to photobleaching), and cell permeability. The following table provides a summary of these quantitative parameters for a selection of coumarin derivatives to enable a straightforward comparison of their performance.

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle/AnalyteCell PermeabilityCytotoxicity
CPD ~450~515 (blue/green)-185Hypochlorite (ClO⁻) in MitochondriaGood-
CDCI-CO ~488710 (NIR)-222Carbon Monoxide (CO)Good-
Coumarin-based ER Probes 400435-5250.60-Endoplasmic ReticulumGoodLow (IC50: 205-252 µM)
W-HOCl ----Hypochlorite (HOCl)Good-
Coumarin-Rhodamine Fused Dyes (CR1E-CR3E) >650 (deep red)>650 (deep red)-LargeMitochondriaGoodLow[1][2]
3-Hetarylcoumarins (1 and 2) ~400~500-550~10⁻⁴ (photodecomposition)~4000-6000 cm⁻¹General cellular imaging--
Coumarin-based Pyrazolopyridines --0.53-General cellular imagingGoodLow[3]
pH-sensitive Coumarin Derivative (4e) -441-5380.83-pH--

Note: "-" indicates that the specific data was not provided in the cited sources. The performance of coumarin derivatives can be significantly influenced by the solvent and the cellular microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific discoveries.[4] Below are standardized protocols for key experiments used to assess the performance of coumarin derivatives.

General Protocol for Live-Cell Imaging with Coumarin Derivatives

This protocol outlines a general procedure for staining live cells with coumarin-based probes.[5] For optimal results, it is recommended to optimize probe concentration, incubation time, and imaging parameters for each specific probe and cell line.[5]

a. Cell Preparation:

  • Seed cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy.

  • Culture the cells in the appropriate medium until they reach 50-70% confluency.[5]

b. Probe Preparation and Staining:

  • Prepare a stock solution of the coumarin probe, typically in dimethyl sulfoxide (B87167) (DMSO).[5]

  • On the day of imaging, dilute the stock solution to the desired final concentration in a serum-free medium.

  • Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for the optimized duration, protected from light.

c. Imaging:

  • After incubation, remove the staining solution and wash the cells with PBS.

  • Add fresh culture medium or a suitable imaging buffer to the cells.

  • Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[5]

G General Workflow for Live-Cell Imaging A Cell Seeding B Cell Culture (50-70% confluency) A->B D Staining B->D C Probe Preparation (Stock in DMSO) C->D E Washing D->E F Fluorescence Microscopy E->F G "Turn-On" Fluorescence Mechanism (PET Inhibition) cluster_0 Initial State (Fluorescence OFF) cluster_1 Final State (Fluorescence ON) A Coumarin Fluorophore B Quencher (e.g., Sulfide) A->B PET Quenching E Oxidized Quencher (e.g., Sulfoxide) C Analyte (e.g., HOCl) C->B Reaction D Coumarin Fluorophore D->E No PET Quenching

References

A comparative guide to 7-Amino-4-methylcoumarin (AMC) and fluorescein-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug discovery, fluorescence-based assays are indispensable tools for quantifying a vast array of cellular and biochemical processes. Among the most established and widely utilized fluorophores are 7-Amino-4-methylcoumarin (AMC) and fluorescein (B123965). The choice between these two classes of fluorescent reporters can significantly impact assay performance, sensitivity, and reliability. This guide provides an objective, data-driven comparison of AMC and fluorescein-based assays to aid researchers in selecting the optimal tool for their specific experimental needs.

Principles of Detection

7-Amino-4-methylcoumarin (AMC) -based assays are predominantly "turn-on" assays, particularly for measuring enzyme activity.[1] In a typical setup, a non-fluorescent substrate is synthesized by covalently linking a peptide or another targeting molecule to AMC via an amide bond, which quenches AMC's fluorescence. Upon enzymatic cleavage of this bond, free AMC is released, resulting in a significant increase in blue fluorescence that is directly proportional to enzyme activity.[1] This principle is the foundation for numerous commercially available kits for measuring the activity of proteases like caspases and cathepsins.[2]

Fluorescein-based assays operate on a variety of principles depending on the specific application. For cell viability and cytotoxicity testing, derivatives like Fluorescein Diacetate (FDA) and Calcein AM are commonly employed. These non-fluorescent, cell-permeant molecules are hydrolyzed by intracellular esterases in viable cells, yielding the highly fluorescent fluorescein (or calcein).[3][4] The resulting green fluorescence is retained within cells that have intact membranes, making it a reliable indicator of cell health.[4] In enzyme assays, fluorescein can be used in fluorescence polarization (FP) assays or in "quenched" substrate formats, where fluorescence is restored upon enzymatic cleavage.[5][6]

Performance Comparison

The selection of a fluorophore is dictated by its intrinsic photophysical properties and its suitability for a given biological application. AMC and fluorescein exhibit distinct characteristics that make them advantageous for different experimental contexts.

Feature7-Amino-4-methylcoumarin (AMC)FluoresceinKey Considerations
Excitation Wavelength ~340-380 nm (UV)[7]~494 nm (Blue)AMC's UV excitation can be a disadvantage due to potential for higher background fluorescence from biological samples and compound libraries.[1] Fluorescein's excitation in the visible blue range is compatible with standard FITC filter sets.
Emission Wavelength ~440-460 nm (Blue)[7]~517 nm (Green)The distinct spectral properties allow for potential multiplexing with other fluorophores. AMC's blue emission is well-separated from green and red fluorophores.
pH Sensitivity Relatively stable at physiological pH.Highly sensitive to pH; fluorescence decreases in acidic environments.[8]AMC is more robust for assays with potential pH fluctuations. Fluorescein's pH sensitivity can be exploited for measuring pH changes but requires strict pH control for other assays.
Photostability Generally considered more photostable than fluorescein.Susceptible to photobleaching.[9]AMC is better suited for experiments requiring prolonged light exposure or repeated measurements.
Primary Applications Enzyme activity assays (e.g., caspases, proteases).[1]Cell viability, cytotoxicity, cell proliferation, fluorescence polarization assays.The choice is highly dependent on the biological question being addressed.
Signal Generation "Turn-on" signal upon substrate cleavage.Varies: intracellular enzymatic conversion (viability), changes in polarization, or relief of quenching.[4][5]The mechanism of signal generation impacts assay design and data interpretation.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these assays.

Apoptosis Signaling Pathway and Caspase-3 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Effector caspases, such as caspase-3, are activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. AMC-based substrates, like DEVD-AMC, are widely used to measure the activity of caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_assay Caspase-3 Activity Assay Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 activate Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes DEVD-AMC (Non-fluorescent) DEVD-AMC (Non-fluorescent) Caspase-3->DEVD-AMC (Non-fluorescent) cleaves AMC (Fluorescent) AMC (Fluorescent) DEVD-AMC (Non-fluorescent)->AMC (Fluorescent) releases

Caption: Apoptosis signaling pathways leading to Caspase-3 activation and the principle of the AMC-based assay.

Experimental Workflow for a Caspase-3 Assay using DEVD-AMC

Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Add Reaction Buffer & DEVD-AMC Add Reaction Buffer & DEVD-AMC Cell Lysis->Add Reaction Buffer & DEVD-AMC Incubate at 37°C Incubate at 37°C Add Reaction Buffer & DEVD-AMC->Incubate at 37°C Measure Fluorescence (Ex/Em: ~380/460 nm) Measure Fluorescence (Ex/Em: ~380/460 nm) Incubate at 37°C->Measure Fluorescence (Ex/Em: ~380/460 nm) cluster_live_cell Live Cell cluster_dead_cell Dead Cell FDA (Non-fluorescent) FDA (Non-fluorescent) Intracellular Esterases Intracellular Esterases FDA (Non-fluorescent)->Intracellular Esterases enters Fluorescein (Green Fluorescent) Fluorescein (Green Fluorescent) Intracellular Esterases->Fluorescein (Green Fluorescent) cleaves PI (Non-fluorescent) PI (Non-fluorescent) Compromised Membrane Compromised Membrane PI (Non-fluorescent)->Compromised Membrane enters through DNA DNA PI (Non-fluorescent)->DNA intercalates with PI-DNA (Red Fluorescent) PI-DNA (Red Fluorescent) DNA->PI-DNA (Red Fluorescent) Prepare Cell Suspension Prepare Cell Suspension Add FDA/PI Staining Solution Add FDA/PI Staining Solution Prepare Cell Suspension->Add FDA/PI Staining Solution Incubate (e.g., 5-15 min in dark) Incubate (e.g., 5-15 min in dark) Add FDA/PI Staining Solution->Incubate (e.g., 5-15 min in dark) Wash Cells (Optional) Wash Cells (Optional) Incubate (e.g., 5-15 min in dark)->Wash Cells (Optional) Analyze by Fluorescence Microscopy or Flow Cytometry Analyze by Fluorescence Microscopy or Flow Cytometry Wash Cells (Optional)->Analyze by Fluorescence Microscopy or Flow Cytometry

References

Si-Rhodamine Probes Outshine Coumarins for In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the choice of fluorescent probe is a critical determinant of experimental success. While classic fluorophores like coumarins have long been workhorses in cellular imaging, the advent of silicon-rhodamine (Si-rhodamine) probes marks a significant leap forward, particularly for deep-tissue and whole-animal studies. This guide provides an objective comparison of Si-rhodamine and coumarin (B35378) probes, supported by photophysical data and detailed experimental protocols, to illuminate the superior advantages of Si-rhodamines for in vivo applications.

The primary limitations of traditional fluorescent probes, including many coumarin derivatives, lie in their suboptimal performance within the complex biological milieu of a living organism. Emitting in the blue-green region of the spectrum, their signal is often confounded by high tissue autofluorescence and limited tissue penetration. Si-rhodamine probes, engineered to fluoresce in the far-red to near-infrared (NIR) window (650-900 nm), directly address these challenges, offering a clearer view into deep-tissue biological processes.[1]

Key Performance Advantages of Si-Rhodamine Probes

Si-rhodamine probes exhibit a constellation of properties that make them exceptionally well-suited for in vivo imaging:

  • Enhanced Tissue Penetration: The near-infrared light emitted by Si-rhodamines experiences significantly less absorption and scattering by biological tissues compared to the visible light from coumarins. This fundamental property allows for imaging deeper into tissues, a crucial advantage for studying internal organs and tumors.[1]

  • Reduced Autofluorescence: Biological tissues naturally fluoresce, creating a background "noise" that can obscure the signal from a fluorescent probe. This autofluorescence is most pronounced in the shorter wavelength regions where coumarins emit. The shift to the NIR spectrum with Si-rhodamines dramatically reduces this background interference, leading to a much higher signal-to-noise ratio.[1]

  • High Brightness and Photostability: Si-rhodamine derivatives are renowned for their high molar extinction coefficients and fluorescence quantum yields, resulting in exceptionally bright signals.[1] Furthermore, they exhibit remarkable photostability, resisting degradation even under prolonged laser exposure, which is essential for long-term imaging studies.[1]

  • Favorable Water Solubility: Many Si-rhodamine probes have been designed with improved water solubility, facilitating their use in biological buffers and for in vivo administration.[1]

Quantitative Comparison of Photophysical Properties

The following tables summarize the key photophysical properties of representative Si-rhodamine and coumarin derivatives. It is important to note that these values can vary depending on the specific molecular structure and the solvent environment.

Table 1: Photophysical Properties of Representative Si-Rhodamine Dyes

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
SiR648663118,0000.47[2]
SiR680674692Not specified0.31[3]
SiR700690715Not specified0.17[3]
JF₆₄₆6466645,600 (in water)0.54[4]

Table 2: Photophysical Properties of Representative Coumarin Dyes

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
Coumarin 137345023,5000.73[5]
Coumarin 31443648546,8000.68[6]
Coumarin Derivative 4c375438Not specifiedHigh in DMSO[7]
Coumarin Derivative 4eNot specifiedNot specifiedNot specified0.83[7]

Experimental Protocols

Accurate and reproducible in vivo imaging results hinge on well-designed and meticulously executed experimental protocols. Below are detailed methodologies for a comparative in vivo imaging study, photostability assessment, and signal-to-noise ratio quantification.

Protocol 1: Comparative In Vivo Imaging in a Mouse Tumor Model

Objective: To compare the tumor-targeting and imaging performance of a Si-rhodamine-conjugated antibody and a coumarin-conjugated antibody in a subcutaneous tumor mouse model.

Materials:

  • Nude mice (6-8 weeks old)

  • Tumor cells (e.g., expressing a specific surface antigen)

  • Si-rhodamine-NHS ester

  • Coumarin-NHS ester

  • Antibody targeting the tumor antigen

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • Probe Conjugation: Conjugate the Si-rhodamine and coumarin NHS esters to the antibody according to the manufacturer's protocols. Purify the antibody-dye conjugates.

  • Animal Groups: Divide the mice into three groups:

    • Group 1: Injected with Si-rhodamine-antibody conjugate.

    • Group 2: Injected with coumarin-antibody conjugate.

    • Group 3 (Control): Injected with vehicle (PBS).

  • Probe Administration: Anesthetize the mice and intravenously inject the respective probes via the tail vein.[8]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using the in vivo imaging system.[8]

    • For the Si-rhodamine group, use appropriate NIR filter sets (e.g., excitation 640 nm, emission 680 nm).

    • For the coumarin group, use appropriate blue/green filter sets (e.g., excitation 430 nm, emission 480 nm).

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and a background region (e.g., muscle) for each mouse at each time point. Calculate the tumor-to-background ratio (TBR).

  • Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumors and major organs. Image the excised tissues to confirm probe biodistribution.

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis Tumor Inoculation Tumor Inoculation Animal Grouping Animal Grouping Tumor Inoculation->Animal Grouping Probe Conjugation Probe Conjugation Probe Administration Probe Administration Probe Conjugation->Probe Administration Animal Grouping->Probe Administration In Vivo Imaging In Vivo Imaging Probe Administration->In Vivo Imaging Image Quantification Image Quantification In Vivo Imaging->Image Quantification Ex Vivo Analysis Ex Vivo Analysis In Vivo Imaging->Ex Vivo Analysis TBR Calculation TBR Calculation Image Quantification->TBR Calculation

Comparative in vivo imaging workflow.

Protocol 2: Assessment of In Vivo Photostability

Objective: To compare the photostability of Si-rhodamine and coumarin probes within a tumor in a live animal.

Materials:

  • Tumor-bearing mice injected with fluorescent probes (from Protocol 1).

  • Confocal or multiphoton microscope with an animal imaging stage.

  • Anesthesia.

Procedure:

  • Animal Preparation: Anesthetize a mouse from each group (Si-rhodamine and coumarin) at a time point of high tumor uptake.

  • Microscope Setup: Position the mouse on the microscope stage and locate the tumor.

  • Repetitive Imaging: Acquire a baseline image of the fluorescent signal in the tumor. Then, continuously image the same region of interest for an extended period (e.g., 5-10 minutes) using the appropriate laser excitation.

  • Data Analysis: Quantify the fluorescence intensity of the region of interest in each acquired frame. Plot the normalized fluorescence intensity as a function of time (or number of scans). A slower decay in fluorescence indicates higher photostability.

G Animal Preparation Animal Preparation Microscope Setup Microscope Setup Animal Preparation->Microscope Setup Repetitive Imaging Repetitive Imaging Microscope Setup->Repetitive Imaging Data Analysis Data Analysis Repetitive Imaging->Data Analysis Photostability Curve Photostability Curve Data Analysis->Photostability Curve G Image Selection Image Selection ROI Selection ROI Selection Image Selection->ROI Selection Intensity Measurement Intensity Measurement ROI Selection->Intensity Measurement SNR Calculation SNR Calculation Intensity Measurement->SNR Calculation Statistical Analysis Statistical Analysis SNR Calculation->Statistical Analysis

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-4-methyl-coumarin-8-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.Protects eyes from dust particles and potential splashes.
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.Prevents skin contact and irritation. Coumarin (B35378) compounds can cause skin irritation.
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.Minimizes the risk of skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.Prevents inhalation of dust particles, which may cause respiratory tract irritation.

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of 7-Methoxy-4-methyl-coumarin-8-ol waste.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect solid this compound waste, including residues and contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.

  • Avoid Dust Generation: When handling the solid material, avoid creating dust. If possible, handle in a fume hood or a well-ventilated area.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines) and then wash with soap and water.

  • Personal Protection: Always wear the recommended PPE during spill cleanup.

Step 3: Final Disposal

  • Licensed Waste Disposal Service: The collected waste must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Combustible Solvent Option: In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained personnel in a licensed facility.

  • Consult EHS: Always coordinate with your institution's EHS department for the final disposal procedure. They will provide guidance on the proper waste streams and approved disposal vendors.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (Solid Residue, Contaminated Labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B H Spill Occurs A->H C Collect Waste in a Labeled, Sealable Hazardous Waste Container B->C D Store Temporarily in a Designated Satellite Accumulation Area C->D E Coordinate with Institutional EHS for Waste Pickup D->E F Transport by Licensed Waste Disposal Service E->F G Final Disposal at an Approved Waste Disposal Plant F->G H->C No I Evacuate and Ventilate Area H->I Yes J Contain and Clean Up Spill (Sweep solid, decontaminate area) I->J K Collect Spill Debris in Hazardous Waste Container J->K K->D

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 7-Methoxy-4-methyl-coumarin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

7-Methoxy-4-methyl-coumarin-8-ol, as a coumarin (B35378) derivative, should be handled with care. Compounds in this class may cause skin, eye, and respiratory irritation.[1] Therefore, a stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and potential splashes.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or punctures before use.To prevent skin contact, as coumarins may cause skin irritation or allergic reactions.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.To avoid the inhalation of dust or aerosols.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Review Safety Information: Before beginning work, review this guide and any available safety information for related compounds.

Handling the Solid Compound
  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Weighing: When weighing the solid, use a spatula and weighing paper to avoid creating dust. Conduct this activity within a ventilated enclosure or fume hood.

  • Avoid Contact: Avoid all personal contact with the compound, including inhalation of dust and contact with skin and eyes.[3][6]

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.

Experimental Use
  • Containment: Handle all solutions and reactions containing this compound within a fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Spill Response
  • Small Spills: In the event of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.

  • Waste Classification: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and appropriate hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_weigh Weigh Solid Compound prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment spill Spill Occurs? handle_experiment->spill cleanup_decontaminate Decontaminate Work Area cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill->cleanup_decontaminate No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-4-methyl-coumarin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Methoxy-4-methyl-coumarin-8-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.